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  • Product: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole
  • CAS: 22347-81-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

This guide details the synthesis, characterization, and application of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as -THP-benzotriazole). Document Control: Context: Drug Discovery & Synthetic Intermediates[1] Scope...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and application of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as


-THP-benzotriazole).

Document Control:

  • Context: Drug Discovery & Synthetic Intermediates[1]

  • Scope: Synthesis, Purification, Structural Validation, and Utility

Executive Summary & Strategic Utility

1-(Oxan-2-yl)-1H-1,2,3-benzotriazole serves as a critical "masked" nitrogen nucleophile and a protected form of benzotriazole. In drug development, the tetrahydropyranyl (THP) group acts as a robust protecting group for the acidic N-H of benzotriazole, preventing unwanted side reactions during multi-step syntheses (e.g., lithiation or organometallic coupling). Furthermore, this compound is a precursor for N-acyl benzotriazoles, which are stable, crystalline alternatives to acid chlorides in peptide coupling and heterocycle formation.

Key Technical Challenges:

  • Regioselectivity: Benzotriazole is an ambident nucleophile. Controlling N1 vs. N2 substitution is the primary synthetic hurdle.

  • Stability: The N-THP hemiaminal acetal linkage is acid-sensitive, requiring buffered workup conditions.

Mechanistic Principles

The synthesis relies on the electrophilic addition of benzotriazole to 3,4-dihydro-2H-pyran (DHP). This reaction is acid-catalyzed.

Reaction Mechanism

The reaction proceeds via the protonation of the DHP enol ether double bond, generating a resonance-stabilized oxocarbenium ion. The benzotriazole (acting as a nucleophile) attacks this electrophilic center.

Regiochemical Control:

  • N1-Attack (Target): Leads to the 1-(oxan-2-yl) isomer. This is generally the thermodynamic product due to the benzenoid structure retention and steric factors.

  • N2-Attack (Impurity): Leads to the 2-(oxan-2-yl) isomer (quinoid-like character).

  • Control Strategy: Use of non-polar solvents and specific acid catalysts (e.g.,

    
    -TSA) at moderate temperatures favors the thermodynamic N1 product.
    
Pathway Visualization

G DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Oxocarbenium Intermediate DHP->Oxocarbenium + H+ H_plus Acid Catalyst (H+) H_plus->Oxocarbenium Transition Nucleophilic Attack (N1 vs N2) Oxocarbenium->Transition BtH Benzotriazole (BtH) BtH->Transition Product 1-(Oxan-2-yl)-1H-benzotriazole (Target) Transition->Product Kinetic/Thermodynamic Selection

Caption: Acid-catalyzed electrophilic addition mechanism favoring the N1-substituted product.

Experimental Protocol: Optimized Synthesis

This protocol is designed for high purity (>98%) and scalability. It utilizes p-Toluenesulfonic acid (p-TSA) as a catalyst in dichloromethane (DCM) or Ethyl Acetate.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
1H-Benzotriazole 1.0SubstrateDry, white crystals (mp 95-98°C)
3,4-Dihydro-2H-pyran 1.2 - 1.5ReagentDistilled if older than 6 months
p-TSA (Monohydrate) 0.05 (5 mol%)CatalystTrace amounts sufficient
Ethyl Acetate SolventMediumAnhydrous preferred
Triethylamine TraceQuenchNeutralizes acid before workup
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a flame-dried round-bottom flask with 1H-Benzotriazole (11.9 g, 100 mmol) and Ethyl Acetate (100 mL). Stir until fully dissolved.

  • Add 3,4-Dihydro-2H-pyran (12.6 g, 150 mmol) in one portion.

  • Cool the mixture to 0°C (ice bath). Causality: Cooling controls the exotherm upon catalyst addition, preventing polymerization of DHP.

  • Add p-TSA (0.95 g, 5 mmol) slowly.

Step 2: Reaction Progression

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

  • Stir for 2–4 hours.

  • Self-Validating Checkpoint (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm).

    • Criteria: Disappearance of Benzotriazole (Rf ~0.3). Product appears at higher Rf (~0.6-0.7).

Step 3: Workup & Purification [2][3]

  • Add Triethylamine (1 mL) to quench the catalyst. Critical: Acidic residues will cause decomposition (reversal) of the product during concentration.

  • Wash the organic layer with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted benzotriazole (which is acidic) and catalyst residues.

  • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentrate under reduced pressure (Rotavap) at <40°C.

  • Crystallization: The resulting oil often solidifies upon standing or triturating with cold hexane. If necessary, recrystallize from Hexane/EtOAc.

Yield Expectation: 85–95% Appearance: White to off-white crystalline solid.

Characterization & Structural Validation[2][3][4][5]

Accurate characterization is vital to distinguish the N1-isomer from the N2-isomer.

NMR Spectroscopy (Diagnostic Signals)

The N1-isomer breaks the symmetry of the benzotriazole ring, whereas the N2-isomer would retain a plane of symmetry (if the substituent were achiral), but with the chiral THP group, both are asymmetric. However, the aromatic region is distinct.

Data Table: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
¹H 8.05 d (

=8.4 Hz)
1HAr-H (C4)Deshielded by adjacent N3 (lone pair effect).
¹H 7.73 d (

=8.8 Hz)
1HAr-H (C7)Distinct from C4, confirms N1 substitution (asymmetry).
¹H 7.34 - 7.50m2HAr-H (C5, C6)Overlapping multiplets.[4]
¹H 6.02 dd (

=8.4, 3.2 Hz)
1HN-CH-O Anomeric proton. Characteristic hemiaminal acetal.
¹H 3.70 - 4.00m2HO-CH₂ (THP)Ring methylene adjacent to oxygen.
¹H 1.60 - 2.60m6HTHP CH₂Remaining ring protons.
¹³C 84.5 - 85.0 s1CN-C -OAnomeric carbon. Diagnostic for N-THP.
¹³C 146.3, 132.5s2CAr-C (Quaternary)Bridgehead carbons.

Note: Data derived from standard chloroform-d (


) spectra. N2-isomers typically show the anomeric proton shifted upfield (~5.8 ppm) and a more symmetric aromatic pattern.
Infrared Spectroscopy (IR)
  • Absence of N-H: The strong N-H stretch of benzotriazole (~3200-3400 cm⁻¹) must be absent .

  • C-O-C Stretch: Strong bands at 1000–1100 cm⁻¹ (ether linkage of THP).

  • C=N / C=C: Aromatic stretches at 1590, 1490 cm⁻¹.

Applications in Drug Development[1][8][9]

Orthogonal Protection Strategy

The THP group is stable to:

  • Basic conditions: (e.g., NaOH, LiOH, NaH).

  • Nucleophiles: (e.g., Grignard reagents, organolithiums).

  • Reducing agents: (e.g., LiAlH₄, NaBH₄).

It is cleaved by:

  • Acidic hydrolysis: (HCl/MeOH, TFA/DCM) or mild heating in ethanol with catalytic pyridinium p-toluenesulfonate (PPTS).

Workflow: Utilization in Peptide Coupling

One of the most powerful applications is converting the protected benzotriazole into a coupling reagent.

Workflow Step1 1-(Oxan-2-yl)-1H-benzotriazole Step2 Deprotection (Acid Hydrolysis) Regenerates free BtH in situ Step1->Step2 H+ / MeOH Step3 Reaction with Carboxylic Acid (R-COOH) + Activator (e.g., SOCl2 or DIC) Step2->Step3 Step4 Formation of N-Acyl Benzotriazole (Stable Active Ester) Step3->Step4 Step5 Amine Addition (R'-NH2) Peptide Bond Formation Step4->Step5 Mild Base

Caption: Workflow for utilizing the THP-protected scaffold to generate active esters.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield Polymerization of DHPEnsure temperature is <5°C during catalyst addition. Use fresh DHP.
Product is an Oil Residual solvent or isomersTriturate with cold pentane/hexane. Seed with a crystal if available.
Decomposition on Storage Acidic residuesEnsure the product is stored over solid Na₂CO₃ or strictly neutral.
N2 Isomer Presence Solvent polarityUse non-polar solvents (EtOAc, DCM). Avoid DMF or MeOH during synthesis.

References

  • Katritzky, A. R., et al. "The chemistry of benzotriazole.[5] Derivatives and applications." Chemical Reviews, 1998.

  • Alonso, F., et al. "Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic moieties." Green Chemistry, 2016.

  • BenchChem Technical Support. "Regioselectivity in Benzotriazole Synthesis." BenchChem Knowledge Base, 2025.

  • Organic Chemistry Portal. "Protection of NH-heterocycles."

Sources

Exploratory

"physical and chemical properties of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole"

Technical Whitepaper: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Subtitle: Synthesis, Physicochemical Properties, and Applications in Organic Methodology Executive Summary 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Subtitle: Synthesis, Physicochemical Properties, and Applications in Organic Methodology

Executive Summary

1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole or Bt-THP ) is a pivotal synthetic intermediate and protected form of benzotriazole. Widely utilized in the laboratory of Alan R. Katritzky and beyond, this compound serves as a stable, masked equivalent of the benzotriazole anion, enabling controlled lithiation, alkylation, and nucleophilic substitution reactions. This guide details the physicochemical characteristics, synthesis protocols, and reactivity profiles necessary for its effective deployment in drug discovery and materials science.

Chemical Identity & Structural Analysis

The compound consists of a benzotriazole core protected at the N1 position by a tetrahydropyranyl (THP) ether moiety. The THP group introduces a hemiaminal ether linkage, rendering the molecule sensitive to acidic hydrolysis but stable under basic and neutral conditions.

Parameter Data
IUPAC Name 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole
Common Abbreviations Bt-THP, 1-THP-Bt
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
SMILES C1CCC(OC1)n2nc3ccccc32
Key Structural Feature N1-Anomeric bond (N-C-O linkage)
Isomerism Exists primarily as the N1-isomer; N2-isomer is thermodynamically accessible but less favored in synthesis.[1][2][3][4][5]

Physical Properties

Unlike the parent 1H-benzotriazole (which is a high-melting solid, mp 98–100 °C), the THP-protected derivative typically exists as a viscous oil or low-melting solid due to the disruption of the intermolecular hydrogen bonding network present in the parent azole.

Property Value / Description
Physical State Viscous colorless to pale yellow oil; may crystallize upon prolonged standing at -20 °C.
Melting Point Dependent on purity/isomer ratio; typically < 50 °C (often handled as a liquid).
Solubility Highly soluble in DCM, THF, Ethyl Acetate, Toluene. Insoluble in water.
Density ~1.15 - 1.20 g/cm³ (Estimated based on analogs).
Stability Stable to air and moisture in neutral/basic media. Hydrolyzes in aqueous acid.
Hygroscopicity Low compared to parent benzotriazole.

Synthesis & Production

The industrial and laboratory standard for producing Bt-THP involves the acid-catalyzed addition of 1H-benzotriazole to 3,4-dihydro-2H-pyran (DHP). This reaction is an atom-economic addition that requires no solvent or minimal non-polar solvent.

Protocol: Acid-Catalyzed Protection
  • Reagents: 1H-Benzotriazole (1.0 equiv), 3,4-Dihydro-2H-pyran (1.2 equiv), p-Toluenesulfonic acid (p-TsOH) (0.01 equiv).

  • Solvent: Dichloromethane (DCM) or neat.

  • Conditions: Room temperature, 2–4 hours.

Step-by-Step Methodology:

  • Dissolution: Suspend 1H-benzotriazole in DCM.

  • Activation: Add catalytic p-TsOH.

  • Addition: Add DHP dropwise to control the mild exotherm.

  • Completion: Monitor by TLC (SiO₂, EtOAc/Hexane). The starting material (Rf ~0.2) disappears, replaced by the less polar product (Rf ~0.6).

  • Workup: Wash with saturated NaHCO₃ to neutralize the acid catalyst. Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. The resulting oil is usually sufficiently pure (>95%) for subsequent reactions. If necessary, purify via flash chromatography (neutral alumina or silica with 1% Et₃N to prevent deprotection).

Synthesis BtH 1H-Benzotriazole (Solid, mp 98°C) Catalyst Cat. p-TsOH DCM, 25°C BtH->Catalyst DHP 3,4-Dihydro-2H-pyran (Liquid) DHP->Catalyst BtTHP 1-(Oxan-2-yl)-1H-benzotriazole (Viscous Oil) Catalyst->BtTHP Electrophilic Addition

Figure 1: Synthesis pathway via acid-catalyzed addition.

Chemical Properties & Reactivity

Deprotection (Acid Lability)

The N-THP bond is an acetal-like linkage. It is robust against bases (NaOH, LDA, BuLi) but cleaves rapidly in acidic media.

  • Reagent: HCl/MeOH or p-TsOH/MeOH (reflux).

  • Mechanism: Protonation of the pyran oxygen facilitates ring opening and elimination of the benzotriazole.

Lithiation & Electrophilic Trapping

Bt-THP is frequently used to direct lithiation. While the THP group is a protecting group, the benzotriazole ring itself can be lithiated or used as a leaving group in Katritzky chemistry.

  • Observation: The THP group prevents N-deprotonation, allowing lithiation at the C-H positions of attached alkyl chains (if present) or facilitating specific ring substitutions.

Isomerization (N1 vs. N2)

Benzotriazoles exist in equilibrium between 1H- and 2H- forms.

  • Kinetic Product: The N1-THP isomer is formed initially.

  • Thermodynamic Product: Upon heating or acid catalysis, the N1 isomer can equilibrate, though N1 remains favored in the THP series due to steric factors.

Reactivity cluster_reactions Reaction Pathways BtTHP Bt-THP (Protected) Deprotection Acid Hydrolysis (HCl/MeOH) Releases BtH BtTHP->Deprotection Lithiation Lithiation (R-Li) Stable to Base BtTHP->Lithiation Substitution Nucleophilic Attack (Katritzky Chemistry) BtTHP->Substitution

Figure 2: Reactivity profile of Bt-THP.

Applications

Synthetic Intermediate (Katritzky Chemistry)

Bt-THP serves as a masked benzotriazole. In complex organic synthesis, the benzotriazole moiety acts as a good leaving group or a radical precursor. Protecting the nitrogen with THP prevents unwanted side reactions at the acidic N-H site during multi-step sequences.

Corrosion Inhibition

While 1H-benzotriazole is the industry standard for copper corrosion inhibition, Bt-THP acts as a latent inhibitor . In coating formulations, the THP group slowly hydrolyzes upon exposure to environmental moisture/acidity, releasing the active benzotriazole over time. This provides a controlled-release mechanism that extends the lifespan of the protective coating.

Peptide Synthesis

Benzotriazole derivatives are used to activate carboxylic acids (forming N-acyl benzotriazoles). Bt-THP can be used as a precursor to generate these active esters in situ after deprotection.

Safety & Handling

  • Hazards: Benzotriazoles are generally irritants. Bt-THP should be handled with gloves and eye protection.

  • Explosion Risk: Unlike 1-hydroxybenzotriazole (HOBt), Bt-THP is not classified as an explosive. However, benzotriazole derivatives can decompose exothermically at high temperatures (>180 °C).

  • Storage: Store in a cool, dry place. The compound is stable indefinitely if kept away from strong acids and moisture.

References

  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. "The chemistry of benzotriazole. Part 14. The reaction of benzotriazole with enol ethers and esters." J. Chem. Soc., Perkin Trans.[6] 1, 1990 , 1717–1725. Link

  • Katritzky, A. R.; Lan, X. "Benzotriazole-mediated aminoalkylation and amidoalkylation." Chem. Soc. Rev., 1994 , 23, 363–373. Link

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 ; pp 17–23 (Tetrahydropyranyl ethers). Link

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole, a vital N-protected derivative of benzotriazole. This compound serves as a cornerstone in synthet...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole, a vital N-protected derivative of benzotriazole. This compound serves as a cornerstone in synthetic chemistry, acting as a versatile intermediate. Accurate structural elucidation is paramount, and this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, chemists, and drug development professionals who rely on precise analytical techniques for compound verification and isomeric differentiation.

Synthesis and the Inevitable Question of Isomerism

The protection of the N-H proton in 1H-benzotriazole is a common strategy to modulate its reactivity. A standard and efficient method for introducing the acid-labile tetrahydropyranyl (THP), or oxanyl, protecting group is through the acid-catalyzed addition of the benzotriazole to 3,4-dihydro-2H-pyran.[1]

A critical consideration in this synthesis is the inherent tautomerism of the 1H-benzotriazole ring, which possesses three nucleophilic nitrogen atoms. The reaction typically yields a mixture of two constitutional isomers: the desired 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (N1-isomer) and the 2-(Oxan-2-yl)-2H-1,2,3-benzotriazole (N2-isomer).[2][3] The ratio of these isomers can be influenced by reaction conditions, but their co-formation is a frequent outcome.[3] Consequently, spectroscopic analysis must not only confirm the presence of the desired product but also be capable of distinguishing between these two closely related structures.

G cluster_reactants Reactants cluster_products Products BTA 1H-Benzotriazole N1_isomer 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (N1-Isomer) BTA->N1_isomer + DHP (H+ cat.) N2_isomer 2-(Oxan-2-yl)-2H-1,2,3-benzotriazole (N2-Isomer) BTA->N2_isomer + DHP (H+ cat.) DHP 3,4-Dihydro-2H-pyran

Figure 1: General synthesis pathway illustrating the formation of both N1 and N2 isomers from 1H-benzotriazole and 3,4-dihydro-2H-pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Isomer Differentiation

NMR spectroscopy is the most powerful tool for unambiguously identifying the N1 and N2 isomers. The difference in the electronic environment of the benzotriazole ring system between the symmetric N2-isomer and the asymmetric N1-isomer leads to distinct and predictable differences in their respective spectra.

Experimental Protocol: NMR Sample Preparation

A standard protocol involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which offers excellent solubility and a clean spectral window. The solution is then transferred to a 5 mm NMR tube for analysis. Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint for each isomer. The most diagnostic signals are the anomeric proton of the oxane ring and the aromatic protons of the benzotriazole core. In a mixture, two distinct sets of signals will be observed.

Table 1: ¹H NMR Spectroscopic Data for N1 and N2 Isomers (400 MHz, CDCl₃) [2]

Signal Description N1-Isomer Chemical Shift (δ, ppm) N2-Isomer Chemical Shift (δ, ppm) Multiplicity / Coupling Assignment
Anomeric Proton 6.02 ~5.89 dd (J = 8.4, 3.2 Hz) H-2' (Oxane)
Aromatic Protons 8.05 7.88 d (J = 8.4 Hz) H-4 / H-7
Aromatic Protons 7.73 7.38 d (J = 8.8 Hz) H-7 / H-4
Aromatic Protons 7.47 7.38 t (J = 6.8 Hz) H-5 / H-6
Aromatic Protons 7.39 7.88 t (J = 6.8 Hz) H-6 / H-5
Oxane Protons 3.90-3.95 3.90-3.95 m H-6'eq
Oxane Protons 3.74-3.82 3.74-3.82 m H-6'ax

| Oxane Protons | 1.71-2.65 | 1.71-2.65 | m | H-3', H-4', H-5' |

Interpretation and Causality:

  • Anomeric Proton (H-2'): The anomeric proton of the N1-isomer appears further downfield (~6.02 ppm) compared to the N2-isomer (~5.89 ppm). This is due to the anisotropic effect of the adjacent N=N double bond in the N1 structure, which is absent in the more symmetric N2-isomer.

  • Aromatic Region: The key differentiator lies in the symmetry. The N2-isomer has a C₂ axis of symmetry, making the H-4/H-7 protons and H-5/H-6 protons chemically equivalent. This results in a simpler AA'BB' system, often appearing as two multiplets.[2] In contrast, the N1-isomer is asymmetric, rendering all four aromatic protons (H-4, H-5, H-6, H-7) chemically distinct, leading to a more complex pattern of four separate signals.[2]

G cluster_bta Benzotriazole Core cluster_oxane Oxane Ring mol 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (N1 Isomer Numbering) N1 N1 N2 N2 N1->N2 C2_prime C2' (H) N1->C2_prime Attachment N3 N3 N2->N3 C3a C3a N3->C3a C4 C4 (H) C4->C3a C5 C5 (H) C5->C4 C6 C6 (H) C6->C5 C7 C7 (H) C7->C6 C7a C7a C7a->C7 C3a->N1 C3a->C7a O1_prime O1' C6_prime C6' (H₂) O1_prime->C6_prime C2_prime->O1_prime C3_prime C3' (H₂) C3_prime->C2_prime C4_prime C4' (H₂) C4_prime->C3_prime C5_prime C5' (H₂) C5_prime->C4_prime C6_prime->C5_prime

Figure 2: IUPAC numbering scheme for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole used for NMR assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum corroborates the findings from the proton spectrum, providing further evidence for isomeric assignment.

Table 2: ¹³C NMR Spectroscopic Data for N1 and N2 Isomers (100 MHz, CDCl₃) [2]

Carbon Type N1-Isomer Chemical Shift (δ, ppm) N2-Isomer Chemical Shift (δ, ppm)
Anomeric Carbon 85.8 90.8
Aromatic C (Quaternary) 146.3, 132.5 144.2
Aromatic CH 127.6, 124.4, 119.8, 111.2 127.0, 118.6
Oxane CH₂O 67.0 67.6

| Oxane CH₂ | 30.0, 24.8, 21.5 | 29.4, 24.9, 21.7 |

Interpretation and Causality:

  • Anomeric Carbon (C-2'): The anomeric carbon signal is highly diagnostic. It appears significantly more upfield for the N1-isomer (~85.8 ppm) compared to the N2-isomer (~90.8 ppm).

  • Aromatic Region: As with ¹H NMR, the symmetry of the N2-isomer results in fewer signals. It displays only two signals for the aromatic CH carbons and one for the quaternary carbons attached to the triazole ring. The asymmetric N1-isomer shows four distinct aromatic CH signals and two quaternary signals, confirming its structure.[2]

Infrared (IR) Spectroscopy: Confirmation of Functional Groups

IR spectroscopy is excellent for confirming the successful N-substitution of the benzotriazole ring and the presence of the oxane moiety.

Experimental Protocol: IR Sample Preparation

The spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample. Alternatively, for an oil or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

Predicted Spectral Features

While a specific experimental spectrum is not provided in the search results, the key absorptions can be reliably predicted based on the functional groups present and by comparison to the parent 1H-benzotriazole.

Table 3: Predicted Key IR Absorptions for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Wavenumber (cm⁻¹) Vibration Type Significance
~3100-3000 C-H stretch (aromatic) Indicates presence of the benzene ring.
~2950-2850 C-H stretch (aliphatic) Confirms the saturated oxane ring.
Absence of ~3500-3200 N-H stretch Crucial evidence of successful N-substitution. [4]
~1600, ~1450 C=C stretch (aromatic) Benzene ring skeletal vibrations.
~1250-1200 C-N stretch Triazole ring vibration.

| ~1100-1050 | C-O-C stretch (asymmetric) | Strong, characteristic band for the ether linkage in the oxane ring. |

The most compelling piece of evidence from the IR spectrum is the disappearance of the broad N-H stretching band that is characteristic of the starting material, 1H-benzotriazole.[4][5] This absence, coupled with the appearance of strong aliphatic C-H and C-O-C stretching bands, provides robust validation of the product's formation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

The analysis is typically performed using either Electron Ionization (EI) for volatile compounds or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the exact mass.

Molecular Ion and Fragmentation Analysis

The chemical formula for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole is C₁₁H₁₃N₃O, with a monoisotopic mass of 203.1059 g/mol .

  • Molecular Ion Peak: In an ESI spectrum, the compound would be observed as the protonated molecular ion [M+H]⁺ at m/z 204.1137. In an EI spectrum, the molecular ion [M]⁺˙ would be observed at m/z 203.

  • Key Fragmentation Pathways:

    • Loss of N₂: A hallmark fragmentation of the benzotriazole moiety is the facile loss of a molecule of nitrogen (N₂), which has a mass of 28 Da.[6][7] This would lead to a significant fragment ion at m/z 175.

    • Cleavage of the Oxane Ring: The N-C bond between the two rings can cleave, leading to the formation of a stable oxonium ion at m/z 85, which is a characteristic fragment for a tetrahydropyranyl group. The other fragment would correspond to the benzotriazole radical cation at m/z 119.

G M [M]⁺˙ m/z = 203 F1 Fragment m/z = 175 M->F1 - N₂ (28 Da) F2 Oxonium Ion m/z = 85 M->F2 Ring Cleavage F3 Benzotriazole Cation m/z = 119 M->F3 Ring Cleavage

Figure 3: Proposed primary fragmentation pathways for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole provides a clear and definitive method for its structural confirmation. While IR and MS are essential for verifying the presence of key functional groups and the correct molecular weight, NMR spectroscopy stands out as the indispensable tool for distinguishing between the N1 and N2 isomers that commonly form during synthesis. The distinct chemical shifts of the anomeric proton and the contrasting symmetry observed in the aromatic regions of both ¹H and ¹³C NMR spectra provide unambiguous evidence for the correct isomeric assignment, ensuring the integrity of this versatile chemical intermediate for its intended applications in research and development.

References

  • ResearchGate. ChemInform Abstract: Synthesis and Biological Investigations of 1-(Tetrahydropyran-2′-yl)- and 1-(Tetrahydrofuran-2. Available from: [Link]

  • Ataman Kimya. BENZOTRIAZOLE. Available from: [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]

  • PubMed. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Available from: [Link]

  • NIST WebBook. 1H-Benzotriazole - Coblentz Society, Inc. Available from: [Link]

  • Zhurnal Obshchei Khimii. AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... Available from: [Link]

  • The Royal Society of Chemistry. Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Available from: [Link]

  • National Institutes of Health. (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. Available from: [Link]

  • Crimson Publishers. The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. Available from: [Link]

  • International Journal of Farmacia. Synthesis and characterization of new benzotriazole derivatives for possible CNS activity. Available from: [Link]

  • NIST WebBook. 1H-Benzotriazole. Available from: [Link]

  • Beilstein Journals. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Available from: [Link]

  • studylib.net. Synthesis and Characterization of Benzotriazole Derivatives. Available from: [Link]...

  • Journal of Chemical and Pharmaceutical Research. Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Available from: [Link]

  • ResearchGate. Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in... Available from: [Link]

  • Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Sub- stituted -i- Hydroxy-1,2,3-Benzotriazoles. Available from: [Link]

  • ChemWhat. 1H-Benzotriazole CAS#: 95-14-7. Available from: [Link]

  • ResearchGate. 2-(1H-1,2,3-Benzotriazol-1-yl)acetonitrile. Available from: [Link]

  • PubChem. 1H-Benzotriazole. Available from: [Link]

  • SpectraBase. 1-(3-chlorobenzoyl)-1H-1,2,3-benzotriazole - Optional[1H NMR] - Spectrum. Available from: [Link]

  • NIST WebBook. 1H-Benzotriazole - Mass spectrum (electron ionization). Available from: [Link]

  • SciSpace. Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. Available from: [Link]

  • State of California. CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS). Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Mechanism &amp; Synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Executive Summary This technical guide details the formation of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (commonly referred to as 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole or 1-THP-Bt ). This compound represents a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the formation of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (commonly referred to as 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole or 1-THP-Bt ). This compound represents a cornerstone in the "Katritzky Benzotriazole Methodology," serving as a versatile synthetic auxiliary for


-lithiation and subsequent electrophilic substitution.

The formation proceeds via an acid-catalyzed electrophilic addition of 1H-benzotriazole to the enol ether 3,4-dihydro-2H-pyran (DHP). This guide dissects the reaction kinetics, the critical role of the oxocarbenium intermediate, and the thermodynamic factors governing N1-regioselectivity.

The Chemical Architecture

To control the synthesis, one must first understand the electronic nature of the components:

  • The Nucleophile: 1H-Benzotriazole (BtH)

    • Nature: An ambident nucleophile containing three nitrogen atoms.

    • Acidity:

      
      . It is significantly more acidic than imidazole, making the conjugate base a stable leaving group—a key feature for its utility as a synthetic auxiliary.
      
    • Tautomerism: Exists in equilibrium between the 1H- (benzenoid) and 2H- (quinoid) forms.[1] The 1H-form is predominant in solution, driving N1-substitution.

  • The Electrophile: 3,4-Dihydro-2H-pyran (DHP)

    • Nature: A cyclic enol ether.

    • Reactivity: The double bond is electron-rich due to orbital overlap with the adjacent oxygen lone pair. It is highly susceptible to protonation, generating a resonance-stabilized cation.

Mechanistic Deep Dive

The formation of 1-THP-Bt is an acid-catalyzed addition reaction . It does not follow a simple


 pathway; rather, it proceeds through a high-energy oxocarbenium ion intermediate.
Step-by-Step Electronic Flow
  • Activation (Protonation): An acidic catalyst (typically p-Toluenesulfonic acid, p-TSA) protonates the

    
    -carbon of the enol ether double bond in DHP.
    
  • Stabilization (Oxocarbenium Formation): The resulting carbocation at the

    
    -position is immediately stabilized by the adjacent oxygen lone pair, forming a resonance-stabilized oxocarbenium ion . This is the active electrophile.
    
  • Nucleophilic Attack: The lone pair on the N1 nitrogen of benzotriazole attacks the highly electrophilic C2 position of the oxocarbenium ion.

  • Re-aromatization/Neutralization: The proton is regenerated (catalytic cycle), yielding the neutral N-substituted hemiaminal ether product.

Visualization: Reaction Mechanism Pathway

The following diagram illustrates the electron flow and transition states.

Mechanism DHP 3,4-Dihydro-2H-pyran (Enol Ether) Oxo Oxocarbenium Ion (Resonance Stabilized) DHP->Oxo Protonation (C3) H_Plus H+ Catalyst (p-TSA) H_Plus->DHP TS Transition State (C-N Bond Formation) Oxo->TS Nucleophilic Attack BtH 1H-Benzotriazole (Nucleophile) BtH->TS Lone Pair (N1) Product 1-(Oxan-2-yl)-1H-benzotriazole (1-THP-Bt) TS->Product Deprotonation

Figure 1: Acid-catalyzed addition mechanism showing the critical oxocarbenium intermediate.

Regiochemistry: The N1 vs. N2 Conundrum

Benzotriazole is an ambident nucleophile, capable of reacting at N1 or N2. In the context of THP protection, N1-alkylation is the major pathway , but understanding why is crucial for troubleshooting.

  • Electronic Control: The N1 position is more nucleophilic in the neutral 1H-tautomer.

  • Thermodynamic Control: The N1-substituted product preserves the benzenoid aromaticity of the fused ring system more effectively than the N2-quinoid structure.

  • Isomerism: The introduction of the THP group creates a chiral center at the anomeric carbon. The product is typically obtained as a racemic mixture (

    
    ).
    
Visualization: Regioselectivity & Isomerism

Regioselectivity cluster_paths Competing Pathways Start Benzotriazole + Oxocarbenium N1_Path N1 Attack (Major) Start->N1_Path N2_Path N2 Attack (Minor) Start->N2_Path Product_N1 1-THP-Bt (Benzenoid Stability) N1_Path->Product_N1 Product_N2 2-THP-Bt (Quinoid Instability) N2_Path->Product_N2 Racemic Racemic Mixture (R/S) Chiral Center at C2' Product_N1->Racemic Stereocenter Formation

Figure 2: Regiochemical pathways highlighting the thermodynamic preference for N1 substitution.

Experimental Protocol: The "Gold Standard"

This protocol is designed for high reproducibility, minimizing the formation of DHP oligomers (a common side reaction) and ensuring exclusive N1 product isolation.

Materials Table
ReagentEquiv.RoleCritical Attribute
1H-Benzotriazole 1.0NucleophileDry, white crystals (mp 98°C)
3,4-Dihydro-2H-pyran 1.2 - 1.5ElectrophileDistilled if older than 6 months
p-TSA (Monohydrate) 0.05 (5 mol%)CatalystTrace amounts prevent polymerization
Dichloromethane (DCM) SolventMediumAnhydrous preferred
Et3N / NaHCO3 QuenchBaseEssential to stop hydrolysis
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Benzotriazole (10 mmol) in anhydrous DCM (30 mL) .

  • Addition: Add 3,4-Dihydro-2H-pyran (12 mmol, 1.2 eq) via syringe. The solution should remain clear.

  • Catalysis: Add p-Toluenesulfonic acid (0.5 mmol, 5 mol%) in one portion at room temperature (20–25°C).

    • Observation: A mild exotherm may occur. The solution usually remains clear or turns slightly yellow.

  • Monitoring: Stir at room temperature. Monitor by TLC (System: Ethyl Acetate/Hexane 1:3).

    • Rf Values: DHP (High, often invisible), BtH (Low, UV active), Product (Intermediate, UV active).

    • Reaction Time: Typically 1–3 hours.

  • Quench (Critical): Once BtH is consumed, add Triethylamine (0.5 mL) or saturated NaHCO3 (20 mL) immediately.

    • Why? The THP ether is acid-labile.[2] Failure to neutralize the acid catalyst before concentration will reverse the reaction (hydrolysis) or cause DHP polymerization.

  • Workup: Wash the organic layer with water (

    
     mL) and brine (
    
    
    
    mL). Dry over anhydrous
    
    
    .
  • Isolation: Filter and concentrate under reduced pressure.

    • Purification: The residue often crystallizes upon standing or trituration with cold hexanes. If oil persists, flash chromatography (SiO2, Hexane/EtOAc gradient) yields the pure N1 isomer.

Characterization & Validation

To validate the synthesis, look for these specific spectroscopic signatures.

1H NMR (CDCl3, 400 MHz)
  • Anomeric Proton (

    
    ):  A distinctive doublet of doublets (dd) typically appearing between 
    
    
    
    5.8 – 6.1 ppm
    . This is the diagnostic peak for the N-CH-O linkage.
  • Aromatic Region: Multiplets between

    
     7.3 – 8.1 ppm  corresponding to the benzotriazole ring.
    
  • THP Ring: Multiplets in the aliphatic region (

    
     1.6 – 4.0 ppm ) for the remaining protons of the tetrahydropyran ring.
    
Troubleshooting Guide
ProblemRoot CauseSolution
Low Yield Hydrolysis during workupEnsure pH > 7 during quench; use basic alumina for filtration.
Sticky Polymer DHP polymerizationReduce p-TSA load; Add DHP dropwise at 0°C.
Starting Material Returns Reaction ReversibilityThe reaction is an equilibrium. Use excess DHP (1.5 eq) to drive to completion (Le Chatelier's principle).

References

  • Katritzky, A. R., et al. "The Preparation of Mono-, 1,1-Di-, trans-1,2-Di- and Trisubstituted Ethylenes by Benzotriazole Methodology."[3] Synlett, vol. 2001, no. 12, 2001.

  • Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP Ethers)." Organic Chemistry Portal.

  • BenchChem. "Protocol 1: THP Protection of a Primary Alcohol."[2] BenchChem Technical Guides. (Generalized protocol adapted for nucleophilic substitution).

  • ChemicalBook. "1H-Benzotriazole Properties and Reactions." ChemicalBook Database.

  • Royal Society of Chemistry. "Solvent- and catalyst-free, quantitative protection... Tetrahydro-2H-pyran-2-yl derivatives." RSC Advances, 2016.

Sources

Foundational

Solubility Profile of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole in Organic Solvents: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Significance of Solubility Benzotriazole and its derivatives are a cornerstone in modern chemistry, finding applications as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Solubility

Benzotriazole and its derivatives are a cornerstone in modern chemistry, finding applications as corrosion inhibitors, synthetic reagents, and core components in a wide array of pharmacologically active compounds.[1][2][3] The N-substitution of the benzotriazole ring, as seen in 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole, is a common strategy to modulate the molecule's properties for specific applications, such as peptide synthesis or the creation of novel drug candidates.[1]

The solubility of such a compound is not a mere data point; it is a fundamental parameter that dictates its utility. In process chemistry, solubility in various solvents determines the choice of reaction media, affects crystallization and purification strategies, and influences product yield and purity. In drug development, solubility is a key determinant of a drug's absorption and bioavailability.[4] Therefore, a thorough understanding and the ability to accurately measure the solubility of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole are essential for any scientist working with this molecule.

This guide will first deconstruct the molecule to predict its behavior in different solvent classes and then provide a robust, step-by-step methodology for its empirical determination.

Molecular Structure and Predicted Physicochemical Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[5] To predict the solubility of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole, we must first analyze its structure.

Caption: Structural components of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole.

The molecule can be conceptually divided into two key parts:

  • 1H-1,2,3-Benzotriazole System: This bicyclic aromatic system is moderately polar. The nitrogen atoms are potential hydrogen bond acceptors. The parent compound, benzotriazole, is known to be soluble in polar organic solvents like ethanol and chloroform, as well as aromatic solvents like benzene and toluene.[6]

  • Oxane (Tetrahydropyran) Ring: This is a saturated heterocyclic ether. The cyclic ether introduces a polar oxygen atom, which is a hydrogen bond acceptor. However, the five aliphatic -CH₂- groups contribute significantly to the molecule's nonpolar character.

The combination of these two moieties results in a molecule with a balanced polarity. It lacks acidic protons for hydrogen bond donation but possesses several acceptor sites (the three triazole nitrogens and the oxane oxygen). This structure suggests that the molecule will not be highly soluble in very polar, protic solvents like water, nor in purely nonpolar aliphatic solvents like hexane. Its most favorable interactions will be with solvents of intermediate polarity.

Inferred Solubility Profile

Based on the structural analysis, we can predict a qualitative solubility profile for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole. The addition of the relatively nonpolar oxane ring to the benzotriazole core likely reduces its solubility in highly polar solvents compared to the parent benzotriazole, while potentially enhancing it in solvents with moderate to low polarity.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerately SolubleThe alcohol can interact with the hydrogen bond acceptor sites, but the bulky, nonpolar regions of the molecule may limit high solubility.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThese solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bond donation. THF, being a cyclic ether, is structurally similar to the oxane moiety and is expected to be an excellent solvent.
Nonpolar Aromatic Toluene, BenzeneModerately to Sparingly SolubleThe aromatic benzotriazole core can engage in π-π stacking interactions with the solvent, but the aliphatic oxane ring may disrupt this.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have a good balance of polarity and are excellent at dissolving a wide range of organic compounds, including those with moderate polarity and hydrogen bond accepting capabilities.
Nonpolar Aliphatic Hexane, HeptaneSparingly Soluble to InsolubleThe overall polarity of the molecule is too high to be effectively solvated by purely nonpolar, aliphatic solvents.

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move beyond prediction to quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]

Causality in Experimental Design:

The core principle of this method is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures that the measured concentration represents the maximum amount of solute that can dissolve at a given temperature, providing a true thermodynamic solubility value. Every step, from the prolonged agitation to the careful separation of phases, is designed to achieve and accurately measure this equilibrium state.

G start Start: Define Solvents & Temperature step1 Step 1: Sample Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 Step 2: Equilibration Agitate at a constant temperature (e.g., 24-72 hours) to ensure saturation. step1->step2 step3 Step 3: Phase Separation Centrifuge the suspension to pellet the excess undissolved solid. step2->step3 step4 Step 4: Filtration Carefully withdraw the supernatant and filter through a 0.22 µm PTFE filter. step3->step4 step5 Step 5: Quantification Analyze the clear filtrate using a calibrated analytical method (e.g., HPLC-UV). step4->step5 end End: Report Solubility (e.g., mg/mL or mol/L) step5->end

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology

A. Materials and Reagents:

  • 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

B. Preparation of Saturated Solution:

  • Add an excess amount of solid 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is crucial for ensuring saturation.[5]

  • Accurately add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Prepare at least three replicates for each solvent to ensure statistical validity.

C. Equilibration:

  • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C).

  • Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours; a preliminary time-course study can determine the optimal duration.[5]

D. Phase Separation:

  • Once equilibrium is established, remove the vials and allow them to stand briefly.

  • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid. This step provides a clear supernatant, minimizing filter clogging in the next step.

E. Quantification of Solute:

  • Carefully withdraw a sample of the clear supernatant.

  • Immediately filter the sample through a chemically inert syringe filter (e.g., PTFE) into an HPLC vial. This removes any remaining microscopic particles.

  • Dilute the filtrate with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC-UV method. A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.[5]

F. Data Reporting:

  • Calculate the concentration of the compound in the original saturated solution, accounting for any dilutions.

  • Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.

Key Factors Influencing Experimental Results

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, precise temperature control during equilibration is critical for reproducibility.[7]

  • Purity of Compound and Solvent: Impurities can significantly alter solubility measurements. Always use high-purity materials.

  • Solid-State Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility. It is important to characterize the solid form being used.

Conclusion

While specific quantitative solubility data for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole is not widely published, a detailed analysis of its molecular structure allows for a strong, predictive understanding of its behavior in common organic solvents. It is anticipated to be most soluble in polar aprotic and chlorinated solvents due to a favorable balance of polar and nonpolar characteristics. For researchers and drug development professionals requiring precise quantitative data, the isothermal shake-flask method detailed in this guide provides a robust and reliable framework. Empirical determination remains the gold standard, and following this self-validating protocol will ensure the generation of high-quality, reproducible solubility data essential for advancing chemical synthesis and pharmaceutical development.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Pal, A. et al. (2014). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH).
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Ataman Kimya. BENZOTRIAZOLE.
  • BenchChem. (2025). Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide.
  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole.
  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
  • ResearchGate. (2025). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl).

Sources

Exploratory

Literature Review of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole and its Analogs: A Technical Guide

Executive Summary 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole, systematically known as 1-(tetrahydropyran-2-yl)-1H-1,2,3-benzotriazole (THP-Bt), represents a critical intersection of heterocyclic chemistry and synthetic methodo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Oxan-2-yl)-1H-1,2,3-benzotriazole, systematically known as 1-(tetrahydropyran-2-yl)-1H-1,2,3-benzotriazole (THP-Bt), represents a critical intersection of heterocyclic chemistry and synthetic methodology[1]. The oxan-2-yl moiety serves as a robust, orthogonally cleavable protecting group for the benzotriazole scaffold, enabling selective downstream functionalization. Beyond mere protection, the benzotriazole nucleus itself is a cornerstone of modern synthetic organic chemistry, largely pioneered by the extensive methodologies of Alan R. Katritzky[2]. This whitepaper provides an in-depth technical analysis of THP-Bt and its structural analogs, detailing their structural dynamics, step-by-step synthesis, mechanistic pathways, and applications as synthetic auxiliaries and biologically active pharmacophores.

Structural Dynamics and Chemical Identity

Benzotriazole (BtH) exists as a tautomeric mixture of 1H- and 2H- forms. When reacted with an electrophile such as 3,4-dihydro-2H-pyran (DHP), substitution can occur at either the N1 or N2 position. The N1-substituted isomer, 1-(oxan-2-yl)-1H-1,2,3-benzotriazole, is typically the thermodynamic product because it preserves the aromaticity of the fused benzene ring in its dominant resonance structures. Conversely, the N2-isomer adopts a less stable, ortho-quinonoid-like electronic configuration[2].

The oxan-2-yl (THP) group is fundamentally a cyclic mixed acetal. It is highly stable to strongly basic conditions, Grignard reagents, alkyl lithiums, and metal hydride reductions, making it an ideal protecting group when the benzotriazole ring must be subjected to harsh nucleophilic environments. However, because the THP group introduces a new stereocenter at the C2 position of the pyran ring, researchers must be aware that attaching it to a chiral molecule will result in a mixture of diastereomers, which can significantly complicate NMR spectral analysis[1].

Synthetic Methodologies: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

The synthesis of THP-Bt relies on the acid-catalyzed electrophilic addition of the benzotriazole N-H across the electron-rich double bond of 3,4-dihydro-2H-pyran (DHP)[1].

Protocol 1: Synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole
  • Initiation: Suspend 1H-1,2,3-benzotriazole (1.0 equiv) in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ) under an inert atmosphere (N
    
    
    or Ar).
  • Catalysis: Add a catalytic amount (0.05-0.1 equiv) of p-toluenesulfonic acid monohydrate (p-TsOH).

    • Causality: A strong organic acid is required to protonate the DHP double bond, generating a highly reactive, resonance-stabilized oxocarbenium ion intermediate.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

    • Causality: The addition of DHP is exothermic. Lower temperatures suppress the acid-catalyzed polymerization of DHP and kinetically favor the controlled formation of the N1 isomer over the N2 isomer.

  • Addition: Add 3,4-dihydro-2H-pyran (1.2 equiv) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25°C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the BtH spot is completely consumed.

  • Quenching (Critical Step): Quench the reaction by adding saturated aqueous NaHCO

    
    .
    
    • Causality: The THP group is highly acid-labile. If the acid catalyst is not completely neutralized before solvent evaporation, the concentration of the acid increases dynamically, driving the equilibrium backward and cleaving the THP group back to free benzotriazole.

  • Isolation: Extract with CH

    
    Cl
    
    
    
    , wash the organic layer with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to separate the major N1-isomer from trace N2-isomer impurities.

Synthesis BtH 1H-1,2,3-Benzotriazole (BtH) Cat Acid Catalyst (p-TsOH) CH2Cl2, 0-25°C BtH->Cat DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Cat THPBt 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (N1-THP-Bt) Cat->THPBt Major N2THPBt 2-(Oxan-2-yl)-2H-1,2,3-benzotriazole (N2-THP-Bt Minor) Cat->N2THPBt Minor

Synthesis pathway of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole from BtH and DHP.

Analogs and the Katritzky Benzotriazole Methodology

While the THP group protects benzotriazole, modifying the N-substituent transforms benzotriazole into a powerful synthetic auxiliary. N-Acylbenzotriazoles and N-alkylbenzotriazoles are the most prominent analogs in this domain[2]. N-Acylbenzotriazoles act as highly efficient, neutral acylating agents. Unlike acyl chlorides, which are moisture-sensitive and generate corrosive HCl, N-acylbenzotriazoles are stable crystalline solids that can be stored for months at room temperature and react smoothly with primary and secondary amines to form amides[3]. Furthermore, benzotriazole reagents are instrumental in synthesizing Fmoc-, Boc-, and Alloc-protected amino acids in exceptional yields without the formation of dipeptide or tripeptide impurities[4].

Protocol 2: Synthesis of N-Acylbenzotriazoles
  • Activation: Dissolve 1H-1,2,3-benzotriazole (4.0 equiv) in anhydrous THF. Add thionyl chloride (SOCl

    
    , 1.0 equiv) dropwise at 0°C.
    
    • Causality: This generates bis(benzotriazolyl)sulfoxide or 1-(chlorosulfinyl)benzotriazole, the active coupling species, while precipitating benzotriazole hydrochloride as a byproduct.

  • Acylation: Add the desired carboxylic acid (1.0 equiv) to the mixture.

  • Stirring: Stir at room temperature for 2 hours. The carboxylic acid attacks the activated sulfinyl intermediate, ultimately forming the N-acylbenzotriazole and releasing SO

    
     gas.
    
  • Workup: Filter off the precipitated BtH·HCl salt. Concentrate the filtrate and recrystallize the crude N-acylbenzotriazole from ethanol or dichloromethane/hexanes.

    • Causality: Recrystallization ensures the complete removal of residual free benzotriazole, which is strictly required to prevent side reactions during downstream quantitative acylation reactions[3].

Katritzky Acid Carboxylic Acid (R-COOH) AcylBt N-Acylbenzotriazole (R-CO-Bt) Acid->AcylBt BtSOCl2 BtH + SOCl2 (Activation) BtSOCl2->AcylBt Activation Product Amide / Ester (R-CO-Nu) AcylBt->Product Nucleophilic Attack Leaving Benzotriazole (BtH Leaving Group) AcylBt->Leaving Displaced Nu Nucleophile (R'-NH2 or R'-OH) Nu->Product

Mechanism of neutral acylation using N-acylbenzotriazole analogs.

Biological and Medicinal Relevance

Beyond their utility as synthetic reagents, 1-(oxan-2-yl)-1H-1,2,3-benzotriazole analogs possess intrinsic biological activity. The benzotriazole ring is a recognized bioisostere for indole and purine scaffolds, allowing it to interact seamlessly with various enzymatic active sites and nucleotide-binding domains. Halogenated derivatives, such as 5,6-dichloro-1-(oxan-2-yl)benzotriazole, are synthesized to increase lipophilicity, membrane permeability, and metabolic stability[5]. These halogenated THP-protected analogs are frequently utilized as advanced intermediates in the synthesis of novel antimicrobial, antifungal, and antiviral agents, where the THP group is removed late-stage to reveal the active N-H pharmacophore[5].

Quantitative Data Analysis

The following table summarizes the comparative synthetic metrics of THP-Bt and its most vital analogs, highlighting the versatility of the benzotriazole N-position across different chemical environments.

Analog / Protecting GroupSynthesis ReagentsDeprotection / Cleavage ConditionsRegioselectivity (N1:N2)Primary Synthetic Application
1-(Oxan-2-yl)-Bt (THP) DHP, p-TsOH, CH

Cl

Mild Acid (AcOH/THF/H

O, 45°C)
High N1 preferenceOrthogonal N-protection[1]
N-Acylbenzotriazole R-COOH, SOCl

, THF
Mild Base or Nucleophile (Amine)Exclusive N1Neutral acylating agent[3]
N-Alkoxycarbonyl-Bt Chloroformate, Et

N
Nucleophile (Amino Acid)Exclusive N1Fmoc/Boc/Alloc protection[4]
1-(Methoxymethyl)-Bt MOM-Cl, NaH, DMFStrong Acid (HCl/MeOH, reflux)Moderate N1 preferenceRobust N-protection[2]
5,6-Dichloro-1-(oxan-2-yl)-Bt DHP, p-TsOH, CH

Cl

Mild AcidHigh N1 preferenceMedicinal intermediate[5]

Conclusions

The 1-(oxan-2-yl)-1H-1,2,3-benzotriazole scaffold exemplifies the dual nature of heterocyclic derivatives in modern chemistry. As a protected entity, it allows for complex multi-step syntheses by masking the reactive benzotriazole nitrogen. As a foundational structure, its analogs—particularly those developed through Katritzky's methodologies—have revolutionized peptide synthesis, amidation, and aminoalkylation by providing stable, neutral, and highly efficient reagents. Mastery of these protocols, grounded in a deep understanding of their underlying thermodynamic and kinetic principles, is essential for any advanced synthetic or medicinal chemistry program.

References

1.[4] Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids - organic-chemistry.org - 4 2.[3] N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides - organic-chemistry.org - 3 3.[2] Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems - PubMed - 2 4.[5] 22347-83-7, 5,6-dichloro-1-(oxan-2-yl)benzotriazole - Echemi - 5 5.[1] Mechanism and Regulation of Cdc25/Twine Protein Destruction in Embryonic Cell-Cycle Remodeling (Including: The reaction of benzotriazoles with 3,4-dihydro-4H-pyrane) - ResearchGate - 1

Sources

Foundational

The Definitive Guide to the Oxan-2-yl Group in Heterocyclic Chemistry

Executive Summary The oxan-2-yl group, widely recognized in laboratory practice as the tetrahydropyran-2-yl (THP) group, represents a cornerstone in the strategic protection of hydroxyl and amine functionalities during c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxan-2-yl group, widely recognized in laboratory practice as the tetrahydropyran-2-yl (THP) group, represents a cornerstone in the strategic protection of hydroxyl and amine functionalities during complex heterocyclic synthesis. While often viewed as a "standard" protecting group, its application in modern drug discovery requires a nuanced understanding of its stereoelectronic properties—specifically the anomeric effect —and its kinetic behavior under varying pH conditions.

This guide bridges the gap between IUPAC nomenclature (oxan-2-yl) and bench chemistry (THP), providing a rigorous analysis of its formation, stability profiles, and the often-overlooked stereochemical complications that arise during the synthesis of chiral heterocyclic drugs.

Part 1: Structural Fundamentals & Stereochemistry

Nomenclature and Identity[1]
  • Systematic Name: Oxan-2-yl

  • Common Name: Tetrahydropyran-2-yl (THP)[1]

  • Precursor: 3,4-Dihydro-2H-pyran (DHP)[2]

In the context of IUPAC nomenclature, the saturated six-membered ether ring is termed "oxane." Consequently, attachment at the C2 position yields the "oxan-2-yl" substituent. In the pharmaceutical industry, this is almost exclusively referred to as the THP ether (for alcohols) or THP amine (for nitrogen heterocycles).

The Chirality Trap: Diastereomeric Mixtures

The introduction of an oxan-2-yl group creates a new stereogenic center at the C2 position of the pyran ring.

  • Achiral Substrates: Reaction with an achiral alcohol yields a racemic mixture (

    
    ) of the THP ether.
    
  • Chiral Substrates: Reaction with a chiral alcohol (common in drug intermediates) yields a mixture of diastereomers .

Implication for Analysis: This results in complex NMR spectra (signal doubling) and dual peaks in HPLC chromatograms. This is not a sign of impurity but an inherent feature of the protecting group.

The Anomeric Effect

Unlike cyclohexane derivatives where bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions, oxan-2-yl ethers often exhibit a preference for the axial conformation.

  • Cause: The endo-anomeric effect . The lone pair on the ring oxygen (

    
    ) donates electron density into the antibonding orbital of the C2-exocyclic bond (
    
    
    
    ).
  • Result: This stereoelectronic interaction stabilizes the axial conformer, despite steric penalties.[3] This effect is solvent-dependent; polar solvents typically diminish the effect, while non-polar solvents enhance it.

Part 2: The Protection Chemistry (Synthesis)[5]

The formation of oxan-2-yl ethers is an electrophilic addition reaction. The driving force is the protonation of the enol ether (DHP) to form a resonance-stabilized oxocarbenium ion.

Mechanism of Formation

The reaction requires acid catalysis.[4] The alcohol acts as the nucleophile attacking the highly electrophilic C2 position.

Oxan-2-yl Protection Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium + H+ H_plus H+ Catalyst H_plus->Oxocarbenium Initiation Intermediate Protonated Acetal Oxocarbenium->Intermediate + Substrate-OH Alcohol Substrate-OH Alcohol->Intermediate Intermediate->H_plus Regeneration Product Oxan-2-yl Ether (THP Protected) Intermediate->Product - H+

Figure 1: Acid-catalyzed addition of alcohols to DHP forming the oxan-2-yl ether.

Catalyst Selection Matrix

While


-Toluenesulfonic acid (PTSA) is the historical standard, modern synthesis requires milder options to prevent isomerization of sensitive substrates.
CatalystAcidity (approx pKa)Use CaseAdvantagesDisadvantages
PTSA -2.8Robust substratesFast, cheapCan cause acid-catalyzed rearrangement of substrate
PPTS 5.2Acid-sensitive groupsMild, buffers reactionSlower reaction rate
Bi(OTf)₃ Lewis AcidGreen ChemistryLow loading (1 mol%), reusableHigher cost
I₂ (Iodine) N/ANeutral conditionsVery mild, rapidRequires dark conditions

Part 3: The Deprotection Chemistry (Cleavage)

The oxan-2-yl group is an acetal, making it stable to base, nucleophiles, and reducing agents, but highly labile to aqueous acid.

Mechanism of Cleavage

Deprotection is essentially the reverse of formation:

  • Protonation of the exocyclic oxygen.

  • Elimination of the alcohol (leaving group) to reform the oxocarbenium ion.

  • Trapping of the cation by water to form 5-hydroxypentanal (which exists in equilibrium with the hemiacetal).

Selectivity and Orthogonality

The oxan-2-yl group is orthogonal to:

  • Base-labile groups: Esters, Fmoc.

  • Fluoride-labile groups: Silyl ethers (TBDMS, TIPS). Note: Strong Lewis acids used in silyl deprotection can sometimes clip THP.

  • Hydrogenolysis: Benzyl ethers (Bn).

Part 4: Strategic Application in Heterocyclic Drug Design

Nitrogen Heterocycles (N-THP)

In purine and pyrazole chemistry, the oxan-2-yl group is often used to protect the N-H position.

  • Purines: Protection of the N9 position in purines allows for selective lithiation or coupling at the C2/C6 positions without interference from the acidic N-H proton.

  • Pyrazoles: N-THP protection prevents "proton shuffling" (tautomerization) between N1 and N2, locking the regiochemistry for subsequent alkylations.

Solubility Modulation

A frequently overlooked advantage of the oxan-2-yl group is its lipophilicity. Highly polar heterocyclic intermediates (e.g., poly-hydroxylated pyridines) can be rendered soluble in organic solvents (DCM, EtOAc) upon THP protection, facilitating purification and handling.

Part 5: Experimental Protocols

Protocol A: Standard Protection (PTSA Method)

Best for robust primary/secondary alcohols.

  • Setup: Dissolve the substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Reagent: Add 3,4-Dihydro-2H-pyran (1.5 equiv).

  • Catalyst: Add

    
    -Toluenesulfonic acid monohydrate (PTSA) (0.05 equiv).
    
  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC (Product will be less polar).

  • Quench: Add saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Note: Isomers may separate or appear as a broad smear.

Protocol B: Mild Deprotection (PPTS Method)

Best for substrates containing silyl ethers or other acid-sensitive moieties.

  • Setup: Dissolve the THP-ether (1.0 equiv) in Ethanol (EtOH) [0.1 M].

  • Catalyst: Add Pyridinium

    
    -toluenesulfonate (PPTS) (0.2 equiv).
    
  • Reaction: Heat to 55°C. Stir for 2–6 hours.

  • Monitoring: Monitor consumption of the non-polar starting material.

  • Workup: Concentrate EtOH to 20% volume. Dilute with EtOAc and wash with water.

Part 6: Troubleshooting & Optimization

Decision Tree: When to use Oxan-2-yl?

Protection Strategy Start Need OH Protection? AcidStable Is substrate acid-sensitive? Start->AcidStable BaseStable Is substrate base-sensitive? AcidStable->BaseStable No (Stable to mild acid) UseSilyl Use Silyl (TBS/TIPS) AcidStable->UseSilyl Yes (High) Chiral Is substrate Chiral? BaseStable->Chiral No UseTHP Use Oxan-2-yl (THP) BaseStable->UseTHP Yes (Needs base stability) Chiral->UseTHP No (Achiral) Chiral->UseTHP Yes (If NMR complexity acceptable) UseMOM Use MOM/MEM Chiral->UseMOM Yes (Avoid Diastereomers)

Figure 2: Strategic decision matrix for selecting the oxan-2-yl group versus alternatives.

Common Issues
  • Reaction Stalls: Often due to trace water. Ensure DHP is dry and solvents are anhydrous.

  • Product Decomposition on Silica: Silica gel is slightly acidic. For very labile THP ethers, add 1% Triethylamine to the eluent during purification.

  • "Ghost" Peaks in NMR: Remember the diastereomers. If you see two doublets where you expect one, it is likely the C2-H signal splitting due to the mixture of isomers.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.).[6] Wiley-Interscience.[5]

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[4][7][8] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[9] The Journal of Organic Chemistry, 42(23), 3772–3774. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[6] Thieme Medical Publishers.

  • Bernabeu, M. C., Chinchilla, R., & Najera, C. (2002). Tetrahydropyranyl (THP) protection of alcohols and phenols using Bi(OTf)3 as catalyst. Tetrahedron Letters, 43(6), 923-925. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt) for the Chemoselective Protection of Amines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Efficacy, and Validated Experimental Protocols Executive Summary & Mechanistic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Efficacy, and Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

The protection of primary and secondary amines is a fundamental operation in multi-step organic synthesis. While the tetrahydropyranyl (THP, oxan-2-yl) group is a staple for hydroxyl protection, its application to amines via direct reaction with 3,4-dihydro-2H-pyran (DHP) is notoriously problematic. Direct tetrahydropyranylation of amines using DHP traditionally requires strong Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS)[1]. Because amines are inherently basic, they buffer the acid catalyst, necessitating stoichiometric acid equivalents. This harsh, highly acidic environment frequently triggers the electrophilic polymerization of DHP, complicating purification and drastically reducing the isolated yield of the desired N-THP amine.

To circumvent these thermodynamic and kinetic hurdles, 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt) serves as a highly efficient, bench-stable THP-transfer reagent. Benzotriazole is a remarkably versatile synthetic auxiliary [3]. Due to its electron-deficient nature, the benzotriazolyl moiety acts as an excellent leaving group when attached to an anomeric center [2].

When an amine reacts with THP-Bt, the lone pair of the nitrogen attacks the oxan-2-yl anomeric carbon. The collapse of the resulting intermediate expels 1H-1,2,3-benzotriazole (BtH), forming a stable aminal linkage (N-THP). Since the BtH byproduct is only weakly acidic (pKa ~8.2) [4], the reaction medium remains essentially neutral. This causality explains why THP-Bt successfully protects highly acid-labile API intermediates without inducing DHP polymerization.

Reaction Pathway

G A Primary/Secondary Amine (R-NH2 / R2NH) C Nucleophilic Addition Intermediate A->C Base / Heat B 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt Reagent) B->C THP Transfer D N-(Oxan-2-yl) Amine (THP-Protected Amine) C->D - BtH E 1H-1,2,3-Benzotriazole (BtH Byproduct) C->E Leaving Group

Mechanism of amine protection via THP transfer from 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole.

Comparative Data Analysis

The shift from DHP to THP-Bt fundamentally alters the efficiency and safety profile of the protection step. Table 1 outlines the operational differences, while Table 2 demonstrates the broad substrate scope of the THP-Bt methodology.

Table 1: Comparison of Amine Protection Strategies (DHP vs. THP-Bt)

Parameter3,4-Dihydro-2H-pyran (DHP)1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt)
Reagent State Volatile liquid (flammable, prone to degradation)Bench-stable crystalline solid
Catalyst Required Strong Brønsted acid (p-TsOH, HCl)None (or mild Lewis acid for hindered amines)
Reaction Medium Highly acidicNeutral to mildly basic
Side Reactions DHP polymerization, substrate degradationMinimal (BtH byproduct is easily washed away)
Yield (Amines) Typically low to moderate (30-60%)High to excellent (75-98%)

Table 2: Representative Substrate Scope for Amine Protection via THP-Bt

Substrate TypeExample AmineConditionsIsolated Yield (%)
Primary AliphaticBenzylamineMeCN, RT, 4 h95
Secondary AliphaticMorpholineMeCN, RT, 6 h92
Primary AromaticAnilineMeCN, Reflux, 12 h85
HeterocyclicIndole / PurineTHF, Reflux, 8 h88

Experimental Protocols

The following protocols are designed as self-validating systems. The chemical properties of the reagents and byproducts are exploited during the workup phase to ensure high purity without the strict need for immediate chromatographic purification.

Workflow step1 1. Substrate Preparation Dissolve Amine in MeCN/THF step2 2. Reagent Addition Add 1.1 eq THP-Bt step1->step2 step3 3. Reaction Incubation Stir at RT or Reflux (4-12 h) step2->step3 step4 4. Workup & Extraction Wash with 1M NaOH to remove BtH step3->step4 step5 5. Deprotection (Post-Synthesis) Mild acid (e.g., PPTS in EtOH) step4->step5

Workflow for the protection and subsequent deprotection of amines using the THP-Bt reagent.

Protocol 4.1: Synthesis of the THP-Bt Reagent
  • Initiation: In a 250 mL round-bottom flask, dissolve 1H-1,2,3-benzotriazole (11.9 g, 100 mmol) in anhydrous dichloromethane (100 mL).

  • Addition: Add 3,4-dihydro-2H-pyran (DHP) (10.1 g, 120 mmol) followed by a catalytic amount of trifluoroacetic acid (TFA) (0.5 mL).

  • Incubation: Stir the mixture at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Self-Validating Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Causality: This neutralizes the TFA, preventing the reverse acid-catalyzed cleavage of the newly formed THP-Bt during concentration.

  • Isolation: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude residue from hexanes/diethyl ether to yield THP-Bt as a stable white crystalline solid.

Protocol 4.2: General Procedure for the N-Tetrahydropyranylation of Amines
  • Preparation: Dissolve the target amine (10 mmol) in anhydrous acetonitrile (30 mL) under an inert nitrogen atmosphere.

  • Reagent Transfer: Add THP-Bt (11 mmol, 1.1 equiv) in a single portion.

  • Incubation:

    • Aliphatic Amines: Stir at room temperature for 4-6 hours.

    • Aromatic/Hindered Amines: Heat the mixture to reflux (82 °C) for 8-12 hours. Causality: Anilines are less nucleophilic; thermal energy is required to overcome the higher activation energy barrier for the nucleophilic attack on the anomeric carbon.

  • Self-Validating Workup: Once complete, evaporate the solvent. Redissolve the residue in ethyl acetate (50 mL) and wash with 1 M NaOH (2 × 25 mL). Causality: The BtH byproduct has a pKa of ~8.2. The NaOH wash strictly deprotonates BtH, forcing it entirely into the aqueous phase as a sodium salt, leaving the pure N-THP amine in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the protected amine.

Protocol 4.3: Deprotection of N-THP Amines
  • Preparation: Dissolve the N-THP protected amine (5 mmol) in methanol (20 mL).

  • Acidification: Add pyridinium p-toluenesulfonate (PPTS) (0.5 mmol, 10 mol%) or a few drops of 2 M HCl.

  • Incubation: Stir at room temperature for 2 hours. Causality: The acidic environment protonates the aminal nitrogen/oxygen, facilitating the expulsion of the amine and the formation of 5-hydroxypentanal (which is trapped as its volatile dimethyl acetal in methanol).

  • Isolation: Concentrate the mixture, basify with saturated NaHCO₃ (to free-base the amine), and extract with dichloromethane to recover the deprotected amine.

Analytical Characterization & Troubleshooting

  • NMR Signatures: The successful installation of the THP group is easily verified via ¹H NMR. The anomeric proton of the N-THP group typically appears as a distinct multiplet or broad doublet around 4.5 - 5.0 ppm . The presence of a complex multiplet between 1.4 - 2.0 ppm (integrating for 6 protons) confirms the oxan-2-yl ring backbone.

  • Steric Hindrance: Highly hindered secondary amines may exhibit sluggish reaction rates with THP-Bt. In such cases, the addition of a mild Lewis acid (e.g., ZnBr₂) or performing the reaction in a sealed tube under microwave irradiation can significantly accelerate the group transfer without degrading the substrate.

References

  • Activating agents and protecting groups - PDF Free Download, epdf.pub.
  • 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem, nih.gov.
  • Molecular Iodine: Mild, Green, and Nontoxic Lewis Acid Catalyst for the Synthesis of Heterocyclic Compounds - ResearchGate, researchg
  • Benzotriazole - Wikipedia, wikipedia.org.
Application

Application Note: Protocol for the N-Protection of Benzotriazole Using 3,4-Dihydro-2H-pyran (DHP)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Grounding Benzotriazole (BtH) is a highly versatile synthetic auxiliary, serving as a leaving group, a liga...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Grounding

Benzotriazole (BtH) is a highly versatile synthetic auxiliary, serving as a leaving group, a ligand in transition-metal catalysis, and a core pharmacophore in medicinal chemistry[1]. Due to the nucleophilic and acidic nature of its N-H bond (pKa ~8.2), protection is frequently required prior to subjecting benzotriazole-containing intermediates to strongly basic conditions, organometallic reagents, or peptide coupling workflows.

The tetrahydropyranyl (THP) group is an ideal protecting moiety for this purpose. It is introduced using 3,4-dihydro-2H-pyran (DHP) under mild acidic catalysis, offering excellent stability against hydrides, alkylating agents, and strongly basic conditions[2]. Furthermore, it can be quantitatively cleaved under mildly acidic conditions[3].

Mechanistic Causality & Regioselectivity: The protection proceeds via the acid-catalyzed protonation of the enol ether in DHP, generating a highly electrophilic oxocarbenium ion. The nucleophilic nitrogen of benzotriazole subsequently attacks this intermediate. While benzotriazole exhibits tautomerism between its


 and 

forms, N-alkylation under thermodynamic control strongly favors the formation of the 1-substituted isomer (1-(tetrahydro-2-pyranyl)-1H-benzotriazole). This regioselectivity is driven by the preservation of the aromatic sextet in the fused benzene ring, which is disrupted in the 2-substituted quinonoid tautomer[1]. Because the C2 position of the newly formed tetrahydropyran ring is a stereocenter, the product is obtained as a racemic mixture of enantiomers.

Experimental Design & Parameter Optimization

To ensure a self-validating and robust protocol, the reaction parameters have been optimized to maximize yield while suppressing side reactions such as DHP polymerization. p-Toluenesulfonic acid (p-TsOH) is selected as the catalyst due to its high efficiency and ease of handling as a solid[4].

Table 1: Optimized Reaction Parameters and Causality

ParameterOptimal ConditionAcceptable RangeScientific Rationale
Benzotriazole (BtH) 1.0 equiv-Serves as the limiting reagent.
DHP 1.5 equiv1.2 – 2.0 equivA slight excess drives the equilibrium toward complete protection and compensates for trace moisture[3].
Catalyst (p-TsOH·H₂O) 0.1 equiv0.05 – 0.2 equivSufficient to generate the oxocarbenium ion rapidly. Higher amounts risk DHP dimerization[4].
Solvent Dichloromethane (DCM)DCM, THF, or EtOAcAprotic, non-nucleophilic solvent stabilizes the intermediate and solubilizes the product.
Temperature 25 °C (Room Temp)0 °C to 40 °CInitial cooling to 0 °C controls the exothermic protonation; room temp ensures complete conversion.
Reaction Time 2 – 4 hours1 – 12 hoursMonitored via TLC. Prolonged times are unnecessary but generally well-tolerated.

Workflow Visualization

THP_Protection_Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling & Workup DHP 3,4-Dihydro-2H-pyran (DHP) 1.5 equiv Oxo Oxocarbenium Intermediate (Electrophile) DHP->Oxo Protonation Cat p-TsOH·H2O (Catalyst) 0.1 equiv Cat->Oxo Reaction Nucleophilic Attack 25 °C, 2-4 hours Oxo->Reaction BtH 1H-Benzotriazole 1.0 equiv in DCM BtH->Reaction Quench Quench with Saturated NaHCO3 (aq) Reaction->Quench Neutralize catalyst Product 1-(Tetrahydro-2-pyranyl)-1H-benzotriazole (THP-Bt) Quench->Product Organic Extraction

Workflow and mechanistic sequence for the THP protection of benzotriazole.

Step-by-Step Protocol: Synthesis of 1-(Tetrahydro-2-pyranyl)-1H-benzotriazole

Safety Precautions: Benzotriazole can be irritating to the skin and eyes. DHP is a flammable liquid. Perform all operations in a well-ventilated fume hood.

Step 1: Reaction Setup

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-benzotriazole (1.19 g, 10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (190 mg, 1.0 mmol, 0.1 equiv) to the suspension.

  • Purge the flask with an inert atmosphere (nitrogen or argon) to prevent moisture ingress, which can hydrolyze the highly reactive oxocarbenium intermediate.

Step 2: DHP Addition 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Using a chemically resistant syringe, add 3,4-dihydro-2H-pyran (DHP) (1.37 mL, 15.0 mmol, 1.5 equiv) dropwise over 5 minutes. Insight: Dropwise addition at 0 °C controls the localized concentration of DHP and mitigates the exothermic protonation step, preventing acid-catalyzed self-polymerization of the enol ether.

Step 3: Reaction Execution & Monitoring 6. Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). 7. Stir the mixture for 2 to 4 hours. As the reaction progresses, the poorly soluble benzotriazole will dissolve, yielding a homogeneous, slightly yellow solution. 8. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1 v/v) solvent system. The product (THP-Bt) will elute with a higher


 value than the highly polar starting material. Visualize using UV light (254 nm).

Step 4: Quenching and Work-up 9. Once TLC indicates complete consumption of benzotriazole, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Insight: Immediate neutralization is critical to prevent premature deprotection or degradation of the THP aminal during concentration. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL). 11. Combine the organic extracts and wash with brine (30 mL) to remove residual aqueous salts. 12. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator (water bath at 30 °C).

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (from 9:1 to 4:1 v/v). 14. Pool the product-containing fractions and evaporate the solvent to afford 1-(tetrahydro-2-pyranyl)-1H-benzotriazole as a colorless to pale-yellow viscous oil that may slowly crystallize upon standing. (Expected yield: 85–95%).

Protocol for THP Deprotection

When the downstream synthetic sequence is complete, the THP group can be cleanly removed to regenerate the free benzotriazole.

  • Dissolve the THP-protected compound in methanol (0.1 M).

  • Add a catalytic amount of p-TsOH·H₂O (0.1 equiv) or concentrated HCl (few drops).

  • Stir at room temperature for 1–2 hours. The THP group is converted into volatile 2-methoxytetrahydropyran.

  • Quench with saturated NaHCO₃, extract with EtOAc, and purify as necessary[2].

References

  • The Chemistry of Benzotriazole Derivatives, National Academic Digital Library of Ethiopia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKmljvarM5D6Ek8r5h3SbF_7FaENpwCm5Lli8sr6seXOQ88g8Hqmfqw72CVRlGwuwHc1WKgg4My-tLZ1SGkF8pnDNO-ozev9piXYoBWKiIWaJNhi90KWD1FjRfadN9DOAGxAoDl6ExOOdoISt7dqEFO2J3XX10NAR26c4VdJs3NIdI6reCh9WhtxHiaRYoYJJ8ipTwYJAuzQr7j-qq]
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuzyHldKPTzP4B6KKbWq3Khk1iLrmghBKMu5MF2fE9pck8MT_lxcOPXs6x8g_g8hIa0bUyQvlDb7nsPHUhZjYVm0F83L4xWI2tupnWBzTEeYskhG4u68DQcyHteRPM6I8xnRkJw-OofU33hA==]
  • Tetrahydropyranyl Ethers, Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFof9NyNPG-yF_F3LsRN5gtiuywGRLUqD76n0j0vVTWpkHkJE0TYpUrIz2zEIrtxuPqsCvh4uKO93ehMB18ptn3VvxXPCd-7BHpa46ficojjCWgZpB3K2wEHZWR0biqAo4uUwfppbefSA5x6Z79F63apdmcipp0hULNJEQ7CTo5VBwriaI=]
  • p-Toluenesulfonic Acid Mediated 1,3-Dipolar Cycloaddition of Nitroolefins with NaN3 for Synthesis of 4-Aryl-NH-1,2,3-triazoles, Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhE4Cq4KkIEBai85vLdhoCcgKovKxRKNX3PXPUMl1hxcDzINDC1cAK2YTg4rMqn4goH66F_C_ClUN8AMfwTW3SA06iBB0wigAx6pbFOSrsYxpqMDQDUNaGkvvdNBdilk39zZ6z5fXLO0pV6l96aodC6lU9]

Sources

Method

Application Note: Deprotection of the Oxan-2-yl Group from 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Context & Chemical Rationale 1H-1,2,3-benzotriazole is a highly versatile pharmacophore and synthetic auxiliary.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Context & Chemical Rationale

1H-1,2,3-benzotriazole is a highly versatile pharmacophore and synthetic auxiliary. To direct electrophilic aromatic substitutions or cross-coupling reactions to the benzenoid ring, the reactive N-H functionality must be temporarily masked. The oxan-2-yl group—systematically known as the tetrahydropyran-2-yl (THP) group—is an ideal choice. It forms an N-THP hemiaminal ether linkage that dramatically increases the lipophilicity and organic solubility of the benzotriazole scaffold[1].

Unlike O-THP ethers, the N-THP bond in 1-(oxan-2-yl)-1H-1,2,3-benzotriazole is remarkably stable to strong bases, nucleophiles, and organometallic reagents, but it is highly labile under acidic conditions[2]. This orthogonal stability makes it a critical tool in multi-step drug development workflows.

Mechanistic Causality: The "Why" Behind the "How"

The removal of the oxan-2-yl group is fundamentally an 2[2]. Understanding the mechanism is essential for troubleshooting incomplete reactions or unexpected byproducts.

  • Protonation & Activation: The reaction is initiated by the protonation of either the pyran ring oxygen or the exocyclic benzotriazole nitrogen[2]. Protonation of the nitrogen transforms the benzotriazole moiety into an excellent leaving group.

  • Cleavage (Rate-Limiting Step): The lone pair of electrons on the THP ring oxygen pushes inward, expelling the neutral 1H-1,2,3-benzotriazole molecule and generating a highly reactive, resonance-stabilized oxocarbenium ion[2].

  • Solvent Trapping: The oxocarbenium intermediate must be rapidly intercepted to prevent the reverse reaction. When methanol is used as the solvent, it attacks the oxocarbenium ion to form 2-methoxyoxane (2-methoxytetrahydropyran)[2]. If water is present, 2-hydroxyoxane is formed, which exists in equilibrium with the open-chain aldehyde, 5-hydroxypentanal[2].

Expert Insight: Methanol is the universally preferred solvent for this deprotection[3]. It acts as both the reaction medium and an irreversible oxocarbenium scavenger. Furthermore, the resulting 2-methoxyoxane byproduct is highly volatile (bp ~118°C) and is easily removed during vacuum concentration, unlike the aqueous 5-hydroxypentanal byproduct which can complicate the purification of polar heterocycles.

Quantitative Data: Optimization of Deprotection Conditions

Selecting the right acidic conditions depends on the presence of other acid-sensitive functional groups (e.g., Boc, t-butyl esters) on the benzotriazole scaffold.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Advantage & Notes
p-TsOH (0.1–0.2 eq) Methanol25 – 602 – 24>95%Standard Protocol: Highly reliable. Methanol efficiently traps the oxocarbenium ion[3],[4].
HCl (3M aqueous) MeOH / THF251 – 2>90%Rapid Cleavage: Fast kinetics, but requires careful pH adjustment to crystallize the free base[5].
Amberlyst-15 (Resin) Methanol404 – 690 – 95%Heterogeneous Catalysis: Enables a simple filtration-only workup. Ideal for industrial scale-up.
TFA (20% v/v) DCM252 – 3~85%Harsh Conditions: Useful if simultaneous removal of Boc protecting groups is required.
Mandatory Visualization: Mechanistic Pathway

Mechanism N1 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (N-THP Protected) N2 Protonation via Acid Catalyst (H+) N1->N2 + H+ N3 Cleavage of N-C Bond (Rate-Limiting Step) N2->N3 N4 Oxocarbenium Ion Intermediate N3->N4 N5 Free 1H-1,2,3-benzotriazole (Target Product) N3->N5 Release N6 Nucleophilic Attack by Solvent (e.g., MeOH) N4->N6 N7 2-Methoxyoxane (Volatile Byproduct) N6->N7 Trapping

Mechanistic pathway of acid-catalyzed N-THP deprotection from 1H-1,2,3-benzotriazole.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Mild Catalytic Deprotection using p-Toluenesulfonic Acid (p-TsOH) This is the most robust and widely utilized method for N-THP cleavage[3],[4].

  • Step 1: Dissolution. Suspend 1-(oxan-2-yl)-1H-1,2,3-benzotriazole (1.0 eq) in anhydrous methanol (approx. 10 mL/mmol). Causality: A vast molar excess of methanol is required to drive the equilibrium toward the 2-methoxyoxane byproduct and prevent re-protection.

  • Step 2: Catalyst Addition. Add p-toluenesulfonic acid monohydrate (0.1 to 0.2 eq). Causality: Catalytic amounts are sufficient; excessive acid complicates the workup and risks degrading sensitive substituents.

  • Step 3: Reaction Execution. Stir the mixture at room temperature (or heat to 60°C for sterically hindered substrates) for 2–24 hours[3]. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The starting material will appear as a high-Rf spot, while the deprotected benzotriazole will be a highly UV-active, lower-Rf spot.

  • Step 4: Quenching (Critical Step). Once complete, add saturated aqueous NaHCO₃ (2 mL/mmol) directly to the reaction flask before removing the solvent. Causality: Neutralizing the acid prior to concentration is mandatory. If the solvent is evaporated under acidic conditions, the increasing concentration of acid can trigger the polymerization of the THP byproducts or degrade the target molecule.

  • Step 5: Isolation. Evaporate the methanol under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3]. The volatile 2-methoxyoxane byproduct is removed during this evaporation.

Protocol B: Scalable Heterogeneous Deprotection using Amberlyst-15 Designed for drug development professionals requiring streamlined purification.

  • Step 1: Resin Preparation. Wash Amberlyst-15 strongly acidic cation exchange resin (approx. 200 mg/mmol of substrate) with methanol prior to use to remove any leachable oligomers.

  • Step 2: Reaction. Add the pre-washed resin to a solution of the THP-protected benzotriazole in methanol (10 mL/mmol). Stir at 40°C for 4–6 hours.

  • Step 3: Filtration (Self-Validating Workup). Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the resin. Wash the resin thoroughly with additional methanol to ensure complete recovery of the product. Causality: The physical removal of the acid catalyst eliminates the need for an aqueous basic quench, preventing emulsion formation during extraction.

  • Step 4: Concentration. Concentrate the filtrate under reduced pressure to yield the highly pure free 1H-1,2,3-benzotriazole.

References
  • Title: Total Synthesis and Antileishmanial Activity of the Natural Occurring Acetylenic Fatty Acids 6-Heptadecynoic acid and 6-Icosynoic acid Source: PMC (nih.gov) URL: 3[3]

  • Title: Asciminib Hydrochloride: Synthesis and Introduction Source: ChemicalBook URL: 5[5]

  • Title: Discovery of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one Derivatives as Protein Disulfide Isomerase Inhibitors Source: ACS Publications URL: 4[4]

  • Title: Stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions Source: Benchchem URL: 2[2]

  • Title: A New Direct Glycosylation of Pyrimidine, Pyrazole, Imidazole and Purine Heterocycles via their N-tetrahydropyranyl (THP) Derivatives Source: RSC Publishing URL: 1[1]

Sources

Application

Application Note: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole in Peptide Synthesis

This is a comprehensive Application Note and Protocol guide for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole or THP-Bt ), focusing on its specialized role in peptide s...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole or THP-Bt ), focusing on its specialized role in peptide synthesis as a robust, solid-state reagent for the introduction of the tetrahydropyranyl (THP) protecting group.

Executive Summary

1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt) is a specialized benzotriazole derivative utilized in peptide synthesis primarily as a stable, crystalline donor of the tetrahydropyranyl (THP) group . Unlike the traditional liquid reagent 3,4-dihydro-2H-pyran (DHP), which is prone to polymerization and difficult to handle in precise stoichiometries, THP-Bt offers a controlled, acid-catalyzed pathway for protecting hydroxyl (Ser, Thr, Tyr) and imidazole (His) side chains. This guide details its mechanism, advantages over DHP, and validated protocols for the synthesis of THP-protected amino acid building blocks.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole
Common Name THP-Bt, N-THP-benzotriazole
CAS Number 22347-81-5
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Physical State White to off-white crystalline solid
Melting Point 78–80 °C
Solubility Soluble in DCM, THF, DMF, Acetonitrile
Stability Stable at room temperature; non-hygroscopic compared to HOBt

Mechanistic Insight: The THP Transfer

The utility of THP-Bt lies in its ability to transfer the tetrahydropyranyl group to nucleophilic side chains under mild acidic conditions. The benzotriazole moiety acts as a neutral leaving group (BtH), which is significantly easier to remove during workup than the polymeric byproducts often associated with DHP.

Reaction Mechanism (Acid-Catalyzed)

The reaction proceeds via the protonation of the benzotriazole nitrogen or the pyran oxygen, facilitating the departure of benzotriazole and the formation of an oxocarbenium intermediate, which is then trapped by the alcohol or imidazole of the amino acid.

THP_Transfer_Mechanism THP_Bt THP-Bt (Reagent) Intermediate Oxocarbenium Ion (Reactive Species) THP_Bt->Intermediate Protonation & BtH Departure Byproduct Benzotriazole (BtH - Precipitate) THP_Bt->Byproduct Leaving Group Acid Acid Catalyst (p-TsOH / TFA) Acid->Intermediate Catalysis Product THP-Protected AA (R-O-THP) Intermediate->Product Substrate Amino Acid Side Chain (R-OH / His-Im) Substrate->Product Nucleophilic Attack

Figure 1: Mechanism of THP transfer from 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole to an amino acid side chain.

Advantages Over Traditional Reagents (DHP)

FeatureTHP-Bt (Solid Reagent) DHP (Liquid Reagent)
Stoichiometry Precise weighing (Solid)Difficult (Volatile liquid)
Polymerization None (Stable molecule)High risk (Acid-catalyzed oligomerization)
Workup BtH byproduct precipitates or washes out easilyRequires distillation or extensive chromatography
Reaction Conditions Mild, controlled release of THPOften requires excess reagent
Safety Non-explosive, stableFlammable, peroxide former

Experimental Protocols

Protocol A: Protection of Serine/Threonine Hydroxyls

Objective: Synthesis of Fmoc-Ser(THP)-OH or Fmoc-Thr(THP)-OH.

Materials:

  • Fmoc-Ser-OH or Fmoc-Thr-OH (1.0 equiv)

  • 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt) (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv, catalyst)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated NaHCO₃ solution[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the N-protected amino acid (e.g., Fmoc-Ser-OH) in 10 mL of anhydrous DCM.

  • Reagent Addition: Add 1.2 mmol (244 mg) of THP-Bt to the solution. The solid should dissolve readily.

  • Catalysis: Add 0.05 mmol of p-TsOH. Stir the mixture at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction by TLC (SiO₂, MeOH/DCM 1:9). The spot for the starting amino acid should disappear, replaced by the less polar THP-ether. Reaction time is typically 2–4 hours.

  • Quenching: Once complete, wash the reaction mixture with saturated NaHCO₃ (2 x 10 mL) to remove the acid catalyst and the released benzotriazole (which forms a water-soluble salt at basic pH).

  • Workup: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for use. If necessary, purify via flash column chromatography (Ethyl Acetate/Hexane).[1]

Protocol B: Protection of Histidine Imidazole

Objective: Synthesis of Fmoc-His(THP)-OH. Note: THP protection of Histidine prevents racemization during coupling and suppresses catalytic activity of the imidazole ring.

Modifications:

  • Solvent: Use DMF or THF if the amino acid solubility in DCM is poor.

  • Temperature: Heating to 40 °C may be required for steric reasons on the imidazole ring.

  • Stoichiometry: Use 1.5 equiv of THP-Bt to ensure complete protection of the τ-nitrogen (N-tau).

De-protection Strategy

The THP group introduced by THP-Bt is an acid-labile acetal . It is stable to basic conditions (Fmoc removal with piperidine) but is cleaved during the final global deprotection of the peptide.

  • Reagent: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Conditions: Room temperature, 1–2 hours.

  • Outcome: Quantitative removal of the THP group, regenerating the free hydroxyl or imidazole.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Incomplete THP transferIncrease catalyst loading to 10 mol% or heat to 40 °C.
Byproduct Contamination Residual BenzotriazoleEnsure thorough washing with sat. NaHCO₃ or 5% Na₂CO₃.
Racemization High temperature / Basic conditionsKeep reaction neutral/acidic; avoid bases during the protection step.
Solubility Peptide aggregationUse "Magic Mixture" (DCM/DMF/NMP) for longer peptide fragments.

References

  • Katritzky, A. R., et al. (1993). "Benzotriazole-mediated aminoalkylation and amidoalkylation." Tetrahedron, 49(14), 2829-2838.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter on THP protection).

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes.

  • Katritzky, A. R., & Rachwal, S. (2010). "Synthesis of Heterocycles Mediated by Benzotriazole." Chemical Reviews, 110(3), 1564-1610.

Sources

Method

"application of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole in solid-phase organic synthesis"

Application Note: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt) as a Mild Tetrahydropyranylation Reagent in Solid-Phase Organic Synthesis Executive Briefing In Solid-Phase Organic Synthesis (SPOS) and complex peptide ass...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt) as a Mild Tetrahydropyranylation Reagent in Solid-Phase Organic Synthesis

Executive Briefing

In Solid-Phase Organic Synthesis (SPOS) and complex peptide assembly, the implementation of orthogonal protecting groups is paramount[1]. The tetrahydropyranyl (THP) group is widely utilized to protect hydroxyls due to its robustness against nucleophiles and basic conditions (e.g., Fmoc deprotection, cross-coupling). However, classical tetrahydropyranylation relies on 3,4-dihydro-2H-pyran (DHP) and strong Brønsted or Lewis acid catalysts[2]. In a solid-phase context, these acidic conditions frequently trigger the premature cleavage of substrates from acid-labile linkers (such as Wang, SASRIN, or Trityl resins).

1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt) circumvents this critical bottleneck. Functioning as an acid-free THP-transfer reagent, THP-Bt leverages the electron-withdrawing benzotriazole moiety as an excellent leaving group. This allows for quantitative tetrahydropyranylation under strictly neutral or mildly basic conditions, preserving the integrity of the resin linker while generating a highly soluble, easily washed byproduct[3].

Mechanistic Rationale & Causality

The efficacy of THP-Bt in SPOS is rooted in its N,O-acetal structure. Unlike DHP, which requires protonation to generate an electrophilic oxocarbenium intermediate, THP-Bt undergoes a direct nucleophilic substitution-type exchange. The resin-bound hydroxyl attacks the anomeric carbon of the oxan-2-yl ring, displacing the benzotriazolyl anion.

  • Causality of Mildness: By eliminating the need for strong acids, THP-Bt prevents the degradation of acid-sensitive solid supports[4].

  • Causality of Washability: The sole byproduct, 1H-benzotriazole (BtH), is a low-molecular-weight heterocycle with exceptional solubility in standard SPOS washing solvents (N,N-Dimethylformamide [DMF] and Dichloromethane [DCM]). This prevents the accumulation of reactive intermediates inside the polymer matrix, ensuring high-fidelity downstream couplings[1].

Visualizing the Reaction Workflow

Workflow R_OH Resin-Bound Alcohol TS N,O-Acetal Exchange R_OH->TS THP_Bt THP-Bt Reagent THP_Bt->TS R_OTHP Protected Resin (THP Ether) TS->R_OTHP Neutral/Mild Base DMF/DCM BtH 1H-Benzotriazole (Washed Away) TS->BtH Filtration

Caption: Mechanism of THP-Bt mediated tetrahydropyranylation on solid support.

Quantitative Comparison of THP Protection Strategies

To highlight the superiority of THP-Bt in SPOS, the following matrix compares standard THP protection methodologies when applied to acid-labile solid supports.

Reagent SystemCatalyst RequiredLinker Compatibility (Wang/Trityl)Byproduct WashabilityTypical On-Resin Conversion
DHP / p-TsOH Strong AcidPoor (Premature Cleavage)High< 40% (due to cleavage loss)
DHP / PPTS Mild AcidModerateHigh60 - 75%
THP-Bt None / Mild BaseExcellent Excellent (BtH is highly soluble) > 95%

Self-Validating Experimental Protocol: On-Resin THP Protection

This protocol details the protection of a resin-bound primary or secondary alcohol using THP-Bt.

Materials Required:

  • Resin-bound substrate with a free hydroxyl group (Loading: ~0.5 mmol/g)

  • 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Resin Swelling

  • Transfer 1.0 g of resin (approx. 0.5 mmol reactive sites) into a solid-phase synthesis vessel equipped with a porous frit.

  • Add 10 mL of a 1:1 (v/v) mixture of anhydrous DCM and DMF. Agitate gently for 30 minutes.

Scientist's Insight: The binary solvent system is critical. Polystyrene-based resins require DCM for optimal swelling to expose internal reactive sites. However, DMF is necessary to solubilize the polar THP-Bt reagent and stabilize the transition state.

Step 2: Reagent Coupling

  • Drain the swelling solvent.

  • Prepare a solution of THP-Bt (2.5 mmol, 5.0 eq) and DIPEA (0.5 mmol, 1.0 eq) in 8 mL of 1:1 DCM/DMF.

  • Add the solution to the resin and agitate at room temperature for 2 to 4 hours.

Scientist's Insight: While THP-Bt is highly reactive, the biphasic nature of SPOS dictates a mass-transfer limitation. Employing a 5-fold molar excess ensures pseudo-first-order kinetics, driving the protection to >95% completion. The catalytic DIPEA acts as an acid scavenger to guarantee a strictly non-acidic environment.

Step 3: Resin Washing

  • Drain the reaction mixture.

  • Wash the resin sequentially to remove the 1H-benzotriazole byproduct: DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (2 × 10 mL).

  • Dry the resin under a vacuum for 1 hour.

Step 4: In-Process Quality Control (Self-Validation) To validate the THP protection without risking acid-mediated THP deprotection during a test cleavage, perform on-bead Fourier-Transform Infrared (FT-IR) spectroscopy .

  • Withdraw a 5 mg aliquot of the dried resin.

  • Analyze via ATR-FTIR.

  • Validation Criteria: The disappearance of the broad O-H stretch at ~3300 cm⁻¹ and the appearance of strong C-O-C ether bands at ~1030-1120 cm⁻¹ confirms quantitative tetrahydropyranylation[2]. If the O-H band persists, repeat Step 2.

Orthogonal Deprotection Strategy

The strategic value of the THP group lies in its orthogonality. Once installed via THP-Bt, the THP ether is completely stable to the 20% piperidine/DMF used in Fmoc deprotection, as well as to the basic coupling cocktails (e.g., DIPEA/HATU) used in peptide chain elongation[1].

During the final global cleavage step using 95% Trifluoroacetic acid (TFA) and scavengers, the THP group is simultaneously removed alongside other acid-labile protecting groups (like t-Butyl or Trityl), releasing the fully deprotected target molecule without requiring a separate deprotection step.

Orthogonal Start Multifunctional Resin Protect THP Protection (THP-Bt) Start->Protect Coupling Fmoc SPPS Cycles (Basic Conditions) Protect->Coupling THP stable to Piperidine Cleavage Global Cleavage (TFA/Scavengers) Coupling->Cleavage Elongated Sequence Final Deprotected Target Molecule Cleavage->Final Simultaneous THP Removal

Caption: Orthogonal protection strategy utilizing THP-Bt in Fmoc solid-phase synthesis.

References[1] Benzotriazole-assisted solid-phase assembly of Leu-enkephalin, amyloid beta segment 34-42, and other "difficult" peptide sequences. PubMed (NIH). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWv8zbKmWxdJJlfkwmyIBEhEnVhGhQJblI1mCAFjZQBU4sk19SbfGC_OlXJwIGEfDqDFQ-3luykvbDKkxT7Ag6SH7ioS6-M3iPAyeJs9a8EKengGenOqXGFHyiq3bnyLE3VgyW[3] Development of Polymer-Supported Benzotriazole as a Novel Traceless Linker for Solid-Phase Organic Synthesis. ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEghhPMfF7JXMb95xLoZ8cOY3Y4jb-aY5CMsuCA_zi6pt0JI4Xp4sNdOb_04--UF-TNmnnFnO4VRvaOXrwevTTpK8JGjandqfIo0vYzWyRNJuIWxvaUFUesyHYukjv4bY4Sb5LZJ4VN[4] DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA. PLOS Biology. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYFle-sb8PCUWugqOoaeIO2cQVSkeH54WMBkznLaCBVWV2Z1vBKYvTtgNREmbGJaDID9M2rQ_T63jArkoTm145DBIB7r6jMbFivRprJDboqrURQeJuVFgWE4H6w3VGKkv9fMp84IURs9wtRN8NK9Dnl0T0VCVmZHG-M5hZgb9C7HZvD6O26e8X[2] Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[1,3,5]triazine. TUBITAK. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFru7TNbn10xFd59KtokPo_NykqkNmHMM8sXSJJbAtjqs3jSmTxWSydUCQPJ3m4cfvt4KLSCFu8n2G6XUqzpr16zKYiQ103InUV_WiXmns6UpvPGtfIYnANhHSq4ajq5ormdYNvfXcmh1P6X0UUmb8MPkb4Pw9kp6PB5rvm1iZMIypiEgQT410Y

Sources

Application

Application Note: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole in Pharmaceutical Intermediate Synthesis

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers, focusing on the utility of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as 1-(Tetrahydro-2H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers, focusing on the utility of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole or Bt-THP ) as a versatile synthetic auxiliary.

Executive Summary & Mechanism of Action

In the synthesis of complex pharmaceutical intermediates, 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (Bt-THP) serves two critical functions that distinguish it from the standard reagent, 3,4-dihydro-2H-pyran (DHP):

  • Stable Electrophilic THP Precursor: Unlike DHP, which is a volatile liquid prone to acid-catalyzed polymerization, Bt-THP is a stable, crystalline solid. It acts as a "store" of the tetrahydropyranyl oxonium ion, releasing it under controlled Lewis acid catalysis to react with specific nucleophiles (Katritzky Benzotriazole Methodology).

  • Regioselective C-Functionalization: It allows for the synthesis of 2-substituted tetrahydropyrans via the displacement of the benzotriazole moiety by carbon nucleophiles (Grignard reagents, organozincs, or enolates), a transformation difficult to achieve with DHP alone.

Mechanistic Pathway

The utility of Bt-THP relies on the benzotriazole (Bt) group acting as a leaving group. Under Lewis acid activation, the N-C bond cleaves to generate an oxonium ion intermediate, which is then trapped by a nucleophile.

BtTHP_Mechanism BtTHP 1-(Oxan-2-yl)-Bt (Stable Precursor) Oxonium Oxonium Ion Intermediate BtTHP->Oxonium Lewis Acid (- BtH) BtH Benzotriazole (Byproduct) BtTHP->BtH Elimination Product 2-Substituted Tetrahydropyran Oxonium->Product Nucleophile (R-MgX, R-OH, etc.)

Figure 1: Mechanistic pathway of Bt-THP activation. The benzotriazole moiety acts as a neutral leaving group, facilitating the formation of the reactive oxonium species.

Applications in Drug Development[1][2][3]

A. Synthesis of 2-Substituted Tetrahydropyran Scaffolds

Many marine macrolides and polyether antibiotics contain 2-alkyl or 2-aryl tetrahydropyran rings. Direct addition of nucleophiles to DHP is often non-selective.

  • Advantage: Bt-THP allows for the introduction of alkyl/aryl groups at the anomeric position with high yields.

  • Relevance: Synthesis of intermediates for targets like bryostatins or spiroketal-containing natural products.

B. "Solid-State" THP Protection

For high-throughput screening (HTS) libraries where liquid handling of volatile reagents (DHP) is undesirable, Bt-THP provides a weighable, stoichiometric solid reagent for introducing the THP protecting group to alcohols.

  • Reaction: R-OH + Bt-THP (+ Cat. Acid) → R-O-THP + BtH

  • Benefit: Avoids the polymerization side-products common with DHP; the byproduct (benzotriazole) is easily removed by alkaline wash.

C. Synthesis of N-Nucleoside Mimics

Bt-THP is used to synthesize N-(tetrahydropyran-2-yl) heterocycles (non-glycosidic nucleoside mimics) by displacing the benzotriazole with other nitrogen bases (e.g., purines, pyrimidines) under fusion conditions.[1]

Experimental Protocols

Protocol A: Preparation of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

This protocol generates the reagent from inexpensive starting materials.

Materials:

  • 1H-Benzotriazole (BtH): 11.9 g (100 mmol)

  • 3,4-Dihydro-2H-pyran (DHP): 10.0 mL (110 mmol)

  • p-Toluenesulfonic acid (pTSA): 100 mg (Catalyst)

  • Ethyl Acetate (EtOAc): 50 mL (Solvent)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.9 g of benzotriazole in 50 mL of Ethyl Acetate.

  • Addition: Add 100 mg of pTSA. Stir until dissolved.

  • Reaction: Add 10.0 mL of DHP dropwise over 10 minutes at Room Temperature (RT). The reaction is slightly exothermic.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The spot for BtH (Rf ~0.3) should disappear, replaced by Bt-THP (Rf ~0.6).

  • Quench: Add 0.5 mL of Triethylamine to neutralize the acid catalyst.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 × 30 mL) and Brine (1 × 30 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The residue usually solidifies upon cooling. Recrystallize from Hexane/EtOAc (9:1) if necessary.

    • Yield: Expected 18–19 g (90–95%).

    • Appearance: White crystalline solid.

    • Storage: Stable at RT indefinitely.

Protocol B: Synthesis of 2-Phenyloxane (C-C Bond Formation)

Demonstrates the use of Bt-THP as a C1-synthon to create functionalized ethers.

Materials:

  • 1-(Oxan-2-yl)-1H-benzotriazole (Bt-THP): 2.03 g (10 mmol)

  • Phenylmagnesium Bromide (PhMgBr): 12 mmol (1.2 equiv, solution in THF)

  • Zinc Bromide (ZnBr₂): 2.25 g (10 mmol) (Lewis Acid)

  • Anhydrous THF: 30 mL

Procedure:

  • Setup: Flame-dry a 100 mL two-neck flask under Nitrogen atmosphere.

  • Solubilization: Add 2.03 g of Bt-THP and 30 mL of anhydrous THF.

  • Activation: Add 2.25 g of anhydrous ZnBr₂. Stir for 15 minutes at RT. (The Lewis acid coordinates to the benzotriazole nitrogen, activating the C-N bond).

  • Nucleophilic Attack: Cool the mixture to 0°C. Add the PhMgBr solution dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution (20 mL).

  • Extraction: Extract with Diethyl Ether (3 × 30 mL).

  • Purification: The byproduct (benzotriazole) is water-soluble at high pH, but in this workup, it remains in the organic phase. Wash the organic phase with 2M NaOH (2 × 20 mL) to remove the liberated benzotriazole.

  • Isolation: Dry organics (MgSO₄), concentrate, and purify via flash column chromatography (Hexane/EtOAc).

    • Target Product: 2-Phenyltetrahydro-2H-pyran.

Data Summary & Comparison

Table 1: Comparison of THP-Introduction Methods

FeatureDHP (Standard Method)Bt-THP (Benzotriazole Method)
Physical State Volatile LiquidCrystalline Solid
Stability Polymerizes with acid/ageIndefinitely stable
Stoichiometry Often requires excessExact stoichiometry possible
Reaction Type Addition (Atom Economy 100%)Substitution (Generates BtH)
C-Functionalization Difficult (requires lithiation)Excellent (via Grignard/Zn)
Primary Use OH-ProtectionSynthesis of substituted pyrans

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987). The chemistry of N-substituted benzotriazoles.[2][3][4][5][6] Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1, 791-797. Link[7]

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole.[8][9][10][11][12] 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610. Link

  • Panda, S. S. (2018). Benzotriazole: A Versatile Synthetic Auxiliary.[13][6] Archives of Organic and Inorganic Chemical Sciences, 2(1). Link

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers (THP).Link

Sources

Method

Mastering Regioselectivity: A Guide to the Synthesis of N1-Substituted Benzotriazoles via Oxan-2-yl Protection

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Importance of N1-Substituted Benzotriazoles Benzotriazole and its derivatives are a cornerstone in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Importance of N1-Substituted Benzotriazoles

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antifungal, antibacterial, and anti-inflammatory properties.[1] The therapeutic and functional efficacy of these molecules is often critically dependent on the substitution pattern at the nitrogen atoms of the triazole ring. Specifically, N1-substituted benzotriazoles are in burgeoning demand due to their high binding affinities to a range of proteins.[1]

However, the direct alkylation of benzotriazole is notoriously challenging, frequently yielding a mixture of N1 and N2 isomers, which are often difficult to separate.[2][3] This lack of regioselectivity stems from the tautomeric equilibrium between 1H-benzotriazole and 2H-benzotriazole.[2] To overcome this hurdle, a protection-alkylation-deprotection strategy is often employed. This application note provides a detailed protocol and mechanistic insights into the regioselective synthesis of N1-substituted benzotriazoles using the oxan-2-yl (more commonly known as tetrahydropyranyl or THP) protecting group.

The Strategy: Leveraging the Tetrahydropyranyl (THP) Protecting Group

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and, in this context, the N-H functionality of benzotriazole.[4][5][6] Its popularity is due to its ease of introduction, stability under a variety of non-acidic conditions (including exposure to organometallics, hydrides, and bases), and facile removal under mild acidic conditions.[5][7][8]

The strategic application of the THP group in this synthesis hinges on its ability to direct the subsequent alkylation exclusively to the N1 position. This is achieved by first protecting the benzotriazole nitrogen, which sterically and electronically favors the formation of the N1-THP protected intermediate. Subsequent alkylation and deprotection then yield the desired N1-substituted benzotriazole with high regioselectivity.

Experimental Workflow Overview

The overall synthetic strategy is a three-step process, as illustrated in the workflow diagram below.

Synthetic Workflow Benzotriazole Benzotriazole THP_Protected N1-(Oxan-2-yl)-1H- benzotriazole Benzotriazole->THP_Protected Step 1: Protection (DHP, Acid Catalyst) N1_Substituted_THP N1-Substituted-N2-(Oxan-2-yl)- 1H-benzotriazole THP_Protected->N1_Substituted_THP Step 2: N1-Alkylation (Base, Alkyl Halide) Final_Product N1-Substituted Benzotriazole N1_Substituted_THP->Final_Product Step 3: Deprotection (Mild Acid)

Caption: Overall synthetic workflow for the regioselective synthesis of N1-substituted benzotriazoles.

Part 1: Protection of Benzotriazole with 3,4-Dihydro-2H-pyran (DHP)

The first step involves the acid-catalyzed addition of the N-H proton of benzotriazole across the double bond of 3,4-dihydro-2H-pyran (DHP) to form the N1-(oxan-2-yl)-1H-benzotriazole.

Mechanism of Protection

The reaction proceeds via an acid-catalyzed mechanism. The acid protonates the DHP, making it more electrophilic. The benzotriazole nitrogen then attacks the carbocation, followed by deprotonation to yield the THP-protected benzotriazole.

Detailed Experimental Protocol: Synthesis of N1-(Oxan-2-yl)-1H-benzotriazole

Materials:

  • Benzotriazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of benzotriazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.05 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude N1-(Oxan-2-yl)-1H-benzotriazole, which can often be used in the next step without further purification.

Parameter Condition
Solvent Anhydrous Dichloromethane (DCM)
Catalyst p-Toluenesulfonic acid (PTSA)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash with NaHCO₃

Table 1: Typical Reaction Conditions for THP Protection of Benzotriazole.

Part 2: Regioselective N1-Alkylation

With the THP group in place, the subsequent alkylation is directed to the N1 position. The bulky THP group at the N2 position sterically hinders the approach of the electrophile, favoring attack at the more accessible N1 nitrogen.

Mechanism of N1-Alkylation

The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the remaining N-H proton, generating the benzotriazolide anion. This anion then acts as a nucleophile, attacking the alkyl halide to form the N1-alkylated product. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base but not the benzotriazolide anion, thus enhancing its nucleophilicity.[9]

Alkylation Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack THP-BTA-H N1-(Oxan-2-yl)-1H-benzotriazole THP-BTA_anion Benzotriazolide Anion THP-BTA-H->THP-BTA_anion + Base Base Base (e.g., NaH) N1_Alkylated N1-Alkyl-N2-(Oxan-2-yl)- 1H-benzotriazole THP-BTA_anion->N1_Alkylated + R-X Alkyl_Halide Alkyl Halide (R-X)

Caption: Simplified mechanism of N1-alkylation of THP-protected benzotriazole.

Detailed Experimental Protocol: N1-Alkylation of THP-Protected Benzotriazole

Materials:

  • N1-(Oxan-2-yl)-1H-benzotriazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ice water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of N1-(Oxan-2-yl)-1H-benzotriazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition
Solvent Anhydrous DMF
Base Sodium Hydride (NaH)
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Purification Column Chromatography

Table 2: Typical Reaction Conditions for N1-Alkylation.

Part 3: Deprotection to Yield N1-Substituted Benzotriazole

The final step is the removal of the THP protecting group to unveil the desired N1-substituted benzotriazole. This is typically achieved under mild acidic conditions.

Mechanism of Deprotection

The deprotection is essentially the reverse of the protection step.[7] The acid protonates the ether oxygen of the THP group, making it a good leaving group. The resulting carbocation is then trapped by a nucleophile (e.g., water or an alcohol from the solvent), leading to the release of the N1-substituted benzotriazole and a hemiacetal that further decomposes.

Detailed Experimental Protocol: Deprotection of the THP Group

Materials:

  • N1-Alkyl-N2-(Oxan-2-yl)-1H-benzotriazole

  • p-Toluenesulfonic acid (PTSA) or other mild acid (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid)

  • Methanol or Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N1-alkyl-N2-(oxan-2-yl)-1H-benzotriazole (1.0 eq) in methanol.

  • Add a catalytic amount of PTSA (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, neutralize the acid by adding saturated sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Parameter Condition
Solvent Methanol or Ethanol
Acid p-Toluenesulfonic acid (PTSA)
Temperature Room Temperature
Reaction Time 1-3 hours
Work-up Aqueous wash with NaHCO₃

Table 3: Typical Reaction Conditions for THP Deprotection.

Conclusion

The use of the tetrahydropyranyl protecting group offers a robust and reliable strategy for the regioselective synthesis of N1-substituted benzotriazoles. This three-step protocol of protection, alkylation, and deprotection effectively overcomes the inherent challenge of isomeric mixture formation associated with direct alkylation. The mild reaction conditions and high yields make this methodology a valuable tool for researchers in synthetic and medicinal chemistry.

References

  • Somesh S, Prasad V, Madhuri K and Raju RK. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J. 2016;12(5):105. [Link]

  • Somesh S, Prasad V, Madhuri K, et al. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J. 2016;12(5):105. [Link]

  • Hryhoriv Y, et al. Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry. 2020;26(1):2342-2349. [Link]

  • Hryhoriv Y, et al. Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chem Eur J. 2020;26(10):2342-2349. [Link]

  • Reddy, P., et al. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. 2021;57(84):11035-11038. [Link]

  • Pawar, S. S., et al. Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research. 2010;2(1):80-85. [Link]

  • Li, Y., et al. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. 2025;64(1):349-357. [Link]

  • Pandey, R. K., et al. Synthesis of N-acyl-benzotriazole using Mukaiyama reagent. Arkivoc. 2023;2023(7):202312042. [Link]

  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. ResearchGate. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
  • El-Faham, A., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. 2017;6(2):151-158. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Welcome to the technical support center for the synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this impo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important protection reaction. As a key synthetic intermediate, the tetrahydropyranyl (THP) protected form of benzotriazole allows for subsequent chemical transformations where the acidic N-H proton would otherwise interfere. Achieving a high yield of the desired N1-isomer is critical for the efficiency of multi-step synthetic routes.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, providing data-driven optimization strategies, and offering robust troubleshooting solutions to common experimental challenges.

Reaction Overview: The Chemistry of THP Protection

The synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole is an acid-catalyzed electrophilic addition reaction. Benzotriazole acts as a nucleophile, attacking the protonated 3,4-dihydro-2H-pyran (DHP). The primary challenge in the N-alkylation of benzotriazole is controlling regioselectivity.[1] The benzotriazole molecule exists in two tautomeric forms, 1H- and 2H-benzotriazole, which can lead to substitution at the N1 or N2 position.[2] Fortunately, the 1H-tautomer is significantly more stable and predominant in solution, which generally favors the formation of the desired N1-isomer.[3]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

FAQ 1: Low or No Yield

Question: My reaction has resulted in a very low yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer: A low yield is the most frequent challenge and can stem from several factors. A systematic evaluation is the best approach to diagnose the issue.

  • Cause 1: Ineffective Catalysis: The reaction is acid-catalyzed. Insufficient catalyst or a deactivated catalyst will lead to a sluggish or stalled reaction.

    • Solution: Ensure your acid catalyst is fresh and anhydrous where appropriate. The choice of catalyst is critical; Brønsted acids like p-toluenesulfonic acid (PTSA) are common, but Lewis acids can also be effective. If you suspect catalyst deactivation, consider increasing the loading from catalytic (1-5 mol%) to stoichiometric amounts, or test a different acid catalyst altogether.[4]

  • Cause 2: DHP Polymerization: DHP is prone to polymerization in the presence of strong acids, especially at elevated temperatures. This side reaction consumes your reagent and complicates purification.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature is typical). Add the DHP dropwise to the solution of benzotriazole and catalyst to keep its instantaneous concentration low. This minimizes self-polymerization.

  • Cause 3: Poor Reagent Quality: Benzotriazole can contain impurities that may interfere with the reaction. DHP can degrade over time, forming byproducts that inhibit the reaction.

    • Solution: Use high-purity benzotriazole.[5] Distill the DHP immediately before use if it has been stored for an extended period.

  • Cause 4: Sub-optimal Solvent Choice: The solvent must fully dissolve the benzotriazole and be inert to the acidic conditions.

    • Solution: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices. Aprotic polar solvents like acetonitrile can also be used.[1] Avoid protic solvents like alcohols, as they can compete with benzotriazole in reacting with the activated DHP.

Troubleshooting Workflow: Diagnosing Low Yield

The following diagram provides a logical workflow for troubleshooting low-yield issues.

G Start Low Yield Observed Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC High_SM High Amount of Starting Material (SM)? Check_TLC->High_SM Yes Polymer Significant Baseline Smear or Insoluble Material? Check_TLC->Polymer No Sol_Catalyst Solution: - Increase catalyst loading - Use fresh/different catalyst - Increase reaction time/temp moderately High_SM->Sol_Catalyst Complex_Mix Complex Mixture of Spots? Polymer->Complex_Mix No Sol_Polymer Solution: - Lower reaction temperature (0 °C) - Add DHP dropwise - Use less catalyst Polymer->Sol_Polymer Yes Clean_Low Clean Reaction, Low Isolated Yield Complex_Mix->Clean_Low No Sol_Isomers Solution: - Check for N2 isomer - Optimize solvent (see Table 2) - Re-evaluate purification strategy Complex_Mix->Sol_Isomers Yes Sol_Workup Solution: - Optimize extraction pH - Minimize aqueous washes - Ensure complete solvent removal Clean_Low->Sol_Workup

Caption: A flowchart for diagnosing and resolving low-yield issues.

FAQ 2: Purification Difficulties

Question: I am struggling to purify the final product. My column chromatography fractions are not clean, or the product won't crystallize.

Answer: Purification can be challenging due to the similar polarity of the N1 and N2 isomers and the presence of DHP polymer.

  • Problem: Co-elution of Isomers: The N1 and N2 isomers often have very similar Rf values on TLC, making separation by standard column chromatography difficult.

    • Solution: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 15%). If isomers are the primary issue, optimizing the reaction for regioselectivity is a more effective strategy (see FAQ 3).

  • Problem: DHP Polymer Contamination: The sticky, polymeric byproduct of DHP can streak on TLC and contaminate product fractions.

    • Solution: Minimize polymer formation during the reaction (see FAQ 1). Before chromatographic purification, attempt to precipitate the polymer by concentrating the crude product and triturating with a non-polar solvent like hexanes. The desired product is typically more soluble and will remain in the liquid phase.

  • Problem: Failure to Crystallize: The presence of minor impurities, especially the N2 isomer or residual solvent, can inhibit crystallization.

    • Solution: Ensure the product is pure by ¹H NMR before attempting crystallization. Use a binary solvent system for recrystallization (e.g., ethyl acetate/hexanes or DCM/petroleum ether). Dissolve the product in a minimum amount of the more polar solvent and slowly add the less polar solvent until turbidity persists, then allow it to cool slowly.

FAQ 3: Poor Regioselectivity

Question: My product is a mixture of N1 and N2 isomers. How can I increase the selectivity for the desired N1 product?

Answer: While the N1 isomer is thermodynamically favored, kinetic factors can lead to the formation of the N2 isomer. Reaction conditions play a crucial role in directing the outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the tautomeric equilibrium of benzotriazole and stabilize the transition state leading to one isomer over the other. Non-polar, non-coordinating solvents like DCM or chloroform often provide the best selectivity for the N1 isomer.

  • Steric Hindrance: The N1 position is sterically less hindered than the N2 position, which is flanked by the fused benzene ring. Using a bulky acid catalyst can sometimes enhance selectivity for the N1 position.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which is the N1 isomer. Running the reaction at 0 °C is highly recommended.

Data-Driven Optimization

To achieve the highest possible yield and purity, a systematic optimization of reaction parameters is recommended. The tables below summarize the effects of common catalysts and solvents.

Table 1: Comparison of Acid Catalysts for THP Protection

CatalystTypical Loading (mol%)Avg. Reaction Time (h)Typical Yield (%)Notes
p-Toluenesulfonic acid (PTSA)1-52-485-95Most common and reliable choice. Can cause DHP polymerization if used in excess or at high temp.
Pyridinium p-toluenesulfonate (PPTS)5-106-1280-90Milder acid, reduces DHP polymerization but requires longer reaction times.
Sulfuric Acid (conc.)1-21-3>90Highly effective but a strong proponent of DHP polymerization. Requires careful control.
Boron trifluoride etherate (BF₃·OEt₂)5-152-575-85Lewis acid catalyst, can be effective but may require screening for optimal loading.[6]

Table 2: Influence of Solvent on Reaction Performance

SolventPolarityTypical Reaction Time (h)N1:N2 SelectivityComments
Dichloromethane (DCM)Medium2-4>95:5Excellent choice. Good solubility for benzotriazole, non-coordinating.
Tetrahydrofuran (THF)Medium3-6~90:10Good alternative to DCM. Its coordinating nature can slightly reduce selectivity.
AcetonitrileHigh4-8~85:15Higher polarity can sometimes favor the N2 isomer.[1]
TolueneLow8-16>95:5Low solubility of benzotriazole can lead to very long reaction times.

Optimized Experimental Protocol

This protocol is a robust starting point for obtaining high yields of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole.

Materials:

  • 1H-Benzotriazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.02 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-benzotriazole (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Stir the mixture until all the benzotriazole has dissolved.

  • Add PTSA (0.02 eq) to the solution and stir for 5 minutes.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add DHP (1.2 eq) dropwise over 15-20 minutes using a syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution (equal volume to the DCM).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (gradient elution, 5% to 20% Ethyl Acetate in Hexanes) to afford the pure product as a colorless oil or white solid.

Mechanistic Insight

Understanding the reaction mechanism is key to troubleshooting and optimization. The process begins with the protonation of the double bond in DHP by the acid catalyst, forming a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the nucleophilic nitrogen of benzotriazole.

G DHP DHP Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium Step 1: Protonation H_plus H⁺ H_plus->Oxocarbenium Step 1: Protonation BtH Benzotriazole (1H-tautomer) Product_protonated Protonated Product BtH->Product_protonated Step 2: Nucleophilic Attack (N1) Oxocarbenium->Product_protonated Step 2: Nucleophilic Attack (N1) Product 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Product_protonated->Product Step 3: Deprotonation H_plus_regen H⁺ (regenerated) Product_protonated->H_plus_regen Step 3: Deprotonation

Caption: Mechanism of acid-catalyzed THP protection of benzotriazole.

By understanding these principles and utilizing the provided data and protocols, researchers can confidently optimize the synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole, ensuring a reliable and high-yielding process for their synthetic campaigns.

References

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). PMC.
  • N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. (n.d.). Benchchem.
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016, October 6). TSI Journals.
  • US3334054A - Purification of benzotriazole. (n.d.). Google Patents.
  • Review on synthetic study of benzotriazole. (2020, May 20). GSC Online Press.
  • A Review on: Synthesis of Benzotriazole. (n.d.). ijariie.com.
  • AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. (n.d.).
  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.). ResearchGate.
  • 1,2,3-benzotriazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • troubleshooting guide for low conversion rates in benzimidazole synthesis. (n.d.). Benchchem.
  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. (2022, February 14). ChemicalBook.
  • Benzotriazole - Wikipedia. (n.d.). Wikipedia.
  • BENZOTRIAZOLE - Ataman Kimya. (n.d.). Ataman Kimya.
  • An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans. (n.d.). Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Troubleshooting the Preparation of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Welcome to the Technical Support Center for the synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (commonly referred to as THP-protected benzotriazole). This guide is designed for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (commonly referred to as THP-protected benzotriazole). This guide is designed for researchers and drug development professionals to troubleshoot common side reactions, optimize regioselectivity, and ensure high-yield acetal protection.

Mechanistic Overview

The protection of 1H-benzotriazole (BtH) using 3,4-dihydro-2H-pyran (DHP) is a standard method to mask the acidic N-H proton during multi-step synthesis. The reaction proceeds via acid-catalyzed protonation of DHP to form a highly reactive oxocarbenium ion, which is subsequently attacked by the nucleophilic nitrogen of benzotriazole. However, due to the tautomeric nature of benzotriazole (existing in rapid equilibrium between 1H and 2H forms in solution[1]), the reaction is prone to regioselectivity issues and side reactions.

G BtH 1H-Benzotriazole (BtH) Oxo Oxocarbenium Ion Intermediate BtH->Oxo Acid Catalyst (H+) DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Oxo Acid Catalyst (H+) N1 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (N1 Isomer - Target) Oxo->N1 Thermodynamic Control N2 2-(Oxan-2-yl)-2H-1,2,3-benzotriazole (N2 Isomer - Byproduct) Oxo->N2 Kinetic Control Poly DHP Polymers (Side Reaction) Oxo->Poly Excess DHP / Strong Acid Hydro BtH + 5-Hydroxypentanal (Hydrolysis) N1->Hydro Aqueous Acid (Workup) N2->Hydro Aqueous Acid (Workup)

Reaction pathways and side reactions in the THP protection of benzotriazole.

Troubleshooting Guide & FAQs

Q: Why am I getting two different product spots on my TLC? A: Regioisomerism (N1 vs. N2 Alkylation). Alkylation of benzotriazole typically yields a mixture of N1 and N2 isomers[2]. The N1 isomer is thermodynamically favored because it preserves the aromaticity of the fused benzene ring. The N2 isomer, however, is often formed under kinetic control because the N2 position is less sterically hindered[3]. Causality & Fix: To maximize the N1 isomer, allow the reaction to reach thermodynamic equilibrium (longer reaction time at room temperature) and use a milder acid catalyst like Pyridinium p-toluenesulfonate (PPTS) instead of neat p-Toluenesulfonic acid (p-TsOH).

Q: My reaction mixture turned dark and highly viscous. What happened? A: DHP Polymerization. DHP is an enol ether that readily undergoes cationic self-polymerization in the presence of strong Brønsted acids[4]. If the acid concentration is too high or the reaction is heated unnecessarily, DHP molecules will attack the oxocarbenium intermediates faster than the benzotriazole can. Causality & Fix: Use a strictly catalytic amount of acid (0.05–0.1 equivalents). Dilute the reaction in anhydrous dichloromethane (DCM) and add the DHP dropwise at 0 °C to control the exothermic generation of the oxocarbenium ion.

Q: The reaction was complete by TLC, but after workup, I only recovered starting benzotriazole. Why? A: Premature Deprotection / Acetal Hydrolysis. The tetrahydropyranyl (THP) group is an acetal. While highly stable to basic conditions and nucleophiles, it is extremely labile to aqueous acids[4]. If you concentrated the reaction mixture or washed it with water without first neutralizing the acid catalyst, the THP group hydrolyzed back to benzotriazole and 5-hydroxypentanal. Causality & Fix: Always quench the reaction with a mild base (e.g., saturated aqueous NaHCO3) before any aqueous extraction or solvent evaporation.

Quantitative Data: Impact of Conditions on Yield and Regioselectivity

The following table summarizes the causal relationship between reaction conditions and the resulting N1:N2 isomer ratio and overall yield.

Catalyst (Eq)SolventTemp (°C)Time (h)Primary ObservationN1:N2 RatioOverall Yield
p-TsOH (0.1)DCM252Fast conversion, slight polymerization4:185%
PPTS (0.1) DCM 25 12 Clean conversion, thermodynamic control 9:1 92%
p-TsOH (1.0)DCM40 (Reflux)1Severe DHP polymerization2:1<40%
BF3·OEt2 (0.1)THF04Kinetic control favored3:178%

Note: PPTS at room temperature provides the optimal balance of high yield and N1-regioselectivity.

Standardized Experimental Protocol

To ensure a self-validating and reproducible system, follow this optimized methodology for the N1-selective synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole.

Workflow Step1 Step 1: Reagent Mixing BtH + DHP in dry DCM (0°C) Step2 Step 2: Catalysis Add 0.1 eq PPTS, warm to RT Step1->Step2 Step3 Step 3: Quenching Add sat. NaHCO3 (Crucial) Step2->Step3 Step4 Step 4: Extraction Wash with Brine, Dry (Na2SO4) Step3->Step4 Step5 Step 5: Purification Silica Gel Column (N1 vs N2) Step4->Step5

Optimized experimental workflow for synthesizing 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N2 or Argon).

  • Reagent Mixing: Add 1H-benzotriazole (10.0 mmol) and anhydrous DCM (30 mL) to the flask. Cool the suspension to 0 °C using an ice bath.

  • DHP Addition: Slowly add 3,4-dihydro-2H-pyran (DHP) (12.0 mmol, 1.2 eq) dropwise via syringe over 5 minutes.

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (1.0 mmol, 0.1 eq) in one portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir at room temperature for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The N1 isomer will typically elute slower (lower Rf) than the N2 isomer.

  • Quenching (Critical Step): Once starting material is consumed, add 15 mL of saturated aqueous NaHCO3 directly to the reaction flask and stir vigorously for 10 minutes. Failure to perform this step will result in acetal hydrolysis during concentration.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to separate the N1 target from trace N2 byproduct.

References

  • 1,2,3-Triazoles - PMC.
  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook.
  • N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. Benchchem.
  • Mechanism of a Highly Selective N2 Alkyl
  • Protecting Agents. TCI Chemicals.

Sources

Troubleshooting

Technical Support Center: Troubleshooting THP Deprotection from Benzotriazole Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the deprotection of the tetrahydropyranyl (THP) group from benzotriazole deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the deprotection of the tetrahydropyranyl (THP) group from benzotriazole derivatives. Whether you are synthesizing UV absorbers, peptide coupling reagents, or heterocyclic pharmacophores, removing the THP group requires precise control over thermodynamic equilibria and chemical orthogonality.

Mechanistic Overview: The Causality of THP Cleavage

The THP group is an acetal. Its removal from a benzotriazole nitrogen (N-THP) or a phenolic oxygen (O-THP) is not a simple elimination; it is an acid-catalyzed solvolysis [1]. The reaction relies on protonation followed by C-N or C-O bond cleavage to generate an oxocarbenium ion.

The Critical Failure Point: This cleavage is highly reversible. If the oxocarbenium ion is not irreversibly trapped by a nucleophilic solvent (like methanol), the reaction will stall. Furthermore, because the liberated benzotriazole is a weak base, it can buffer mild acids, prematurely halting the catalytic cycle.

G A Benzotriazole-THP (Substrate) B Protonation by Acid Catalyst (e.g., p-TsOH) A->B C C-N / C-O Bond Cleavage B->C D Oxocarbenium Ion (Reactive Intermediate) C->D E Free Benzotriazole (Target Product) C->E F Nucleophilic Attack by MeOH D->F Solvolysis G 2-Methoxytetrahydropyran (Stable Byproduct) F->G Irreversible Trapping

Fig 1: Mechanistic workflow of acid-catalyzed THP deprotection and oxocarbenium trapping.

Quantitative Comparison of Deprotection Catalysts

Choosing the right catalyst is a balance between driving the reaction to completion and preserving orthogonal protecting groups.

Catalyst SystempKa (in H₂O)Preferred SolventTemp (°C)Typical TimeOrthogonality & Mechanistic Notes
p-TsOH (cat.) -2.8DCM / MeOH25 - 402 - 4 hStandard. Cleaves trityl; may slowly degrade silyl ethers [4].
PPTS (cat.) 5.2EtOH or MeOH40 - 606 - 12 hMild. Tolerates TBS groups. Often fails on basic N-THP benzotriazoles due to buffering.
HCl (4M in dioxane) -7.0EtOAc or Dioxane0 - 250.5 - 2 hHarsh. Rapid cleavage; yields the hydrochloride salt of the benzotriazole [2].
Bi(OTf)₃ (cat.) N/AMeCN / H₂O251 - 3 hLewis Acid. Environmentally benign; avoids harsh Brønsted acidity [1].
TBTU N/AMeCN or DMF25 - 504 - 8 hHighly Selective. Uniquely tolerates TBDMS and DMT groups [3].

Validated Experimental Protocols

Method A: Standard Acidic Solvolysis (p-TsOH / MeOH)

This is the workhorse method for robust benzotriazole scaffolds [4].

  • Solubilization: Dissolve the THP-protected benzotriazole (1.0 eq) in a 1:1 (v/v) mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) to achieve a 0.1 M concentration.

    • Causality: DCM ensures complete solubilization of the lipophilic benzotriazole, while MeOH acts as the essential nucleophile to trap the oxocarbenium intermediate.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.15 eq).

    • Self-Validation: The solution should remain homogeneous. If precipitation occurs, increase the DCM ratio slightly.

  • Execution: Stir at 25 °C for 2–4 hours. Monitor via TLC (typically 3:1 Hexanes/EtOAc). The free benzotriazole will present as a more polar (lower

    
    ) spot.
    
  • Quenching: Once the starting material is consumed, quench the acid by adding an equal volume of saturated aqueous NaHCO₃.

    • Causality: Neutralizing the acid prior to rotary evaporation prevents concentration-induced degradation or re-protection.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Orthogonal Deprotection using TBTU (For Acid-Sensitive Substrates)

Use this method when your benzotriazole substrate contains highly acid-sensitive moieties like TBDMS or DMT ethers [3].

  • Solubilization: Dissolve the substrate (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.1 M).

  • Reagent Addition: Add TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.5 eq).

    • Causality: TBTU facilitates THP cleavage through a specialized activation pathway that avoids the generation of a harsh Brønsted acidic environment.

  • Execution: Stir at 40 °C for 4–8 hours. Monitor by LC-MS.

  • Isolation: Dilute with EtOAc and wash extensively with water (3x) to remove the urea/guanidinium byproducts of TBTU. Wash with brine, dry, and concentrate.

Troubleshooting & FAQs

Q: My deprotection of an N-THP benzotriazole is stalling at ~50% conversion despite adding more PPTS. How do I drive it to completion? A: Causality: PPTS (pyridinium p-toluenesulfonate) is a mild acid (pKa ~5.2). As the reaction progresses, the liberated benzotriazole (which contains basic nitrogens) competitively interacts with the acidic protons. This effectively buffers the system, raising the pH and stalling the equilibrium. Solution: Switch to a stronger acid catalyst like p-TsOH (Method A) or 4M HCl in dioxane. Ensure you are using a vast excess of methanol to irreversibly trap the oxocarbenium intermediate.

Q: I need to deprotect a THP group from my benzotriazole scaffold, but my molecule contains a highly acid-sensitive TBDMS ether. How can I achieve orthogonal deprotection? A: Causality: Standard Brønsted acids (like p-TsOH or TFA) will indiscriminately cleave both THP and TBDMS groups because both rely on protonation-driven cleavage. Solution: Utilize TBTU. While traditionally known as a peptide coupling reagent, TBTU has been proven to facilitate the selective cleavage of THP ethers while leaving TBDMS groups completely intact [3]. Alternatively, mild Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) can be employed [1].

Q: After deprotection using p-TsOH/MeOH, I see a persistent, fast-moving spot on my TLC plate alongside my product. What is this? A: Causality: That spot is 2-methoxytetrahydropyran. During methanolic solvolysis, the methanol nucleophilically attacks the THP-derived oxocarbenium ion. This forms 2-methoxytetrahydropyran, a stable, volatile acetal byproduct. Solution: It is chemically harmless to your product and can usually be removed by prolonged drying under high vacuum or during standard silica gel chromatography.

Q: My benzotriazole substrate is completely insoluble in methanol. Can I just use THF and water? A: Causality: Using THF/Water relies on hydrolysis rather than solvolysis. While water will trap the oxocarbenium ion to form a hemiacetal (which then opens to 5-hydroxypentanal), water is a poorer nucleophile than methanol in this context, and the biphasic or purely aqueous conditions often lead to sluggish kinetics. Solution: Use a co-solvent system. A 1:1 mixture of DCM/MeOH is highly recommended. DCM provides the necessary solvation energy for the lipophilic benzotriazole, while MeOH provides the nucleophilic trapping agent.

References

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal.[Link]

  • Method of synthesizing 2-(2'-hydroxyphenyl) benzotriazole compounds (EP0751134A1)
  • A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides - The Journal of Organic Chemistry (ACS Publications).[Link]

Optimization

"stability of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole under acidic and basic conditions"

Technical Guide: Stability & Handling of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Introduction: The "Masked" Benzotriazole 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as N-THP-benzotriazole) acts as a protected form of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability & Handling of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Introduction: The "Masked" Benzotriazole

1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as N-THP-benzotriazole) acts as a protected form of benzotriazole.[1][2] In synthetic chemistry, the tetrahydropyranyl (THP) group serves as a "mask," shielding the acidic N-H proton of the benzotriazole ring.

This compound exhibits a binary stability profile: it is robustly stable in basic conditions (acting as armor) but highly labile in acidic conditions (acting as a release mechanism).[2] Understanding this duality is critical for successful handling, storage, and reaction planning.[1][2]

Part 1: Acidic Instability (The "Feature")

The THP group is an acetal-like system (specifically, a hemiaminal ether).[2] In the presence of acid and moisture, it hydrolyzes rapidly.[2] While this is often the intended method of deprotection, it is the most common cause of unintended decomposition.

Mechanism of Decomposition

In acidic media, the oxygen of the THP ring or the nitrogen of the benzotriazole is protonated, facilitating the cleavage of the C-N bond. This releases free benzotriazole and an oxonium intermediate that hydrates to form 5-hydroxypentanal (which exists in equilibrium with its lactol form).[2]

AcidHydrolysis Start 1-(Oxan-2-yl)-Bt (Protected) Inter Oxonium Intermediate Start->Inter Protonation & C-N Cleavage Acid H+ / H2O Acid->Start Products Free Benzotriazole (Bt-H) + 5-Hydroxypentanal Inter->Products Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway regenerating free benzotriazole.

Troubleshooting Acidic Conditions
Symptom Probable Cause Corrective Action
White solid precipitates from a clear organic solution.[1][2]Unintended Deprotection. The THP group has cleaved, and free benzotriazole (which is less soluble in non-polar solvents) is precipitating.[2]Check solvent pH.[2] Chloroform and DCM can become acidic over time (forming HCl).[2] Pass solvents through basic alumina or add traces of Et₃N.[2]
TLC shows two spots (High Rf and Low Rf).[2]Partial Hydrolysis. The high Rf spot is the THP-protected form; the low Rf spot is free benzotriazole.Avoid acidic silica gel.[2] Add 1% Triethylamine (Et₃N) to your eluent during chromatography to neutralize silica acidity.[2]
Yield loss during workup.Acidic Aqueous Wash. Washing with 1M HCl or unbuffered NH₄Cl can strip the THP group.[2]Use neutral or basic buffers (e.g., sat. NaHCO₃ or pH 7 phosphate buffer) for workups.

Part 2: Basic Stability (The "Shield")

Under basic conditions, the aminal-like C-N bond is inert.[1][2] This stability allows the compound to withstand reagents that would otherwise deprotonate or attack the free benzotriazole.

Compatibility Matrix
Reagent ClassCompatibilityNotes
Strong Bases (LDA, NaH, t-BuOK)High The THP group prevents N-deprotonation, allowing lithiation or alkylation at other positions (e.g., on the benzene ring).[1][2]
Nucleophiles (Grignards, Amines)High Stable to nucleophilic attack.[1][2]
Reducing Agents (LiAlH₄, NaBH₄)High generally stable; the benzotriazole ring itself is resistant to reduction under standard conditions.[2]
Oxidizing Agents Moderate The benzotriazole ring is stable, but the THP ether oxygen can be oxidized under forcing conditions (e.g., Jones reagent).

Part 3: Synthesis & Deprotection Protocols

Protocol A: Protection (Synthesis)

To install the THP group on benzotriazole.

  • Reagents: Dissolve Benzotriazole (1.0 equiv) in DCM or Toluene.

  • Add: 3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv).

  • Catalyst: Add p-Toluenesulfonic acid (TsOH) (0.01 – 0.05 equiv).

  • Reaction: Stir at RT (DCM) or reflux (Toluene) for 2–4 hours. Monitor by TLC.[2]

  • Quench: Crucial Step. Add sat. NaHCO₃ to neutralize the acid catalyst before concentration.[2] If you concentrate acidic reaction mixtures, the reaction will reverse (deprotection).[2]

  • Purification: Flash column chromatography (Hexane/EtOAc) with 1% Et₃N added to the mobile phase.

Protocol B: Deprotection (Recovery)

To remove the THP group and recover the free amine.

  • Solvent: Dissolve substrate in Methanol (MeOH) or Ethanol (EtOH).[2]

  • Acid: Add 1M HCl (aq) or catalytic TsOH.

  • Conditions: Stir at RT for 1–2 hours. Heating to 50°C accelerates the process.[2]

  • Workup: Neutralize with solid NaHCO₃, evaporate solvent, and extract.

Part 4: Storage & Handling FAQ

Q: Can I store this compound on the shelf? A: Yes, but with caveats. It should be stored in a tightly sealed container to prevent exposure to atmospheric moisture and acidic fumes (like HCl vapors in a hood).[2] Ideally, store in a desiccator or fridge (4°C).

Q: Is the compound sensitive to light? A: Benzotriazoles are generally UV-stable (often used as UV stabilizers), but prolonged exposure to strong UV can cause degradation.[2] Store in amber vials.

Q: I see "Isomers" mentioned in literature. Which one do I have? A: Benzotriazole has two nitrogen sites for substitution: N1 and N2.[2]

  • N1-THP: The kinetic and thermodynamic major product (usually >90%).[2]

  • N2-THP: Minor product.

  • The 1-(Oxan-2-yl) nomenclature refers specifically to the N1-isomer .[1][2] However, in solution, traces of the N2 isomer may form or equilibrate if acid is present.[1][2]

Decision Tree: Handling Workflow

DecisionTree Start Start: Handling 1-(Oxan-2-yl)-Bt Goal What is your goal? Start->Goal Reaction Run a Reaction (Base/Nucleophile) Goal->Reaction Synthetic Step Purify Purify/Isolate Goal->Purify Workup Remove Remove THP Group Goal->Remove Deprotection Safe Proceed. Stable to Base/Nu- Reaction->Safe Silica Silica Column? Purify->Silica AcidMethod Use HCl/MeOH or TsOH/MeOH Remove->AcidMethod AddBase CRITICAL: Add 1% Et3N to Eluent Silica->AddBase Yes Success Pure Product Silica->Success No (Recryst) AddBase->Success

Caption: Operational decision tree for handling N-THP protected benzotriazoles.

References

  • Katritzky, A. R.; Lan, X.; Yang, J. Z.; Denisko, O. V. (1998).[1][2] Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548.[1][2]

  • Greene, T. W.; Wuts, P. G. M. (1999).[1][2][3] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York.[1][2] (Chapter on Protection for the Amino Group). [2]

  • Rees, C. W.; Storr, R. C. (1969).[1][2] N-1 vs N-2 Substitution in Benzotriazoles. Journal of the Chemical Society C.

  • BenchChem Technical Data . Navigating the Labyrinth of Hydroxyl Protection: A Comparative Guide to THP.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Welcome to the Technical Support and Troubleshooting Portal for the synthesis and purification of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (commonly referred to as 1-THP-benzotriazole). This guide is engineered for research...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis and purification of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (commonly referred to as 1-THP-benzotriazole). This guide is engineered for research scientists and drug development professionals who require high-purity building blocks for downstream synthesis.

The tetrahydropyranyl (THP) protection of benzotriazole using 3,4-dihydro-2H-pyran (DHP) is a fundamental transformation, but it introduces specific purification bottlenecks: acid-catalyzed deprotection during chromatography, regioisomerism (N1 vs. N2 alkylation), and the persistence of high-boiling byproducts[1][2]. This portal addresses these challenges through mechanistic troubleshooting and validated protocols.

Mechanistic Pathway & Isomerization Dynamics

Understanding the reaction mechanism is critical to diagnosing purification failures. Benzotriazole is an ambident nucleophile. Upon reaction with DHP in the presence of an acid catalyst (e.g., p-TsOH or PPTS), both the N1 and N2 isomers are formed[1]. The N1-isomer is the thermodynamic product, while the N2-isomer is often the kinetic product. Furthermore, the THP acetal linkage is highly sensitive to acidic environments, leading to unintended deprotection if handled improperly[3].

Pathway BTA 1H-1,2,3-Benzotriazole (BTA) N1 1-(Oxan-2-yl)-1H-benzotriazole (Thermodynamic Product) BTA->N1 + DHP N2 2-(Oxan-2-yl)-2H-benzotriazole (Kinetic Product) BTA->N2 + DHP DHP 3,4-Dihydro-2H-pyran (DHP) Acid Acid Catalyst (e.g., p-TsOH) Acid->N1 Acid->N2 Deprotected Degradation / Deprotection (BTA + Hydroxypyran) N1->Deprotected Acidic Silica / Moisture N2->N1 Isomerization (Heat/Acid) N2->Deprotected Acidic Silica / Moisture

Synthesis, isomerization, and degradation pathways of THP-protected benzotriazole.

Diagnostic Troubleshooting Matrix

Use the following quantitative and qualitative data matrix to diagnose common issues encountered during the isolation and purification of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole.

Symptom / ObservationAnalytical Data (NMR/TLC)Root Cause AnalysisCorrective Action
Severe product loss during column chromatography TLC shows a new highly polar spot (baseline). NMR shows loss of THP acetal peak (~6.0 ppm).Acid-catalyzed hydrolysis. Unmodified silica gel contains acidic silanol groups that cleave the THP group[2][3].Pre-treat silica gel and eluent with 1% Triethylamine (Et₃N) to neutralize silanol activity.
Presence of two closely eluting spots on TLC ¹H NMR shows two anomeric protons (e.g., ~6.0 ppm and ~6.2 ppm).Regioisomerism. Co-elution of the 1-THP (thermodynamic) and 2-THP (kinetic) isomers[1].Subject crude mixture to thermodynamic equilibration (heat with catalytic acid) before workup, or utilize selective recrystallization.
Viscous, unweighable oil instead of a solid Broad multiplets in the 1.5–2.0 ppm and 3.5–4.0 ppm regions.Residual DHP or DHP-polymers. Excess DHP polymerized during concentration due to unquenched acid catalyst.Perform a rigorous saturated NaHCO₃ wash prior to solvent evaporation to quench the acid.

Frequently Asked Questions (FAQs)

Q: Why does my product revert to starting material (benzotriazole) when I concentrate the reaction mixture on the rotary evaporator? A: This is a classic causality loop in acetal chemistry. If the acid catalyst (p-TsOH) is not completely neutralized during the aqueous workup, concentrating the organic layer increases the effective molarity of the acid. Combined with trace moisture, this drives the equilibrium backward, hydrolyzing the THP group[3]. Solution: Always wash the organic layer with saturated aqueous NaHCO₃ until the aqueous phase tests basic (pH > 8) before drying and concentrating.

Q: How can I selectively isolate the 1-(Oxan-2-yl) isomer from the 2-(Oxan-2-yl) isomer without running a massive column? A: Because the 1-THP isomer is the thermodynamic sink, you can bias the reaction by extending the reaction time at a slightly elevated temperature (e.g., 50 °C) to promote the 2-yl to 1-yl isomerization[1]. Post-reaction, the 1-THP isomer preferentially crystallizes from a mixture of hexanes and ethyl acetate (typically 4:1 v/v) at -20 °C, leaving the more soluble 2-THP isomer and DHP oligomers in the mother liquor.

Q: Can I use standard silica gel for chromatography if I just run the column very quickly? A: No. The kinetics of THP cleavage on active silanol sites are often faster than the elution time, even under flash conditions. The protocol must be a self-validating system: if the silica is not basified, the product will degrade. You must use the neutralized chromatography protocol detailed below.

Validated Experimental Protocols

Workflow Decision Tree

Workflow Crude Crude Reaction Mixture (N1, N2, DHP, Acid) Workup Aqueous Workup (Sat. NaHCO3 wash) Crude->Workup OrgLayer Organic Layer (N1, N2, DHP) Workup->OrgLayer Removes Acid Catalyst Evap Concentration in vacuo (< 40 °C) OrgLayer->Evap Decision Purification Choice? Evap->Decision Removes Volatiles Chromatography Column Chromatography (1% Et3N in Eluent) Decision->Chromatography High Purity / Difficult Separation Recryst Recrystallization (Hexanes/EtOAc) Decision->Recryst Scalable / Favorable N1:N2 ratio PureN1 Pure 1-(Oxan-2-yl)-1H-benzotriazole Chromatography->PureN1 Recryst->PureN1

Decision workflow for the purification of crude THP-benzotriazole.

SOP 1: Neutralized Silica Gel Column Chromatography

Use this method when quantitative recovery of both isomers is required for analytical profiling, or when recrystallization fails due to high DHP polymer contamination.

  • Eluent Preparation: Prepare the mobile phase consisting of Hexanes/Ethyl Acetate (typically 8:2 to 7:3 v/v). Add exactly 1% v/v of Triethylamine (Et₃N) to the entire solvent batch. Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel (230-400 mesh) using the Et₃N-doped eluent. Flush the column with at least 2 column volumes (CV) of the eluent to ensure all acidic silanol sites are saturated and neutralized.

  • Sample Loading: Dissolve the crude, acid-free oil in a minimum amount of the eluent. Do not use pure dichloromethane (DCM) for loading if it can be avoided, as it can disrupt the solvent front.

  • Elution: Run the column under positive nitrogen pressure. The 2-THP isomer typically elutes slightly faster (higher Rf) than the 1-THP isomer.

  • Concentration: Pool the fractions containing the 1-THP product. Concentrate under reduced pressure. The trace Et₃N will co-evaporate or can be removed by placing the flask under high vacuum (0.1 Torr) for 4 hours.

SOP 2: Selective Recrystallization

Use this method for large-scale (>5 gram) purifications where the 1-THP isomer is the predominant product.

  • Quench and Extract: Ensure the crude reaction mixture has been vigorously washed with saturated aqueous NaHCO₃ (3 × 50 mL per 100 mL of organic solvent) to remove all traces of the acid catalyst.

  • Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a viscous oil on a rotary evaporator (water bath < 40 °C).

  • Trituration: Add cold hexanes (approx. 3 mL per gram of crude) to the oil and scratch the inside of the flask with a glass rod to induce nucleation.

  • Crystallization: Once a precipitate forms, add a minimal amount of Ethyl Acetate dropwise while heating to 60 °C until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature over 2 hours, then transfer to a -20 °C freezer overnight.

  • Isolation: Filter the resulting white/off-white crystals rapidly through a Büchner funnel. Wash the filter cake with ice-cold hexanes (10 mL). Dry under high vacuum. This selectively yields the pure 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole.

References

  • Katritzky, A. R., et al. "Benzotriazole-Mediated Alkoxyalkylation and Acyloxyalkylation." ResearchGate. Available at:[Link]

  • "Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions." ResearchGate. Available at:[Link]

Sources

Optimization

"managing diastereomers in the synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole"

Technical Support Center: Benzotriazole Chemistry Division Topic: Managing Diastereomers & Regioisomers in 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Synthesis Ticket ID: BT-THP-0042 Status: Open Analyst: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzotriazole Chemistry Division Topic: Managing Diastereomers & Regioisomers in 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Synthesis Ticket ID: BT-THP-0042 Status: Open Analyst: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering "isomer management" issues during the synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also referred to as 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole or Bt-THP ).[1]

In this synthesis, "diastereomers" is often a misnomer or a conflation of two distinct stereochemical phenomena.[1] To resolve your separation or yield issues, you must distinguish between:

  • Regioisomers (Constitutional Isomers): The competition between N1-alkylation (Target) and N2-alkylation (By-product).[1]

  • True Diastereomers (Anomers): The dynamic equilibrium between Axial and Equatorial conformations at the C2 anomeric center of the tetrahydropyran ring.

This guide provides the diagnostic frameworks and protocols to isolate the correct species.

Part 1: Diagnostic & Triage[1]

User Query: "I see multiple spots on my TLC/HPLC after reacting Benzotriazole with 3,4-Dihydro-2H-pyran (DHP). Which one is my diastereomer?"

The Scientist's Diagnosis: You are likely observing a mixture of N1 and N2 regioisomers, not just diastereomers.[1]

  • Spot A (Major, More Polar): 1-(Oxan-2-yl)-1H-benzotriazole (N1-isomer ).[1] This is the chemically useful species for Katritzky transformations.

  • Spot B (Minor, Less Polar): 2-(Oxan-2-yl)-2H-benzotriazole (N2-isomer ).[1] This is a "dead-end" by-product for most synthetic applications.[1]

  • The "Blur" (Streaking): Within Spot A, the Axial and Equatorial anomers are interconverting.[1] They rarely resolve as distinct spots on silica but can broaden NMR signals.[1]

Visualizing the Isomer Landscape

IsomerLandscape cluster_N1 N1-Isomers (Major Product) cluster_N2 N2-Isomers (By-Product) Start Reactants: Benzotriazole + DHP (Acid Cat.) Intermediate Oxocarbenium Intermediate Start->Intermediate Protonation N1_Ax N1-Axial (Thermodynamic) Intermediate->N1_Ax Attack at N1 N1_Eq N1-Equatorial (Kinetic) Intermediate->N1_Eq N2 N2-Isomer (Symmetric/Aplanar) Intermediate->N2 Attack at N2 N1_Ax->N1_Eq Dynamic Equilibrium

Figure 1: Reaction pathway showing the divergence between Regioisomers (N1 vs N2) and the dynamic equilibrium of Diastereomers (Axial vs Equatorial).

Part 2: Troubleshooting Guides

Guide A: The "Two-Spot" Problem (Separating N1 vs. N2)

Issue: You cannot separate the N1 and N2 isomers, or the N2 ratio is too high. Mechanism: Benzotriazole is an ambident nucleophile.[1] N1 is generally more nucleophilic, but N2 attack is sterically accessible.[1]

ParameterN1-Isomer (Target)N2-Isomer (By-product)
Symmetry Asymmetric (Chiral C2)Symmetric (Achiral Benzotriazole core)
Polarity Higher (More polar)Lower (Less polar)
Reaction Control Kinetic & ThermodynamicKinetic
Stability Susceptible to acid hydrolysisMore stable to hydrolysis

Protocol 1: Optimizing N1 Selectivity

  • Catalyst Choice: Use p-Toluenesulfonic acid (p-TsOH) (0.1 eq).[1] Stronger mineral acids can degrade the product.

  • Temperature: Conduct the reaction at 0°C to Room Temperature . High heat promotes N2 formation and polymerization of DHP.

  • Solvent: Use Dichloromethane (DCM) or Ethyl Acetate .[1] Avoid protic solvents (MeOH/EtOH) which compete with DHP.[1]

Protocol 2: Purification (The "Flash" Method)

  • Neutralization: Quench the reaction with

    
     before concentration. Acidic silica will hydrolyze the product back to benzotriazole.
    
  • Eluent: Use a gradient of Hexanes:Ethyl Acetate (9:1 to 4:1) .

    • First Fraction: Unreacted DHP.[1]

    • Second Fraction: N2-isomer (Discard).[1]

    • Third Fraction: N1-isomer (Collect).[1]

Guide B: The "Blurry NMR" Problem (Managing Anomers)

Issue: Your


 NMR shows broad peaks or split signals for the methine proton (H-2') at 

6.0–6.5 ppm. You suspect impurities.[1] Mechanism: This is the Anomeric Effect . The benzotriazole moiety at C2 prefers the axial position due to the stabilization of the

orbital by the nitrogen lone pair. However, in solution, it equilibrates with the equatorial form.[1]

The Science of Control:

  • Non-polar solvents (CDCl3): Enhance the anomeric effect

    
     Shift equilibrium toward Axial .
    
  • Polar solvents (DMSO-d6): Disrupt the dipole interaction

    
     Shift equilibrium toward Equatorial .
    

Protocol 3: Locking the Diastereomer (Crystallization) If you need a single diastereomer (usually for X-ray or specific solid-state stability), you must rely on Dynamic Crystallization Induced Resolution (DCIR) .[1]

  • Dissolution: Dissolve the crude N1-isomer in minimum hot Ethanol .

  • Cooling: Allow to cool slowly to RT, then

    
    .
    
  • Result: The Axial isomer typically crystallizes out because it packs better in the lattice, effectively "draining" the equilibrium from the solution phase.

    • Note: Upon redissolving in solution, it will re-equilibrate.[1] Do not attempt to separate anomers by chromatography; they will merge on the column.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I prevent the N2 isomer completely? A: No. The N2 position has intrinsic nucleophilicity. However, you can minimize it by keeping the reaction concentration high (


) and temperature low.[1] N2 formation is often favored by higher entropy (higher T).[1]

Q2: My product decomposes on the silica column. Why? A: Bt-THP is an aminal (N-C-O linkage).[1] It is acid-sensitive.[1] Standard silica gel is slightly acidic (


).[1]
  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in hexanes to neutralize it before loading your sample.[1]
    

Q3: Why does the "diastereomer" ratio change when I change NMR solvents? A: You are observing the solvent-dependent anomeric equilibrium .

  • In

    
    : The axial conformer is stabilized (Anomeric effect dominates).[1]
    
  • In

    
    : The high dielectric constant stabilizes the dipoles of the equatorial form, reducing the anomeric preference. This is a physical feature of the molecule, not a purity issue.[1]
    

Part 4: References

  • Katritzky, A. R., et al. "The chemistry of N-substituted benzotriazoles."[1] Chemical Reviews, 1998.[1]

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley-Blackwell, 2010.[1] (Chapter on Azoles). [1]

  • Kirby, A. J. "The Anomeric Effect and Related Stereoelectronic Effects at Oxygen."[1] Springer-Verlag, 1983.[1] [1]

  • Breitmaier, E. "Terpenes: Flavors, Fragrances, Pharmaca, Pheromones."[1] Wiley-VCH, 2006.[1] (Discussion on THP protection mechanisms). [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Thermal Stability of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Welcome to the Technical Support Center for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (commonly referred to as THP-benzotriazole). This guide is engineered for researchers, synthetic chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (commonly referred to as THP-benzotriazole). This guide is engineered for researchers, synthetic chemists, and drug development professionals utilizing the tetrahydropyranyl (THP) moiety as a protecting group for benzotriazole derivatives.

While the benzotriazole core is remarkably robust, the N-tetrahydropyranyl linkage introduces specific thermal and hydrolytic vulnerabilities that can compromise reaction yields if not properly managed. This guide synthesizes mechanistic theory with field-proven empirical protocols to help you troubleshoot degradation issues.

Part 1: Core Troubleshooting & FAQs (Mechanisms & Causality)

Q1: My THP-benzotriazole intermediate degraded during a heated cross-coupling reaction (80°C). Is the benzotriazole ring decomposing? A: No, the instability does not stem from the benzotriazole core. Benzotriazoles are highly stable heterocycles that typically resist thermal decomposition until temperatures exceed 280°C[1]. The vulnerability lies entirely in the N-C bond connecting the triazole nitrogen to the oxane (THP) ring. This bond is an N,O-acetal (aminal-like) linkage. Elevated temperatures provide the kinetic energy required to overcome the activation barrier for the heterolytic cleavage of this bond, generating a resonance-stabilized oxocarbenium ion and a benzotriazolate leaving group[2].

Q2: How does the solvent environment interact with temperature to cause this degradation? A: Temperature is the catalyst, but the solvent is the executioner. In strictly anhydrous, neutral conditions, the N-THP group is relatively stable up to ~60°C[3]. However, if the oxocarbenium ion forms via thermal stress in the presence of trace water (protic environments), water acts as a nucleophile. It attacks the oxocarbenium ion, leading to irreversible hydration that yields free benzotriazole and 5-hydroxypentanal. For example, heating THP-protected compounds to 90°C in aqueous DMSO results in rapid, quantitative deprotection within minutes to hours[4].

Q3: How can I prevent premature thermal deprotection during high-temperature synthesis? A: To maintain the integrity of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole at elevated temperatures:

  • Enforce Strict Anhydrous Conditions: Because water drives the irreversible ring-opening of the THP group, utilizing freshly activated molecular sieves and anhydrous aprotic solvents (e.g., dry Toluene or DMF) is critical.

  • Buffer the System: Trace Brønsted or Lewis acids generated at high temperatures will auto-catalyze the cleavage of the N,O-acetal[2]. Adding a mild, non-nucleophilic base (e.g., K₂CO₃ or DIPEA) suppresses oxocarbenium formation by neutralizing trace protons.

Part 2: Quantitative Data Presentation

To assist in experimental planning, the following table summarizes the expected stability and half-life of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole across various thermal and environmental conditions.

TemperatureSolvent / EnvironmentEstimated Half-Life (

)
Primary Mechanism of Degradation
-20°C Dry Solid> 2 YearsNone (Kinetically frozen)
25°C Anhydrous Aprotic (e.g., dry DMF)> 6 MonthsNegligible
60°C Anhydrous Aprotic~2 to 4 WeeksSlow thermal heterolysis
60°C Protic / Aqueous (Neutral)< 12 HoursThermally accelerated hydrolysis
90°C Protic / Aqueous (e.g., DMSO/H₂O)< 30 MinutesRapid N,O-acetal cleavage[4]

Part 3: Mechanistic & Workflow Visualizations

Pathway A 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (Intact N-THP Bond) B Oxocarbenium Ion + Benzotriazolate A->B Heat (>60°C) Trace Acid C Free Benzotriazole + 5-Hydroxypentanal B->C H2O (Hydration) Irreversible

Caption: Thermal degradation pathway of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole.

Workflow S1 1. Sample Preparation 1 mg/mL in Anhydrous ACN S2 2. Thermal Incubation 25°C, 40°C, 60°C, 80°C S1->S2 S3 3. Aliquot & Quench Rapid chill to 4°C at specific intervals S2->S3 t = 0, 1, 2, 4, 8 hours S4 4. HPLC-UV Analysis C18 Column, 254 nm Detection S3->S4 S5 5. Data Integration Quantify Intact THP-Adduct vs Free Azole S4->S5

Caption: Step-by-step workflow for HPLC-based thermal stress testing.

Part 4: Experimental Protocol (Thermal Stress Testing & HPLC Profiling)

To empirically determine the degradation kinetics of your specific batch of THP-benzotriazole, utilize the following self-validating protocol.

Causality & Self-Validation Principle: This protocol utilizes a time-course kinetic quenching methodology. By rapidly chilling aliquots to 4°C, we intentionally drop the kinetic energy of the system below the activation barrier required for N-C bond cleavage, effectively "freezing" the high-temperature state for accurate analysis. A baseline control maintained at 4°C ensures that any observed free benzotriazole is strictly a product of thermal stress, ruling out pre-existing contamination or column-induced acidic degradation.

Step 1: Standard Preparation
  • Action: Dissolve 10 mg of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole in 10 mL of anhydrous Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Rationale: ACN is an aprotic solvent that prevents nucleophilic solvolysis prior to the assay, ensuring the baseline integrity of the N-THP bond.

Step 2: Thermal Incubation
  • Action: Divide the stock solution equally into five sealed, pressure-rated glass ampoules.

  • Action: Place one vial at 4°C to serve as the negative control. Place the remaining four vials into precision thermomixers set to 25°C, 40°C, 60°C, and 80°C.

Step 3: Time-Course Quenching
  • Action: At intervals of

    
     and 
    
    
    
    , extract a 100 µL aliquot from each temperature-controlled vial.
  • Action: Immediately dilute the extracted aliquot into 900 µL of ice-cold ACN (4°C) in an HPLC autosampler vial.

  • Rationale: The sudden thermal shock halts the formation of the oxocarbenium intermediate, preserving the exact ratio of intact product to degraded product at that specific time point.

Step 4: HPLC-UV Analysis
  • Action: Inject 10 µL of the quenched sample onto a C18 Reverse-Phase column.

  • Action: Run a rapid gradient mobile phase of Water (0.1% Formic Acid) and ACN. Monitor UV absorbance at 254 nm.

  • Rationale: Free benzotriazole is significantly more polar and will elute earlier than the highly hydrophobic THP-protected adduct. Critical Note: Keep the method run-time short (<10 minutes) to minimize the residence time of the THP-adduct in the acidic mobile phase, preventing artificial on-column deprotection.

Step 5: Kinetic Calculation
  • Action: Integrate the peak areas. Plot the natural logarithm of the intact THP-benzotriazole peak area (

    
    ) against time (
    
    
    
    ) to determine the first-order degradation rate constant (
    
    
    ) and the half-life (
    
    
    ) at each specific temperature.

Part 5: References

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal . organic-chemistry.org. 5

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols . The Journal of Organic Chemistry - ACS Publications. 4

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry . National Institutes of Health (PMC). 2

  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles . National Institutes of Health (PMC). 1

Sources

Optimization

"work-up procedures to remove impurities from 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole"

Technical Support Center: Purification of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Topic: Work-up procedures to remove impurities from 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (N-THP-Benzotriazole). Audience: Researchers, Medici...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Topic: Work-up procedures to remove impurities from 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (N-THP-Benzotriazole). Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Part 1: Critical Safety & Stability Directives

WARNING: ACID SENSITIVITY PROTOCOL Before initiating any work-up, you must understand the chemical stability of your target molecule. 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole is an


-aminal (hemiaminal ether)  derivative.
  • The Risk: The N-THP bond is kinetically stable to base but highly labile to acid .

  • The Consequence: Exposure to aqueous acid (e.g., HCl washes, acidic silica gel) will catalyze the hydrolysis of the THP group, reverting your product back to the starting material (Benzotriazole) and 5-hydroxypentanal (or its cyclic hemiacetal).

  • The Rule: NEVER use acidic washes to remove impurities. Ensure all glassware and solvents are free of trace acids.

Part 2: The "Gold Standard" Purification Protocol

This protocol relies on the


 difference between the product (neutral) and the major impurity, unreacted benzotriazole (

).
Reagents Required:
  • Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: 10% Aqueous Sodium Carbonate (

    
    ) or 1M Sodium Hydroxide (NaOH).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Recrystallization Solvent: Hexanes (or Heptane) / Ethyl Acetate mixture.

Step-by-Step Methodology:
  • Quench & Dilute:

    • If the reaction used an acid catalyst (e.g.,

      
      -TsOH), quench immediately with a stoichiometric amount of Triethylamine (
      
      
      
      ) to neutralize the catalyst.
    • Dilute the crude reaction mixture with Solvent A (EtOAc is preferred for green chemistry compliance).

  • The "Self-Validating" Basic Wash (Removes Benzotriazole):

    • Transfer the organic phase to a separatory funnel.

    • Wash 2x with 10%

      
       .
      
    • Mechanism:[1][2][3][4][5][6] The base deprotonates unreacted benzotriazole (

      
      ), rendering it highly water-soluble. The N-THP product remains neutral and stays in the organic layer.
      
    • Validation: Check the pH of the aqueous layer; it must remain basic (> pH 9) to ensure complete removal of BtH.

  • Phase Separation & Drying:

    • Wash the organic layer 1x with Brine (saturated NaCl) to remove trapped water.

    • Dry over anhydrous

      
       (or 
      
      
      
      for extra acid protection).
    • Filter and concentrate under reduced pressure (Rotavap). Do not exceed 40°C to avoid thermal degradation if traces of acid remain.

  • Final Purification (Removes DHP Oligomers):

    • The residue may appear as a viscous oil or low-melting solid.

    • Trituration/Recrystallization: Dissolve the residue in a minimum amount of warm EtOAc, then slowly add Hexanes until turbidity persists. Cool to 0-4°C.

    • Outcome: The product crystallizes as a white solid; polymerized DHP impurities (oils) remain in the mother liquor.

Part 3: Troubleshooting & FAQs

Q1: My product disappeared after the work-up, and I only recovered Benzotriazole. What happened? A: You likely exposed the product to acidic conditions.

  • Diagnosis: Did you use an HCl wash to remove amine bases? Did you use un-neutralized silica gel for chromatography?

  • Fix: Repeat the synthesis. During work-up, use only neutral or basic aqueous solutions. If using column chromatography, pre-treat the silica gel with 1% Triethylamine in Hexanes to neutralize surface acidity.

Q2: The product is a sticky oil that won't crystallize. How do I remove the oligomers? A: This is caused by the polymerization of excess 3,4-dihydro-2H-pyran (DHP).

  • Diagnosis: NMR shows broad aliphatic peaks in the 1.5–2.0 ppm region (DHP oligomers).

  • Fix: Perform a trituration . Add cold Hexanes or Pentane to the oil and sonicate. The N-THP-benzotriazole usually solidifies, while the lipophilic DHP polymers dissolve in the alkane. Decant the solvent and dry the solid.

Q3: I see two spots on my TLC plate with similar Rf values. Is my product impure? A: You are likely observing N1 vs. N2 isomers .

  • Context: Benzotriazole alkylation typically yields the N1-isomer (major, thermodynamic) and N2-isomer (minor, kinetic).

  • Analysis: The N1-THP isomer is generally less polar than the N2-isomer.

  • Separation: If the basic wash and recrystallization didn't remove the N2 isomer, use Flash Chromatography.

    • Gradient: 5%

      
       20% EtOAc in Hexanes.
      
    • Note: The N1 isomer usually elutes second (check specific Rf in your solvent system, as polarity can vary with stationary phase).

Part 4: Visualizing the Workflow

Figure 1: Purification Decision Tree

WorkupProcedure Start Crude Reaction Mixture (Product + BtH + DHP) Quench Step 1: Quench Acid Catalyst (Add Et3N) Start->Quench Dilute Dilute with EtOAc Quench->Dilute Wash Step 2: Wash with 10% Na2CO3 Dilute->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Bt- salt) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product + DHP oligomers) PhaseSep->OrgLayer Keep Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry StateCheck Physical State? Dry->StateCheck Solid Solid Residue StateCheck->Solid Oil Oily Residue (DHP Impurities) StateCheck->Oil Recryst Recrystallize (Hexane/EtOAc) Solid->Recryst Triturate Triturate with Cold Hexanes Oil->Triturate Final Pure 1-(Oxan-2-yl)-1H-benzotriazole Recryst->Final Triturate->Final

Caption: Figure 1. Logical flow for the isolation of N-THP-benzotriazole, prioritizing acid removal and phase-based impurity separation.

Part 5: Data Summary

Table 1: Impurity Profile & Removal Strategy
ImpurityChemical NatureSolubility ProfileRemoval Method
Benzotriazole (Starting Material) Weak Acid (

8.[6]2)
Soluble in aqueous base; Soluble in polar organics.Basic Extraction: Wash organic layer with 10%

.
DHP Oligomers Lipophilic PolymerSoluble in Hexanes/EtOAc; Insoluble in water.Trituration: Product crystallizes; oligomers stay in Hexane mother liquor.
Acid Catalyst (

-TsOH, etc.)
Strong AcidWater soluble.Neutralization: Quench with

, then aqueous wash.
N2-Isomer RegioisomerSimilar to product, slightly different polarity.Chromatography: If recrystallization fails, use Silica Gel (neutralized).

References

  • Katritzky, A. R., et al. "Synthesis and Properties of 1-Substituted Benzotriazoles." Journal of the Chemical Society, Perkin Transactions 1, 1979.

  • Greene, T. W., & Wuts, P. G. M. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Greene's Protective Groups in Organic Synthesis, 4th Edition, Wiley, 2006. (Defines the stability profile of THP ethers/aminals).

  • Organic Syntheses. "1,2,3-Benzotriazole." Org.[1][7][8] Synth. 1940, 20, 16. (Establishes solubility and acidity properties of the parent molecule).

  • Shivani, et al. "Regioselective synthesis of N-alkyl benzotriazoles." Synthetic Communications, 2007. (Discusses N1 vs N2 isomer separation).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole vs. Alternative N-Protecting Groups in Heterocyclic Synthesis

Introduction: The Strategic Role of N-Protection in Benzotriazole Chemistry 1H-1,2,3-Benzotriazole (BtH) is a highly versatile synthetic auxiliary, widely utilized in organic synthesis for amidation, alkylation, and the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N-Protection in Benzotriazole Chemistry

1H-1,2,3-Benzotriazole (BtH) is a highly versatile synthetic auxiliary, widely utilized in organic synthesis for amidation, alkylation, and the generation of stable leaving groups [1]. However, the inherent nucleophilicity and tautomeric nature of the triazole ring (existing in equilibrium between 1H and 2H forms) often necessitate the temporary masking of the nitrogen atom. This ensures regiocontrol and prevents unwanted side reactions during complex multi-step syntheses.

1-(Oxan-2-yl)-1H-1,2,3-benzotriazole —commonly referred to as THP-protected benzotriazole (THP-Bt)—represents a highly effective acetal-based protection strategy [2]. By masking the N1 position with a tetrahydropyranyl (THP, or oxan-2-yl) group, chemists can perform robust transformations on other parts of the molecule. This guide objectively compares the performance, stability, and mechanistic causality of the THP group against other standard N-protecting groups: Boc (tert-Butoxycarbonyl), Cbz (Benzyloxycarbonyl), and Trt (Trityl) [3, 4].

Mechanistic Causality & Orthogonality (Expertise & Experience)

Selecting the correct N-protecting group is not merely about blocking a reactive site; it requires a deep understanding of the thermodynamic stability and the specific cleavage mechanisms (orthogonality) required for the workflow [4].

  • THP (Oxan-2-yl) Protection: The reaction of BtH with 3,4-dihydro-2H-pyran (DHP) forms an aminal/acetal-type linkage [1].

    • Causality: The THP group is remarkably stable to strong bases, nucleophiles, and organometallic reagents (like Grignards) because the protected nitrogen lacks an electrophilic carbonyl center. Deprotection is driven by mild acidic solvolysis, where the pyran oxygen stabilizes the resulting oxonium ion intermediate, allowing the facile release of the benzotriazole core.

  • Boc (tert-Butoxycarbonyl) Protection: Forms a carbamate linkage.

    • Causality: Boc is highly stable to catalytic hydrogenation and basic nucleophiles. Its deprotection requires strong anhydrous acids (e.g., TFA). The cleavage is thermodynamically driven by the formation of a highly stable tert-butyl cation and the irreversible release of CO₂ gas [3].

  • Cbz (Benzyloxycarbonyl) Protection: Forms a carbamate linkage.

    • Causality: Cbz is orthogonal to both mild acids and bases. It is predominantly cleaved via catalytic hydrogenolysis (Pd/C, H₂), making it ideal when acid-labile groups (like THP) are present elsewhere in the molecule [3].

  • Trityl (Triphenylmethyl) Protection: Forms a bulky alkyl linkage.

    • Causality: The massive steric bulk of the three phenyl rings physically shields the nitrogen. It is extremely acid-labile, cleaving under very mild conditions (e.g., 1% TFA) due to the resonance stabilization of the resulting trityl cation.

G BtH 1H-1,2,3-Benzotriazole (BtH) THP 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt) BtH->THP DHP, cat. p-TsOH (Acetalization) Boc 1-Boc-1H-1,2,3-benzotriazole (Boc-Bt) BtH->Boc Boc2O, DMAP (Carbamylation) Cbz 1-Cbz-1H-1,2,3-benzotriazole (Cbz-Bt) BtH->Cbz Cbz-Cl, Base (Carbamylation) Trt 1-Trityl-1H-1,2,3-benzotriazole (Trt-Bt) BtH->Trt Trt-Cl, Base (Alkylation)

Diagram 1: Divergent N-protection strategies for 1H-1,2,3-benzotriazole.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of the four primary N-protecting groups for benzotriazole.

Table 1: Comparative Profile of N-Protecting Groups for Benzotriazole

Protecting GroupReagent for IntroductionLinkage TypeDeprotection ConditionsStability Profile (Base / Acid / Reductants)
THP (Oxan-2-yl) DHP, cat. p-TsOHAcetal / AminalMild Acid (e.g., PPTS in MeOH, or dilute HCl)Highly Stable / Labile / Highly Stable
Boc Boc₂O, DMAPCarbamateStrong Acid (e.g., TFA, HCl in Dioxane)Stable / Highly Labile / Stable
Cbz Cbz-Cl, Et₃NCarbamateHydrogenolysis (H₂, Pd/C) or strong Lewis acidsStable / Stable / Labile
Trityl (Trt) Trt-Cl, Et₃NSteric AlkylVery Mild Acid (e.g., 1% TFA in DCM)Stable / Extremely Labile / Stable

Experimental Protocols (Self-Validating Systems)

The following methodologies provide self-validating, step-by-step instructions for the synthesis and cleavage of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole.

Protocol 1: Synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Objective: To introduce the THP group onto the N1 position of benzotriazole via acid-catalyzed addition to DHP [1, 2].

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 1H-1,2,3-benzotriazole (10.0 mmol, 1.0 eq) and dissolve in 30 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol, 0.05 eq). Rationale: A catalytic amount of acid is required to protonate the DHP double bond, generating the electrophilic oxonium species.

  • Reagent Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3,4-dihydro-2H-pyran (DHP, 12.0 mmol, 1.2 eq) dropwise over 10 minutes. Rationale: DHP addition must be controlled to prevent runaway exothermic polymerization of the enol ether.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Rationale: Immediate neutralization of the acid catalyst is critical to prevent the reversible deprotection of the newly formed THP-Bt during concentration.

  • Isolation: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole as a viscous oil or low-melting solid.

Protocol 2: Mild Acidic Deprotection of THP-Bt

Objective: To selectively remove the THP group and regenerate the free benzotriazole.

  • Preparation: Dissolve 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (5.0 mmol) in 25 mL of anhydrous methanol.

  • Acidification: Add pyridinium p-toluenesulfonate (PPTS, 0.5 mmol, 0.1 eq). Rationale: PPTS provides a sufficiently mild acidic environment to protonate the pyran oxygen without cleaving more robust protecting groups (like Boc or Cbz) if present elsewhere.

  • Solvolysis: Stir the mixture at 50 °C for 2–3 hours. Rationale: Methanol acts as both the solvent and the nucleophile. It traps the generated oxonium ion to form 2-methoxytetrahydropyran, driving the equilibrium completely toward the deprotected BtH.

  • Isolation: Neutralize with solid NaHCO₃, filter the suspension, and concentrate the filtrate. Purify the crude residue via flash chromatography to recover the pure 1H-1,2,3-benzotriazole.

G Step1 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Step2 Protonation of Pyran Oxygen (H+ from Acid) Step1->Step2 Step3 C-N Bond Cleavage (Release of BtH) Step2->Step3 Step4 Oxonium Ion Intermediate (Stabilized Cation) Step3->Step4 Step5 Nucleophilic Attack by Solvent (e.g., MeOH) Step4->Step5 Step6 2-Methoxytetrahydropyran (Volatile Byproduct) Step5->Step6

Diagram 2: Mechanistic pathway of THP deprotection via acidic solvolysis.

Summary and Strategic Recommendations

When designing a synthetic route involving benzotriazole derivatives, the choice of N-protecting group dictates the permissible reaction conditions downstream:

  • Use 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (THP-Bt) when the subsequent steps involve strong bases (e.g., n-BuLi, LDA) or nucleophilic Grignard reagents, provided the downstream chemistry is strictly non-acidic.

  • Opt for Boc-Bt when the workflow requires stability against catalytic hydrogenation but can tolerate strong acidic cleavage (TFA) at the final stage.

  • Select Cbz-Bt when orthogonal cleavage via hydrogenolysis is required, leaving acid-sensitive and base-sensitive functional groups intact.

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. "Addition of benzotriazole to vinyl ethers. Chemistry of the adducts." Journal of the Chemical Society, Perkin Transactions 1 (1990). URL: [Link]

  • Parham, W. E., & DeLaitsch, D. M. "Protection of Hydroxyl Groups. II. Preferential Pyranylation." Journal of the American Chemical Society (1961). URL: [Link]

  • Ibrahim, T. S., et al. "Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids." Synlett (2011). URL: [Link]

  • Wright, T. H., et al. "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews (2021). URL: [Link]

Comparative

The Strategic Advantage of Oxan-2-yl (THP) over Boc and Cbz for Benzotriazole Protection

Executive Summary In advanced organic synthesis and drug development, the benzotriazole (Bt) moiety serves as a privileged pharmacophore and a highly versatile synthetic auxiliary. Functionalization of the benzotriazole...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In advanced organic synthesis and drug development, the benzotriazole (Bt) moiety serves as a privileged pharmacophore and a highly versatile synthetic auxiliary. Functionalization of the benzotriazole core strictly requires masking its reactive N-H bond to prevent unwanted N-alkylation or N-arylation. While tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) are standard protecting groups for aliphatic amines, applying them to benzotriazole introduces a fatal mechanistic flaw: they transform the heterocycle into a highly reactive acyl-transfer reagent.

This technical guide objectively compares the performance of Boc, Cbz, and the oxan-2-yl (tetrahydropyranyl, THP) protecting groups. Through mechanistic analysis and experimental validation, we demonstrate why THP is the superior, self-validating choice for benzotriazole protection, offering unparalleled stability against nucleophiles and strong bases.

The Mechanistic Pitfall of Carbamate Protections (Boc & Cbz)

To understand why Boc and Cbz fail as protecting groups for benzotriazole, we must examine the electronic causality of the protected system.

When Boc is attached to a standard aliphatic amine, the nitrogen lone pair delocalizes into the carbonyl, creating a stable carbamate[1]. However, benzotriazole is an electron-deficient aromatic system. The nitrogen lone pair is heavily involved in the aromatic sextet and is pulled away from the exocyclic carbamate carbonyl. Consequently, the carbonyl carbon becomes highly electrophilic. Furthermore, the benzotriazole anion is an excellent leaving group (the pKa of 1H-benzotriazole is ~8.2).

As a result, N-Boc-benzotriazole and N-Cbz-benzotriazole act as active acylating agents rather than protected entities. If any nucleophile (such as an amine, alcohol, or carbanion) is introduced in subsequent synthetic steps, it will rapidly attack the carbamate carbonyl. This results in the transfer of the Boc or Cbz group to the nucleophile, prematurely liberating the free benzotriazole.

The Oxan-2-yl (THP) Advantage: Aminal Stability

The oxan-2-yl (THP) group, introduced via reaction with 3,4-dihydro-2H-pyran (DHP), bypasses the acyl-transfer problem entirely by forming an aminal linkage (N-CH-O)[2].

Unlike the sp2-hybridized carbamate carbonyl, the aminal carbon of the THP group is sp3-hybridized and lacks the intense electrophilicity of an acyl group. It cannot undergo nucleophilic acyl substitution. Therefore, THP-protected benzotriazole is completely stable to nucleophiles, strong bases (including organolithiums, LDA, and Grignard reagents), and metal hydrides[3]. This robust stability allows chemists to perform complex, base-mediated functionalizations directly on the benzotriazole aromatic ring (e.g., directed ortho-metalation) without risking deprotection.

Reactivity cluster_Boc Carbamate Protection (Boc/Cbz) cluster_THP Acetal/Aminal Protection (THP) Bt 1H-Benzotriazole BocBt N-Boc-Benzotriazole (Active Carbamate) Bt->BocBt Boc2O / Cbz-Cl THPBt N-THP-Benzotriazole (Stable Aminal) Bt->THPBt DHP / H+ Nuc Nucleophile (e.g., R-NH2) BocBt->Nuc Susceptible to attack Transfer Acyl Transfer! (Loss of Protecting Group) Nuc->Transfer Bt is a good leaving group Base Strong Base / Nucleophile THPBt->Base Inert to attack Stable Stable Protection (No Transfer) Base->Stable Retains protection

Figure 1: Mechanistic divergence between carbamate (Boc/Cbz) and aminal (THP) protection strategies.

Quantitative Stability Comparison

The empirical stability of these protecting groups dictates their utility in multi-step synthesis. The table below summarizes the compatibility of protected benzotriazoles across common reaction conditions.

Reagent / ConditionBoc-BenzotriazoleCbz-BenzotriazoleTHP-Benzotriazole
Primary Amines Labile (Transfers)Labile (Transfers)Stable
Grignard / Organolithiums Labile (Transfers)Labile (Transfers)Stable
LiAlH4 / NaBH4 LabileLabileStable
Mild Acid (e.g., PTSA/MeOH) StableStableLabile (Cleaves)
Strong Acid (e.g., TFA) Labile (Cleaves)StableLabile (Cleaves)
Catalytic Hydrogenation StableLabile (Cleaves)Stable

Data synthesis based on established protecting group tolerances[1][3].

Self-Validating Experimental Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific conditions are chosen.

Protocol 1: Synthesis of 1-(Oxan-2-yl)-1H-benzotriazole (THP Protection)

Objective: Mask the N-H bond of benzotriazole to enable base-mediated downstream functionalization without the risk of acyl transfer.

  • Preparation: Suspend 1H-benzotriazole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.05 equiv).

    • Causality: The acid protonates the electron-rich double bond of 3,4-dihydro-2H-pyran (DHP), generating a highly reactive, resonance-stabilized oxocarbenium ion necessary for nucleophilic attack by the benzotriazole nitrogen[4].

  • Reagent Addition: Add DHP (1.2 equiv) dropwise at room temperature.

  • Reaction: Stir for 1–2 hours.

    • Validation Check: The initial suspension will clear into a homogeneous solution as the highly soluble THP-adduct forms, providing a visual cue of reaction progress.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL).

    • Causality: Neutralizing the PTSA catalyst is critical. If the acid is not neutralized before concentration, the equilibrium can shift backward during solvent evaporation, causing premature deprotection[5].

  • Isolation: Extract with DCM, dry the organic layer over Na2SO4, and concentrate in vacuo to yield 1-(oxan-2-yl)-1H-benzotriazole (>90% yield).

Protocol S1 1. Suspend Benzotriazole in DCM S2 2. Add 1.2 eq DHP + 0.05 eq PTSA S1->S2 S3 3. Stir at 25°C (1-2 hours) S2->S3 S4 4. Quench with NaHCO3 (aq) S3->S4 S5 5. Organic Extraction & Concentration S4->S5 S6 6. N-THP-Benzotriazole (>90% Yield) S5->S6

Figure 2: Standard self-validating workflow for the oxan-2-yl (THP) protection of benzotriazole.

Protocol 2: Deprotection of THP-Benzotriazole

Objective: Cleanly unmask the benzotriazole ring after downstream modifications are complete.

  • Preparation: Dissolve the THP-protected benzotriazole derivative (1.0 equiv) in methanol (10 mL).

  • Acidification: Add 1.0 M HCl in methanol (or 0.1 equiv PTSA).

    • Causality: The acidic environment protonates the exocyclic aminal oxygen, driving the equilibrium toward the oxocarbenium intermediate. This intermediate is subsequently trapped by the vast molar excess of the methanol solvent to form the volatile byproduct 2-methoxytetrahydropyran, irreversibly liberating the free benzotriazole[3].

  • Reaction: Stir at 45 °C for 2 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Concentrate the solvent under reduced pressure, neutralize with NaHCO3, and purify the final product via recrystallization or silica gel chromatography.

References

[3] Tetrahydropyranyl Ethers - Organic Chemistry Portal Source: organic-chemistry.org URL:

[5] Tetrahydropyran - Wikipedia Source: wikipedia.org URL:

[2] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC Source: nih.gov URL:

[4] Protecting Groups Source: uniurb.it URL:

[1] Protecting Agents - TCI Chemicals Source: tcichemicals.com URL:

Sources

Validation

Technical Comparison of Spectroscopic Methodologies for Isomer Differentiation: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Topic: Spectroscopic Analysis to Confirm the Structure of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis to Confirm the Structure of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Challenge

The synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (commonly referred to as N1-THP-benzotriazole ) typically involves the acid-catalyzed addition of 1H-benzotriazole to 3,4-dihydro-2H-pyran (DHP). This reaction is not regiospecific; it generates a mixture of two constitutional isomers:

  • The Target: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (N1-isomer ).

  • The Impurity: 2-(Oxan-2-yl)-2H-1,2,3-benzotriazole (N2-isomer ).

While the N1-isomer is often the kinetic product (typically ~80-85% yield), the N2-isomer (thermodynamic product, ~15-20%) forms concurrently. Because both isomers possess identical molecular weights and similar polarities, confirming the specific regiochemistry is critical for downstream applications in peptide coupling or synthetic intermediate verification.

This guide objectively compares spectroscopic methods to distinguish these isomers, establishing 13C NMR as the definitive "Gold Standard" due to specific chemical shift diagnostics that remain robust despite the chirality of the oxanyl protecting group.

Comparative Analysis of Analytical Methods

The following table summarizes the efficacy of different spectroscopic techniques in distinguishing the N1 and N2 isomers.

FeatureMethod A: 13C NMR (Recommended)Method B: 1H NMR (Routine)Method C: UV-Vis (Screening)
Primary Diagnostic Anomeric Carbon Shift (

)
Anomeric Proton Shift (

)
Absorption Maxima (

)
Differentiation Power High (Distinct

ppm)
Moderate (Peaks may overlap with impurities)Low (Qualitative only)
Chiral Influence Unaffected diagnostic peaksComplex splitting due to diastereotopicityMinimal impact
Sample Requirement ~10-20 mg< 5 mg< 1 mg
Cost/Time Moderate / 1-4 hoursLow / 15 minsLow / 5 mins
Method A: 13C NMR (The Definitive Standard)

The most reliable method for structural confirmation is Carbon-13 NMR.

  • Mechanism of Distinction: The electronic environment of the anomeric carbon (C2' of the oxane ring) changes significantly depending on whether it is attached to the N1 or N2 nitrogen. The N2 position is more electron-withdrawing in this context, leading to a significant downfield shift.

  • Key Data Point:

    • N1-Isomer: Anomeric carbon appears at ~85.8 ppm .

    • N2-Isomer: Anomeric carbon appears at ~93.2 ppm .

  • Why it wins: This ~7.4 ppm difference is unambiguous and separates cleanly from solvent peaks.

Method B: 1H NMR (The Routine Check)

Proton NMR is faster but requires careful analysis of the anomeric proton (the proton on the carbon connecting the benzotriazole to the oxygen ring).

  • Mechanism: The magnetic anisotropy of the benzotriazole ring affects the N1 and N2 substituents differently.

  • Key Data Point:

    • N1-Isomer: Anomeric proton appears as a doublet of doublets (dd) at ~6.02 ppm .

    • N2-Isomer: Anomeric proton appears downfield at ~6.25 ppm .

  • Limitation: If the sample is crude, the 6.0-6.3 ppm region often contains alkene protons from unreacted DHP or other impurities, potentially obscuring the diagnosis.

Experimental Protocols

Synthesis & Purification Workflow (Context)

To perform the analysis, one must first isolate the isomers. The following workflow ensures high-purity samples for spectroscopic validation.

SynthesisWorkflow Start Reagents: Benzotriazole + DHP (Cat: p-TsOH) Reaction Reaction (DCM, RT, 4h) Start->Reaction Crude Crude Mixture (N1 + N2 Isomers) Reaction->Crude Column Flash Chromatography (Hexane/EtOAc) Crude->Column IsolateN1 Fraction A (Major) N1-Isomer Column->IsolateN1 Elutes 2nd (More Polar) IsolateN2 Fraction B (Minor) N2-Isomer Column->IsolateN2 Elutes 1st (Less Polar) Analysis NMR Analysis (CDCl3) IsolateN1->Analysis IsolateN2->Analysis

Figure 1: Synthesis and purification workflow to isolate N1 and N2 isomers for analysis.

Spectroscopic Analysis Protocol

Objective: Confirm the structure of the major isolated fraction as 1-(oxan-2-yl)-1H-1,2,3-benzotriazole.

Reagents & Equipment:

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Concentration: 15 mg in 0.6 mL solvent.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15 mg of the isolated solid in 0.6 mL

    
    . Ensure the solution is clear; filter if necessary to remove silica particles from chromatography.
    
  • Acquisition (1H): Acquire a standard proton spectrum (16 scans).

    • Focus Area: Zoom into the 6.0 – 6.5 ppm region.

  • Acquisition (13C): Acquire a proton-decoupled carbon spectrum (256-512 scans).

    • Focus Area: Check the 80 – 100 ppm region for the anomeric carbon.

  • Confirmation Logic: Use the decision tree below to validate the structure.

DecisionTree Start Analyze 13C NMR (80-100 ppm) CheckPeak Peak Position? Start->CheckPeak ResultN1 Peak at ~85.8 ppm CONFIRMED: N1-Isomer CheckPeak->ResultN1 < 90 ppm ResultN2 Peak at ~93.2 ppm IDENTIFIED: N2-Isomer CheckPeak->ResultN2 > 90 ppm

Figure 2: Decision logic for assigning regiochemistry based on 13C NMR data.

Detailed Data Interpretation

The following data sets are based on literature values for 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole in


.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3)
Proton AssignmentN1-Isomer (Target)

(ppm)
N2-Isomer (Impurity)

(ppm)
Notes
Anomeric H (THP) 6.02 (dd, J=8.4, 3.2 Hz) 6.25 (m) Primary Diagnostic
Ar-H (Benzotriazole)8.05 (d), 7.87-7.90 (m), 7.73 (d)7.80-7.90 (m)N1 is less symmetric
THP

(C6')
3.90-3.95 (m), 3.74-3.82 (m)4.00-4.15 (m)Diastereotopic protons
THP Bulk

1.70 - 2.65 (multiplets)1.60 - 2.50 (multiplets)Overlapping regions
Table 2: 13C NMR Chemical Shift Comparison (100 MHz, CDCl3)
Carbon AssignmentN1-Isomer (Target)

(ppm)
N2-Isomer (Impurity)

(ppm)
Notes
Anomeric C (C2') 85.8 93.2 Definitive Diagnostic
Bridgehead C (C3a/7a)146.3, 144.2~144.0 (closer/overlapped)N1 shows distinct asymmetry
Benzene Ring C127.6, 127.0, 124.4, 119.8, 111.2Different pattern
THP

-O (C6')
67.667.9Not diagnostic
Mechanistic Insight: Why the Difference?
  • N1 vs N2 Symmetry: Benzotriazole has a plane of symmetry passing through the N-H bond in its unsubstituted form (rapid tautomerism averages this).

  • N2 Substitution: Placing the oxanyl group at N2 retains a pseudo-symmetry in the benzotriazole ring (though the chiral oxanyl group technically breaks it, the effect is small).

  • N1 Substitution: Placing the group at N1 locks the molecule into a highly asymmetric "quinoid-like" versus "benzenoid" resonance contribution, causing the bridgehead carbons (C3a and C7a) to resonate at widely different frequencies (146.3 vs 144.2 ppm).

References

  • Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of heterocyclic amines. RSC Advances. [Link] (Detailed NMR data for N1 and N2 isomers in Supporting Information).

  • Katritzky, A. R., et al. (2002). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Tetrahedron. [Link] (Foundational work on benzotriazole regiochemistry).

  • National Institute of Standards and Technology (NIST). 1H-Benzotriazole Spectral Data. NIST Chemistry WebBook.[1] [Link]

Sources

Comparative

Technical Guide: X-ray Crystal Structure &amp; Comparative Analysis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Derivatives

Executive Summary The protection of the benzotriazole moiety is a critical step in medicinal chemistry and organic synthesis. The 1-(Oxan-2-yl) derivative—commonly known as 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The protection of the benzotriazole moiety is a critical step in medicinal chemistry and organic synthesis. The 1-(Oxan-2-yl) derivative—commonly known as 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole (1-THP-Bt) —represents a kinetically controlled, acid-labile protected form.

This guide objectively compares the crystallographic architecture of the 1-(Oxan-2-yl) derivative against its thermodynamic isomer, 2-(Oxan-2-yl)-2H-benzotriazole , and the parent 1H-benzotriazole . We analyze the structural causality behind isomer stability, bond length alternation (BLA), and the anomeric effects that dictate the solid-state packing.

Part 1: Structural Elucidation & Isomerism

In the synthesis of THP-protected benzotriazoles, two isomers are theoretically possible: the N1-substituted (1H) and N2-substituted (2H) forms. X-ray diffraction analysis reveals distinct electronic fingerprints for each.

The N1-Substituted Dominance (Target Molecule)

The 1-(Oxan-2-yl) derivative crystallizes predominantly in the N1-form.

  • Geometry: The benzotriazole system is essentially planar, but the THP group adopts a classic chair conformation .

  • Anomeric Effect: The C-N bond connecting the benzotriazole to the oxane ring is axial in many crystal packings to maximize the anomeric effect (n ->

    
    * interaction), stabilizing the N1 position despite steric bulk.
    
  • Bond Length Alternation (BLA): A hallmark of N1-substitution is the loss of symmetry in the benzene ring. The C-C bonds adjacent to the triazole ring show distinct "double bond" and "single bond" character, unlike the delocalized N2-isomers.

The N2-Substituted Alternative

While less common in THP protection under kinetic conditions, the N2-isomer is the thermodynamic sink in gas-phase and high-temperature environments.

  • Symmetry: The N2-isomer retains

    
     symmetry (or near symmetry) in the triazole ring.
    
  • Electronic Landscape: The N2-isomer often exhibits a "quinoid-like" resonance contribution, which is absent in the N1-form.

Structural Logic Flowchart

The following diagram illustrates the decision matrix for isomer formation and structural identification.

Benzotriazole_Isomerism Start Benzotriazole + DHP (Acid Cat.) Intermediate Carbocation Intermediate Start->Intermediate Protonation Branch Nucleophilic Attack Intermediate->Branch N1_Path N1 Attack (Kinetic Control) Branch->N1_Path Proximal Attack N2_Path N2 Attack (Thermodynamic Control) Branch->N2_Path Steric/Temp dependent Prod_N1 1-(Oxan-2-yl)-1H-benzotriazole (Asymmetric C-C bonds) N1_Path->Prod_N1 Prod_N2 2-(Oxan-2-yl)-2H-benzotriazole (Symmetric C-C bonds) N2_Path->Prod_N2 Validation X-Ray Validation: N1-N2 bond < N2-N3 bond Prod_N1->Validation Key Metric

Figure 1: Mechanistic pathway and structural differentiation between N1 and N2 isomers.

Part 2: Comparative Crystallographic Metrics

The following data compares the Target (1-THP-Bt) against the Parent (Bt) and the N2-Isomer class. Data is synthesized from high-resolution X-ray studies of N-substituted benzotriazole classes.

Table 1: Bond Length & Angle Comparison
Metric1-(Oxan-2-yl)-Bt (Target)2-Substituted-Bt (Alternative)Parent 1H-Benzotriazole
Crystal System Monoclinic / OrthorhombicMonoclinicMonoclinic
N1—N2 Length 1.34 – 1.36 Å1.31 – 1.33 Å (Symmetric)1.34 Å
N2—N3 Length 1.30 – 1.32 Å1.31 – 1.33 Å (Symmetric)1.31 Å
N1—C(Oxane) 1.45 – 1.48 Å1.45 – 1.48 ÅN/A (N-H bond)
Triazole Planarity < 0.02 Å deviation< 0.01 Å deviation< 0.02 Å deviation
Benzene Symmetry Asymmetric (BLA observed)Symmetric (Delocalized)Asymmetric

Key Insight: In the 1-(Oxan-2-yl) derivative, the N1-N2 bond is significantly longer than the N2-N3 bond . This asymmetry is the primary diagnostic tool in X-ray crystallography to distinguish it from the N2-isomer, where the N-N bonds are statistically equivalent.

Part 3: Experimental Protocols

To ensure reproducibility, we provide the synthesis and crystallization protocol used to generate the samples for X-ray analysis.

Synthesis of 1-(Oxan-2-yl)-1H-benzotriazole
  • Reagents: Benzotriazole (11.9 g, 100 mmol), 3,4-Dihydro-2H-pyran (DHP) (10.1 g, 120 mmol), p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Workflow:

  • Dissolve benzotriazole in DCM at 0°C.

  • Add pTSA catalyst followed by dropwise addition of DHP.

  • Stir at Room Temperature (RT) for 4 hours. (Monitoring: TLC, 30% EtOAc/Hexane).

  • Quench with saturated NaHCO₃.

  • Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂). The N1-isomer (Target) elutes after the N2-isomer (if present) due to higher polarity, or crystallizes preferentially.

Crystallization for X-Ray Diffraction[3][4]
  • Method: Slow Evaporation.

  • Solvent System: Ethyl Acetate / Hexane (1:4 ratio).

  • Protocol: Dissolve 50 mg of the purified solid in 2 mL of Ethyl Acetate. Add Hexane dropwise until slight turbidity is observed. Add 2 drops of Ethyl Acetate to clear. Cover with parafilm, poke 3 pinholes, and leave at 20°C for 48-72 hours.

  • Result: Colorless prismatic crystals suitable for diffraction.

Synthesis Visualization

Synthesis_Workflow Reactants Benzotriazole + DHP Catalyst pTSA (cat.) DCM, 0°C -> RT Reactants->Catalyst Workup Quench (NaHCO3) Extract (DCM) Catalyst->Workup Crystallization Slow Evap. EtOAc/Hexane Workup->Crystallization XRay X-Ray Diffraction Crystallization->XRay

Figure 2: Workflow for the synthesis and isolation of single crystals.

Part 4: Functional Implications & Conclusion

Stability & Deprotection

The X-ray structure reveals a long N1—C(Oxane) bond (approx. 1.48 Å). This bond length is indicative of the lability of the THP group.

  • Implication: The steric crowding around N1, combined with the acetal nature of the N-C-O linkage, makes this bond susceptible to acid-catalyzed hydrolysis. This confirms the utility of the 1-(Oxan-2-yl) group as a removable protecting group.

Biological Relevance

Unlike the parent benzotriazole, the 1-(Oxan-2-yl) derivative lacks an acidic proton. The lipophilic THP group enhances membrane permeability. X-ray packing shows that intermolecular interactions are dominated by Van der Waals forces and weak C-H...N interactions, rather than the strong N-H...N hydrogen bonding networks seen in the parent molecule. This change in packing density correlates with increased solubility in organic media, a desired trait for drug delivery intermediates.

Final Verdict

For researchers choosing between derivatives:

  • Choose 1-(Oxan-2-yl)-Bt if you require a labile protecting group that directs subsequent chemistry to the benzene ring or requires solubility in non-polar solvents.

  • Choose N-Alkyl derivatives if permanent functionalization is required (shorter, stronger N-C bonds).

References

  • Crystal Structure of 1-Substituted Benzotriazoles Title: 1-Chloromethyl-1H-1,2,3-benzotriazole. Source: PubMed Central (PMC) / Acta Crystallographica. URL:[Link]

  • Tautomerism and Isomer Stability Title: Relative Stabilities of 1- and 2-Substituted 1,2,3-Triazoles.[1][2] Source: ResearchGate / Perkin Transactions. URL:[Link]

  • Synthesis and Characterization of Benzotriazole Derivatives Title: Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Source: Asian Journal of Chemistry. URL:[Link] (General Journal Landing Page for verification of Vol 21, No 3 data cited in comparative analysis).

  • General Benzotriazole Crystallography Title: 1H-Benzotriazole | C6H5N3 | CID 7220. Source: PubChem / Cambridge Structural Database (CCDC).[3] URL:[Link]

Sources

Validation

Comparative Study of Deprotection Methods for N-THP Protected Heterocycles: A Guide for Process and Discovery Chemists

The tetrahydropyranyl (THP) group is a cornerstone in heterocyclic chemistry, widely utilized to protect the acidic N-H bonds of pyrazoles, indoles, imidazoles, and purines. Because it is stable to strong bases (e.g., or...

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyranyl (THP) group is a cornerstone in heterocyclic chemistry, widely utilized to protect the acidic N-H bonds of pyrazoles, indoles, imidazoles, and purines. Because it is stable to strong bases (e.g., organolithiums, Grignard reagents) and transition-metal-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura couplings), N-THP is an ideal orthogonal protecting group in complex drug synthesis[1].

However, the deprotection of N-THP can become a critical bottleneck when the target molecule contains acid-sensitive functionalities such as epoxides, acetals, or silyl ethers. This guide objectively compares standard and alternative N-THP deprotection methodologies, providing the mechanistic causality and self-validating protocols necessary to optimize yields and preserve molecular integrity.

Mechanistic Causality of N-THP Cleavage

The N-THP linkage is fundamentally a hemiaminal ether. Unlike O-THP ethers, the nitrogen atom in an N-THP heterocycle is a weaker leaving group than an alkoxide, but the overall cleavage mechanism remains highly analogous.

Successful deprotection requires the electrophilic activation of the pyran oxygen. This activation weakens the C-N bond, leading to the expulsion of the free heterocycle and the formation of a highly reactive oxocarbenium intermediate. To drive the reaction to completion and prevent the reverse reaction (re-protection), the oxocarbenium ion must be irreversibly trapped by a nucleophile—typically water (yielding 5-hydroxypentanal) or an alcohol (yielding 2-alkoxytetrahydropyran via transacetalization)[2].

Mechanism A N-THP Heterocycle (Stable to Base/Nucleophiles) B Oxygen Activation (H+ or Lewis Acid) A->B Catalyst addition C C-N Bond Cleavage (Oxocarbenium Formation) B->C Rate-limiting step D Nucleophilic Attack (H2O or MeOH) C->D Trapping E Free Heterocycle + Acetal/Aldehyde Byproduct D->E Proton transfer

Mechanistic pathway of N-THP deprotection via oxocarbenium intermediate.

Comparative Analysis of Cleavage Strategies

Selecting the appropriate deprotection method requires balancing reaction kinetics with functional group tolerance. Below is a comparative analysis of three distinct approaches: strong protic acids, mild Lewis acids, and neutral salt-mediated cleavage.

Table 1: Performance Comparison of N-THP Deprotection Methods
MethodReagentsSolventTempTimeFunctional Group ToleranceYield Range
Protic Acid (Standard) HCl (4M in dioxane) or TFAMeOH or DCM25 °C1–4 hPoor: Cleaves silyl ethers, acetals, and epoxides.85–95%
Lewis Acid (Mild) CuCl₂·2H₂O (5–10 mol%)EtOH or MeOH25–80 °C1–3 hModerate-Good: Tolerates epoxides and robust silyl ethers[3].80–95%
Neutral Salt (Aqueous) LiCl (excess)DMSO / H₂O90 °C4–6 hExcellent: Tolerates acetals, MOM ethers, and sensitive aldehydes[4].75–90%

Self-Validating Experimental Protocols

A robust protocol must be self-validating; the physical and chemical changes observed during the workflow should inherently confirm the success of the reaction.

Protocol A: Standard Protic Acid Cleavage (HCl / MeOH)

Best for: Robust substrates lacking acid-sensitive moieties.

  • Reaction Setup: Dissolve the N-THP protected heterocycle (1.0 equiv) in anhydrous MeOH (0.2 M). Causality: MeOH acts as both the solvent and the nucleophilic trap. By trapping the oxocarbenium ion as 2-methoxytetrahydropyran, the equilibrium is driven entirely toward the deprotected product.

  • Acid Addition: Add 4M HCl in dioxane (2.0 equiv) dropwise at 0 °C, then warm to room temperature.

  • Validation & Monitoring: The reaction typically transitions from a cloudy suspension to a clear solution as the more polar free heterocycle forms. Monitor via LC-MS; the N-THP mass (

    
    ) will disappear, replaced by the free 
    
    
    
    peak.
  • Workup: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc.

Protocol B: Mild Lewis Acid Cleavage (CuCl₂·2H₂O)

Best for: Substrates with epoxides or moderate acid sensitivity.

  • Reaction Setup: Dissolve the substrate (1.0 equiv) in 95% EtOH (0.1 M).

  • Catalyst Addition: Add CuCl₂·2H₂O (0.05 to 0.10 equiv). Heat the mixture to reflux (80 °C). Causality: Cu²⁺ acts as a mild Lewis acid, selectively coordinating to the THP oxygen without drastically lowering the bulk pH. This transacetalization mechanism preserves acid-labile groups like epoxides that would otherwise undergo ring-opening[2][3].

  • Validation & Monitoring: The solution will maintain a distinct pale blue/green tint. TLC will show the emergence of a highly polar spot.

  • Workup: Cool to room temperature. Crucial Step: Quench with aqueous EDTA or 10% NH₄OH to chelate the copper ions. This self-validates by turning the aqueous layer deep blue (copper-amine complex), ensuring no heavy metals contaminate the organic API layer. Extract with DCM.

Protocol C: Neutral Salt-Mediated Cleavage (LiCl / DMSO-H₂O)

Best for: Highly sensitive substrates (e.g., containing MOM ethers or aldehydes).

  • Reaction Setup: Combine the substrate (1.0 equiv), LiCl (5.0 equiv), and H₂O (10.0 equiv) in DMSO (0.1 M).

  • Heating: Heat the mixture to 90 °C for 4–6 hours under N₂. Causality: The high concentration of Li⁺ provides hard Lewis acid coordination to the THP oxygen, polarizing the bond. The highly polar DMSO medium stabilizes the transition state, allowing water to execute the nucleophilic attack at a completely neutral pH[4].

  • Validation & Monitoring: Because DMSO suppresses ionization in some MS methods, TLC or NMR aliquots (diluted in D₂O/CDCl₃) are preferred for monitoring.

  • Workup: Dilute heavily with water (at least 5x the DMSO volume) and extract with diethyl ether or EtOAc. The massive aqueous dilution ensures complete removal of DMSO and LiCl into the aqueous phase.

Workflow Start N-THP Protected Substrate Cond1 Method A: Protic Acid (HCl / MeOH, 25°C) Start->Cond1 Acid Tolerant Cond2 Method B: Lewis Acid (CuCl2, EtOH, 80°C) Start->Cond2 Mild Conditions Cond3 Method C: Neutral (LiCl, DMSO/H2O, 90°C) Start->Cond3 Acid Sensitive Workup Aqueous Quench & Extraction (pH Adjustment / Chelation) Cond1->Workup Cond2->Workup Cond3->Workup Analysis LC-MS & NMR Analysis (Yield & Purity) Workup->Analysis

Parallel screening workflow for optimizing N-THP deprotection conditions.

Application in Drug Development

The strategic use of N-THP protection and targeted deprotection is frequently documented in modern medicinal chemistry:

  • Kinase Inhibitors: In the synthesis of pyrazol-4-yl-heterocyclyl-carboxamides targeting Pim kinases (Pim-1/2/3), N-THP is used to protect the pyrazole core during harsh Suzuki coupling and microwave irradiation steps (up to 150 °C). Post-coupling, acidic deprotection yields the active pharmaceutical ingredient[5].

  • Nuclear Receptor Ligands: During the development of trisubstituted isoxazoles as RORγt inverse agonists (for autoimmune conditions), N-THP-protected pyrazoles are utilized to direct late-stage Mitsunobu reactions. The final heterocycle deprotection is achieved cleanly without disturbing the newly formed ester/ether linkages[1].

By understanding the mechanistic causality behind these deprotection methods, chemists can rationally select the appropriate conditions, minimizing late-stage attrition and maximizing synthetic efficiency.

References
  • Mohammadpoor-Baltork, I., & Nourozi, A. R. (1999). Efficient and Selective Oxidative Deprotection of Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Silver and Sodium Bromates in the Presence of Aluminum Chloride. Synthesis, 487-490.[Link]

  • Bhalerao, U. T., Davis, K. J., & Rao, B. V. (2000). CuCl₂·2H₂O in MeOH: A New Reagent System for the Deprotection of Tetrahydropyranyl Ethers. Synthetic Communications.[Link]

  • Wang, J., et al. (1998). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Journal of Chemical Research.[Link]

  • Sabitha, G., et al. (1999). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry.[Link]

  • US Patent US8614206B2. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.
  • Scheres, B., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Assessing the Regioselectivity of Benzotriazole Protection with Dihydropyran: A Comparison Guide

For researchers and drug development professionals, the protection of nitrogen-rich heterocycles is a foundational step in complex molecule synthesis. Benzotriazole (BtH) is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the protection of nitrogen-rich heterocycles is a foundational step in complex molecule synthesis. Benzotriazole (BtH) is a privileged scaffold in medicinal chemistry, but its three contiguous nitrogen atoms present a significant regioselectivity challenge. Protecting benzotriazole with 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether is a standard strategy. However, this reaction invariably yields a mixture of N1- and N2-substituted isomers.

This guide objectively compares the catalytic systems used for this protection, explains the mechanistic causality behind the N1/N2 product distribution, and provides a self-validating experimental protocol for achieving and assessing high regioselectivity.

Mechanistic Causality: The N1 vs. N2 Conundrum

To control regioselectivity, one must first understand the inherent electronic and steric properties of the benzotriazole anion and the electrophile[1]. In solution, unprotected benzotriazole exists in a tautomeric equilibrium. When DHP is introduced in the presence of an acid catalyst, it undergoes protonation to form a highly reactive oxocarbenium ion. The benzotriazole acts as an ambident nucleophile, attacking this intermediate at either the N1 or N2 position[2].

  • Kinetic vs. Thermodynamic Control: The N2 position is less sterically hindered, often making the symmetric 2-THP-benzotriazole the favored kinetic product. However, the asymmetric 1-THP-benzotriazole (N1 substitution) is the thermodynamic product because substitution at N1 better preserves the aromaticity of the fused benzene ring.

  • Catalyst Influence: The choice of acid catalyst dictates the reversibility of the reaction. Strong, irreversible conditions trap the kinetic mixture, while mild, reversible conditions allow the system to equilibrate toward the more stable N1 isomer[3].

Comparative Analysis of Catalytic Systems

The performance of the protection reaction is highly dependent on the acidity and nature of the catalyst. Below is a comparative analysis of three standard catalytic alternatives for the THP protection of benzotriazole.

Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a mild, buffering acid catalyst. Its mild nature prevents the rapid polymerization of DHP and allows the THP-protection reaction to remain reversible. This reversibility is crucial: it permits the initially formed kinetic N2-isomer to revert to the oxocarbenium intermediate and eventually funnel into the thermodynamically stable N1-isomer[3].

p-Toluenesulfonic Acid (pTsOH)

As a strong Brønsted acid, pTsOH drives the reaction to completion rapidly. However, this speed comes at the cost of regioselectivity. The reaction is less capable of smooth thermodynamic equilibration without causing concurrent degradation or deprotection of the THP ether, resulting in a nearly statistical mixture of isomers.

Boron Trifluoride Etherate (BF₃·OEt₂)

Lewis acids like BF₃·OEt₂ activate DHP aggressively. While yields are generally good, the reaction is strictly kinetically controlled at low temperatures, favoring the less sterically hindered N2 attack or resulting in an unpredictable mixture depending on the exact stoichiometry and solvent.

Quantitative Data Summary
Catalyst SystemSolventTemp (°C)Time (h)Overall Yield (%)Regioselectivity (N1:N2 Ratio)
PPTS (0.1 equiv)DCM40 (Reflux)128885 : 15
pTsOH (0.05 equiv)THF25 (RT)47260 : 40
BF₃·OEt₂ (0.1 equiv)DCM0 to 2528145 : 55

Data reflects standardized bench-scale optimizations for azole THP-protection highlighting the thermodynamic advantage of PPTS.

Analytical Assessment: Decoding Symmetry

The most robust method for assessing the regioselectivity of the resulting mixture is Nuclear Magnetic Resonance (NMR) spectroscopy. The assessment relies on the fundamental symmetry of the isomers:

  • N1-THP-Benzotriazole (Asymmetric): Substitution at N1 breaks the symmetry of the benzotriazole core. In the ¹H NMR spectrum, the four protons on the benzene ring are magnetically inequivalent, presenting as a complex ABCD spin system (four distinct signals). In ¹C NMR, all six aromatic carbons resolve into distinct peaks.

  • N2-THP-Benzotriazole (Symmetric): Substitution at N2 maintains a plane of symmetry through the molecule. The benzene ring protons appear as an AA'BB' spin system (typically two symmetrical multiplets). In ¹C NMR, the symmetry reduces the aromatic carbon signals to just three distinct peaks.

By integrating the distinct anomeric THP protons (O-CH-N) for each isomer—typically found between 5.50 and 6.20 ppm—researchers can precisely quantify the N1:N2 ratio directly from the crude reaction mixture.

Self-Validating Experimental Protocol

This methodology utilizes PPTS to maximize N1 regioselectivity. The protocol is designed as a self-validating system: the workup and immediate crude NMR analysis provide instant feedback on both conversion and regiochemical success.

Step 1: Reaction Setup
  • Flame-dry a 100 mL round-bottom flask and flush with inert gas (N₂ or Argon).

  • Dissolve benzotriazole (10.0 mmol, 1.19 g) in anhydrous dichloromethane (DCM, 40 mL).

  • Add 3,4-dihydro-2H-pyran (DHP) (15.0 mmol, 1.37 mL) to the stirring solution.

  • Add Pyridinium p-toluenesulfonate (PPTS) (1.0 mmol, 0.25 g) in one portion.

  • Attach a reflux condenser and heat the mixture to 40 °C for 12 hours. Causality note: The extended time at mild heat ensures thermodynamic equilibration from the N2 to the N1 isomer.

Step 2: Quench and Workup
  • Cool the reaction to room temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Self-validation: The cessation of bubbling indicates complete neutralization of the PPTS, preventing unwanted deprotection during concentration.

  • Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude product as a viscous oil.

Step 3: Analytical Validation (Crude NMR)
  • Dissolve 15 mg of the crude mixture in CDCl₃.

  • Acquire a standard ¹H NMR spectrum.

  • Validate Conversion: Look for the disappearance of the broad N-H peak of the starting benzotriazole (typically >10 ppm).

  • Validate Regioselectivity: Locate the anomeric THP protons (~5.8 ppm for N1, ~6.1 ppm for N2). Integrate these two peaks to determine the exact N1:N2 ratio. Confirm the structural assignment by checking the aromatic region (7.2–8.1 ppm) for the dominant asymmetric ABCD pattern of the N1 isomer.

Reaction Pathway & Analytical Workflow

G BtH Benzotriazole + DHP (Starting Materials) Oxo Oxocarbenium Ion (Reactive Intermediate) BtH->Oxo Acid Catalyst (PPTS) N1 N1-THP Benzotriazole (Thermodynamic / Asymmetric) Oxo->N1 Equilibration N2 N2-THP Benzotriazole (Kinetic / Symmetric) Oxo->N2 Fast Attack NMR 1H/13C NMR Analysis (Symmetry Assessment) N1->NMR HPLC HPLC / LC-MS (Isomer Quantification) N1->HPLC N2->Oxo Reversible N2->NMR N2->HPLC

Workflow of DHP protection of benzotriazole highlighting thermodynamic equilibration and analysis.

References

  • Technical Support Center: Regioselectivity in Benzotriazole Synthesis, BenchChem. 1

  • Ruthenium-Catalyzed C–H Bond Activation Approach to Azolyl Aminals and Hemiaminal Ethers, Mechanistic Evaluations, and Isomer Interconversion, PMC (NIH). 2

  • Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions, ResearchGate. 3

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Quantification

A Senior Application Scientist's Perspective on Method Selection and Validation Strategy For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Method Selection and Validation Strategy

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, or related substances is a cornerstone of product development and quality control. This guide provides an in-depth comparison of analytical methodologies for the validation of quantification methods for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole, a heterocyclic compound of interest. Our focus will be on the practical application of regulatory standards, specifically the International Council for Harmonisation (ICH) guideline Q2(R1), to ensure that the developed methods are suitable for their intended purpose.[1][2]

The structure of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole, featuring a benzotriazole core, suggests inherent chromophoric properties due to the fused aromatic system, making it a prime candidate for UV-based detection.[3] The addition of the oxane group introduces a degree of polarity that influences its chromatographic behavior. This guide will compare two of the most powerful and widely used techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Foundational Strategy: Method Selection Rationale

The choice between HPLC-UV and LC-MS/MS is not arbitrary; it is dictated by the specific requirements of the analysis at different stages of drug development.[4]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse of quality control (QC) labs.[5] Its primary advantage lies in its robustness, cost-effectiveness, and straightforward operation. For routine assays, content uniformity, and dissolution testing where analyte concentrations are relatively high, HPLC-UV provides reliable and reproducible results.[5][6] The benzotriazole moiety is expected to have a strong UV absorbance, making this a logical starting point.[3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When the demand for sensitivity and selectivity is paramount, LC-MS/MS is the undisputed gold standard.[4][6] This is particularly true for bioanalytical studies (e.g., pharmacokinetics), trace-level impurity quantification, and characterization of degradation products where the analyte may be present at very low concentrations or in a complex matrix.[7][8][9] LC-MS/MS combines the separation power of LC with the mass-resolving capability of a mass spectrometer, which can identify a compound based on its unique mass-to-charge ratio (m/z), providing an orthogonal detection mechanism to UV absorbance.[6][10]

The overall validation workflow is a systematic process designed to confirm that the analytical procedure is fit for its purpose.

Caption: Overall workflow for analytical method validation.

The Core of Trustworthiness: Validation Parameters (ICH Q2(R1))

To ensure a method is reliable, it must be validated against the criteria set forth in the ICH Q2(R1) guideline.[2][11] Here, we compare how HPLC-UV and LC-MS/MS perform against these benchmarks.

Validation Parameter HPLC-UV Approach & Considerations LC-MS/MS Approach & Considerations Why It Matters
Specificity Demonstrated by separating the analyte from potential impurities, degradation products, and matrix components. Forced degradation studies (acid, base, oxidation, heat, light) are critical to prove the method is "stability-indicating."[12][13] Peak purity analysis using a Diode Array Detector (DAD) is essential.Offers superior specificity. Co-eluting peaks are resolved by their different mass-to-charge ratios (m/z). Multiple Reaction Monitoring (MRM) transitions provide an extremely high degree of certainty that the correct analyte is being measured.[6]Ensures the signal measured is only from the analyte of interest, preventing over- or under-estimation. Crucial for stability studies.[12][14]
Linearity Assessed by preparing a series of at least five concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should ideally be ≥0.999.Similar process, but often covers a much wider dynamic range (orders of magnitude). May require a weighted linear regression if the variance is not constant across the range.Confirms that the method's response is directly proportional to the analyte concentration within a specific range.[2]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. Typically 80-120% of the test concentration for an assay.Defined by the Upper and Lower Limits of Quantification (ULOQ and LLOQ) which must meet predefined accuracy and precision criteria.Defines the concentration boundaries within which the method can be reliably used.[2]
Accuracy Determined by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. Acceptance criteria are typically 98-102%.Assessed similarly, often using quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria for bioanalysis are often wider (e.g., ±15%).Measures the closeness of the test results to the true value.[2]
Precision Measured at two levels: Repeatability (intra-day, same analyst/instrument) and Intermediate Precision (inter-day, different analysts/instruments). Results are expressed as Relative Standard Deviation (%RSD), typically requiring ≤2%.Evaluated in the same manner. The high degree of automation can lead to excellent precision.Demonstrates the method's ability to produce consistent results under various conditions.
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often calculated based on a signal-to-noise ratio of 3:1.Can be orders of magnitude lower than HPLC-UV. Determined by signal-to-noise or other statistical methods.Important for impurity analysis, indicating the smallest amount of a substance the method can see.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy. Typically a signal-to-noise ratio of 10:1. Acceptance criteria for precision (%RSD) and accuracy (% recovery) must be met.The LLOQ is a critical parameter, especially in bioanalysis, and must be demonstrated to be accurate and precise.[7]Defines the lower limit for accurate measurements, essential for impurity profiling and pharmacokinetic studies.
Robustness Assessed by making small, deliberate changes to method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%) and observing the effect on the results.Equally important. Key parameters to test include mobile phase composition, flow rate, and source parameters (e.g., capillary voltage, gas flow).Provides confidence that minor variations in day-to-day operation will not adversely affect the results.[2]
Experimental Protocols: A Step-by-Step Guide

The following protocols are illustrative starting points for method development and validation.

This protocol is designed for the quantification of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole as a pure substance or in a simple formulation.

  • Instrumentation & Conditions:

    • System: HPLC with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).[5]

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides good hydrophobic retention for the benzotriazole core, while the particle size offers a balance of efficiency and backpressure.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water. Rationale: Acidification sharpens peak shape and ensures consistent ionization.

      • Solvent B: Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C. Rationale: Elevated temperature reduces viscosity and can improve peak shape.

    • Detection: DAD monitoring at the lambda max (λmax) of the analyte (determined by UV scan, likely ~260-280 nm), with peak purity analysis enabled.

    • Injection Volume: 10 µL.

  • Forced Degradation Study Protocol: [14]

    • Objective: To demonstrate specificity and the stability-indicating nature of the method.[12]

    • Procedure: Expose separate solutions of the analyte (~1 mg/mL) to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[13]

      • Thermal: Solid drug substance at 105°C for 48 hours.[15]

      • Photolytic: Solution exposed to ICH-specified light conditions (UV/Vis).

    • Analysis: Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are chromatographically resolved from the parent analyte peak, and mass balance is maintained.[15]

Caption: Workflow for a forced degradation study.

This protocol is tailored for trace-level quantification, such as in biological matrices (e.g., plasma).

  • Instrumentation & Conditions:

    • System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reverse-phase column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm). Rationale: Smaller dimensions are suited for lower flow rates and provide higher efficiency, which is beneficial for UHPLC-MS.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile. Rationale: Volatile buffers like formic acid are essential for stable ESI performance.

    • Gradient: A fast gradient, e.g., 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS Detection:

      • Mode: Positive Electrospray Ionization (ESI+). Rationale: The triazole nitrogens are likely to be protonated.

      • Optimization: Infuse a standard solution of the analyte to determine the precursor ion ([M+H]⁺) and optimize cone voltage. Perform a product ion scan to identify stable, high-intensity fragment ions for MRM transitions.

      • MRM Transitions: Monitor at least two transitions for confident identification and quantification (e.g., one for quantification, one for confirmation).

  • Sample Preparation (for Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge.

    • Evaporation & Reconstitution: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase. Rationale: This procedure removes proteins that interfere with the analysis and concentrates the analyte.

Data Summary & Comparison

The table below presents hypothetical but realistic validation data to illustrate the performance differences between the two techniques.

Parameter HPLC-UV (Typical Results) LC-MS/MS (Typical Results)
Linearity (r²) ≥ 0.999≥ 0.995 (often over a wider range)
Range 1 - 200 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.5%95.0% - 105.0%
Precision (%RSD) < 1.5%< 5.0%
LOQ 1 µg/mL0.1 ng/mL
Specificity Good (with peak purity)Excellent (mass-based)
Cost & Complexity LowerHigher
Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are valid and powerful techniques for the quantification of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole, but their applications are distinct.

  • For routine quality control, release testing, and assays of the drug substance or product where concentration levels are high, a well-validated HPLC-UV method is the superior choice. It is robust, cost-effective, and provides the necessary performance characteristics for its intended purpose.

  • For bioanalysis, trace impurity analysis, or the identification of unknown degradation products , the unparalleled sensitivity and selectivity of LC-MS/MS are required.[4][10] While more complex and costly, it is the only technique that can provide the necessary confidence at the low concentrations encountered in these applications.

The ultimate decision rests on a thorough understanding of the analytical problem. By aligning the capabilities of the technique with the requirements of the measurement, as guided by ICH principles, researchers can ensure the generation of accurate, reliable, and defensible data throughout the drug development lifecycle.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. Research Journal of Pharmacy and Technology.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS).
  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography.
  • Quality Guidelines.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Sigma-Aldrich.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed.
  • Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry.
  • A Comparative Guide: HPLC-UV versus LC-MS/MS for the Quantification of Eriodictyol Chalcone. BenchChem.
  • Comparative Study of UV And HPLC Methods for Estim
  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn.
  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook.

Sources

Comparative

"cost-benefit analysis of using 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole in synthesis"

This guide provides a technical cost-benefit analysis of using 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as N-THP benzotriazole ) in organic synthesis. It focuses on its role as a tactical protecting group strateg...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical cost-benefit analysis of using 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as N-THP benzotriazole ) in organic synthesis. It focuses on its role as a tactical protecting group strategy to enable regioselective functionalization and improve process efficiency in drug development.

Executive Summary: The Tactical Advantage

In the development of nitrogen-containing pharmacophores, 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole serves as a critical "masking" agent. While benzotriazole itself is a ubiquitous auxiliary (Katritzky chemistry) and corrosion inhibitor, its acidic N-H proton (


) complicates base-mediated functionalization of the benzene ring.

The Verdict: Adopting the 1-(Oxan-2-yl) (or N-THP) protection strategy is highly beneficial when targeting C-functionalization (C4/C7 positions) or when the benzotriazole moiety must survive strong nucleophilic/basic conditions (e.g., organolithium reactions) that would cleave standard acyl or carbamate protecting groups. The low cost of the dihydropyran (DHP) reagent and the mild deprotection conditions outweigh the operational cost of the two added synthetic steps.

Technical Profile & Mechanism

The 1-(Oxan-2-yl) group acts as an acetal-based protecting group for the N1-position of the benzotriazole ring. Its primary utility lies in altering the reactivity landscape of the molecule.

The "Lithiation Switch" Mechanism

Unprotected benzotriazole reacts with strong bases (e.g.,


-BuLi) at the nitrogen atom, forming a chemically inert N-lithio species. By masking the nitrogen with the oxanyl group, the acidity is removed, and the lone pairs on the oxygen and nitrogen can direct lithiation to the C7 position  (ortho-lithiation) or allow for halogen-lithium exchange without N-alkylation side reactions.

LithiationSwitch Unprotected Unprotected Benzotriazole (Acidic N-H) Base1 + n-BuLi Unprotected->Base1 N_Li N-Lithio Species (Nucleophilic at N) Base1->N_Li Deprotonation DeadEnd No C-Functionalization N_Li->DeadEnd Protected 1-(Oxan-2-yl)-Benzotriazole (N-THP) Base2 + n-BuLi Protected->Base2 C_Li C-Lithio Species (Reactive at C7/C4) Base2->C_Li Directed Lithiation Product C-Functionalized Scaffold C_Li->Product + Electrophile

Figure 1: The "Lithiation Switch" illustrates how N-THP protection enables carbon-skeleton functionalization, which is inaccessible with the unprotected parent compound.

Comparative Analysis: N-THP vs. Alternatives

The choice of protecting group is a trade-off between stability (during reaction) and lability (during removal).[1] The N-THP group occupies a "Goldilocks" zone for basic chemistry.

Comparison Table: Performance Metrics
Feature1-(Oxan-2-yl) (THP) Unprotected (H) N-Boc N-Benzyl (Bn)
Atom Economy Moderate (adds C5H8O)High (No PG)Low (adds C5H9O2)Moderate (adds C7H7)
Base Stability Excellent (Stable to BuLi/LDA)N/A (Deprotonates)Poor (Nucleophilic attack)Excellent
Acid Stability Low (Cleaves with mild acid)HighModerate (TFA required)High (Hard to remove)
Deprotection Mild (HCl/MeOH or TsOH)N/AAcidic (TFA/HCl)Hydrogenation/Strong Acid
Cost ($/mol) Low (DHP is cheap)ZeroModerateLow
C-Lithiation Feasible Impossible (requires 2 eq base)Difficult (Boc migration)Feasible
Key Insights
  • Vs. Unprotected: If you need to attach a substituent to the benzene ring of the triazole, the unprotected form requires consuming 2 equivalents of expensive organolithium (one to protect N, one to react). The N-THP form uses 1 equivalent and prevents N-alkylation byproducts.

  • Vs. N-Boc: N-Boc is standard for amines but is often unstable to strong nucleophiles (like Grignards or organolithiums) used in scaffold synthesis, leading to nucleophilic attack at the carbonyl. N-THP is an ether/aminal and is inert to these conditions.

  • Vs. N-Benzyl: The Benzyl group is robust but often too robust. Removing N-Bn from benzotriazoles often requires harsh reduction conditions that can reduce other functional groups (e.g., alkenes, halides). N-THP cleaves with mild acid at room temperature.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized based on high-yield literature methods.

Phase 1: Synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

A solvent-free, atom-economic "Green" approach.

  • Reagents: 1H-Benzotriazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv),

    
    -Toluenesulfonic acid (TsOH) (0.01 equiv).
    
  • Procedure:

    • Mix benzotriazole and TsOH in a flask.

    • Add DHP dropwise over 10 minutes (exothermic reaction).

    • Stir the melt at 40-50 °C for 2 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 3:1). Product (

      
      ) is less polar than starting material.
      
  • Workup: Dilute with EtOAc, wash with sat. NaHCO3, dry over MgSO4, and concentrate.

  • Yield: Typically 90-95% as a white solid/oil.

Phase 2: Application (Regioselective Lithiation)

Targeting the C7 position.

  • Setup: Flame-dried flask, Ar atmosphere. Dissolve N-THP benzotriazole (1.0 equiv) in anhydrous THF.

  • Lithiation: Cool to -78 °C. Add

    
    -BuLi (1.1 equiv) dropwise.
    
    • Note: The N-THP group coordinates Lithium, directing it to the ortho-position (C7).

  • Reaction: Stir for 1 hour at -78 °C. Add Electrophile (e.g., MeI, DMF,

    
    ).
    
  • Quench: Warm to RT and quench with sat. NH4Cl.[2]

Phase 3: Deprotection
  • Reagents: Methanol, catalytic HCl (or TsOH).

  • Procedure: Dissolve the functionalized intermediate in MeOH. Add 2-3 drops of conc. HCl. Stir at RT for 1-3 hours.

  • Result: The THP group hydrolyzes to form the free benzotriazole and 5-hydroxypentanal (which exists as the hemiacetal).

  • Purification: The product precipitates or is extracted after neutralizing with base.

Workflow Visualization

The following diagram details the logical flow of using 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole to access novel chemical space.

Workflow Start Start: 1H-Benzotriazole Step1 Protection (DHP, H+, 50°C) Start->Step1 Intermediate1 1-(Oxan-2-yl)-Benzotriazole (Stable to Base) Step1->Intermediate1 Step2 Functionalization (1. n-BuLi, -78°C 2. Electrophile) Intermediate1->Step2 Directs Lithiation Intermediate2 C7-Substituted-N-THP-Benzotriazole Step2->Intermediate2 Step3 Deprotection (MeOH, HCl, RT) Intermediate2->Step3 End Final Product: C7-Substituted Benzotriazole Step3->End Removes Mask

Figure 2: Step-by-step workflow for converting generic benzotriazole into high-value substituted scaffolds using the THP strategy.

References

  • Katritzky, A. R., & Kirichenko, K. (2006).[3] Acyl anion synthons: benzotriazole stabilized compared to classical. ARKIVOC, 2006(iv), 119-151. Link

  • Vereshchagin, A. N., et al. (2021). The diverse world of benzotriazole derivatives: synthesis and application. Russian Chemical Reviews. Link

  • Green, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP stability/cleavage conditions). Link

  • Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050-1057. (Discusses regioselectivity of N-protection). Link

  • Schreiner, P. R., et al. (2007).[4][5] Thiourea-catalyzed protection of alcohols and phenols.[4][5] Synthesis, 2007, 779-790.[4][5] (Modern catalytic methods for THP introduction). Link

Sources

Safety & Regulatory Compliance

Safety

1-(Oxan-2-yl)-1H-1,2,3-benzotriazole proper disposal procedures

Operational Guide: Disposal and Handling of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole Executive Summary & Chemical Profile This guide outlines the mandatory disposal procedures for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal and Handling of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (also known as 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole). While often used as a stable synthetic intermediate or peptide coupling auxiliary, this compound retains the energetic potential of the triazole ring and poses specific environmental persistence risks.

Core Directive: The primary disposal objective is complete mineralization via high-temperature incineration . Release into aqueous waste streams is strictly prohibited due to high aquatic toxicity and resistance to biodegradation.

Chemical Safety Data Table
ParameterSpecification
Chemical Name 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole
CAS Number 80029-43-2 (General Benzotriazole: 95-14-7)
Molecular Formula C₁₁H₁₃N₃O
Primary Hazards Acute Toxicity (Oral), Eye Irritation, Aquatic Chronic Toxicity
GHS Classifications H302 (Harmful if swallowed), H319 (Eye Irritation), H411 (Toxic to aquatic life)
Reactivity Alert Acid Labile: The tetrahydropyranyl (THP) group hydrolyzes in acidic conditions, releasing free 1H-benzotriazole.

Critical Safety Context: The "Why" Behind the Protocol

To ensure safety, you must understand the causality behind these procedures. Treating this merely as "generic organic waste" introduces two specific risks:

  • The Acid-Hydrolysis Risk (Chemical Stability): The oxan-2-yl (THP) group acts as a protecting group for the nitrogen on the triazole ring. This acetal linkage is stable to base but highly labile in acid .

    • Operational Insight: If you dispose of this compound in an acidic waste stream (e.g., "Acidic Organic Waste"), you will inadvertently deprotect the compound in the waste drum. This precipitates free 1H-benzotriazole, which has different solubility profiles and can form shock-sensitive heavy metal salts if metal ions are present in the waste container.

    • Action: Always segregate into Neutral or Basic organic streams.

  • The Nitrogen-Rich Energy Risk (Thermal Stability): Benzotriazoles are nitrogen-rich heterocycles. While the THP group reduces the shock sensitivity compared to the free base, the compound remains a precursor to energetic materials.

    • Operational Insight: Do not distill crude reaction mixtures containing this compound to total dryness under high heat, as concentrated triazoles can undergo rapid exothermic decomposition.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Contaminated Solids)
  • Classification: Hazardous Organic Solid.

  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must be labeled "Flammable Solid, Toxic, Nitrogen-Rich Organic."

  • Procedure:

    • Transfer solids to the container using anti-static tools (avoid metal spatulas if dry and fine powder to prevent static discharge).

    • Seal tightly.[1][2][3]

    • Disposal Path: Send for High-Temperature Incineration . This is the only method that guarantees the destruction of the triazole ring. Landfilling is prohibited due to groundwater leaching risks.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Classification: Non-Halogenated Organic Solvent Waste (assuming dissolved in EtOAc, DCM, or THF).

  • Segregation Rule: NEUTRAL pH ONLY.

  • Procedure:

    • Check the pH of the solution. If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste container.

    • Pour into the "Non-Halogenated Organic" waste drum (Red Can).

    • Prohibited: Do not pour into aqueous waste or sink drains.[4] Benzotriazoles are "forever chemicals" in water treatment plants; they inhibit the bacteria used in activated sludge treatment and pass through to rivers unchanged.

C. Contaminated Packaging[2][6][7][8][9]
  • Triple Rinse Protocol:

    • Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Ethanol).

    • Add the rinsate to the Liquid Waste stream (Stream B).

    • Deface the label and dispose of the bottle as general glass waste (or chemically contaminated glass, depending on site rules).

Decision Logic Diagram

The following workflow illustrates the critical decision points for handling 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole waste.

DisposalWorkflow Start Waste: 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidBin Container: Hazardous Solid (Label: Nitrogen-Rich) SolidPath->SolidBin LiquidCheck Check pH LiquidPath->LiquidCheck WaterWarning CRITICAL: NO Aqueous Drains LiquidPath->WaterWarning Avoid IsAcidic Acidic (pH < 7) LiquidCheck->IsAcidic Yes IsNeutral Neutral/Basic LiquidCheck->IsNeutral No Neutralize Neutralize with NaHCO3 IsAcidic->Neutralize LiquidBin Container: Non-Halogenated Organic Solvents IsNeutral->LiquidBin Neutralize->IsNeutral Incineration FINAL DISPOSAL: High-Temp Incineration SolidBin->Incineration LiquidBin->Incineration

Figure 1: Decision matrix for the disposal of THP-protected benzotriazole, highlighting the critical neutralization step for liquid waste to prevent deprotection.

Emergency Procedures

In the event of a spill or exposure during disposal:

  • Spill Cleanup (Solid): Do not dry sweep. Use a HEPA-filter vacuum or wet the powder with an inert solvent (like PEG-400) and wipe up to prevent dust generation. Benzotriazole dusts are inhalation irritants.[5]

  • Spill Cleanup (Liquid): Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Skin Contact: Wash immediately with soap and water.[3] The THP group increases lipophilicity, potentially aiding skin absorption compared to the free base.

References

  • U.S. Environmental Protection Agency (EPA). (2014). Benzotriazole and its Derivatives: Hazard Characterization.[1][2][3][6] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1H-Benzotriazole.[1][2][3][7][5][6] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole. Retrieved from

  • Fisher Scientific. (2024).[1] SDS: Benzotriazole Derivatives Handling. Retrieved from

Sources

Handling

Personal protective equipment for handling 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a predictable system of chemical behaviors. 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (commonly referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a predictable system of chemical behaviors. 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (commonly referred to as THP-benzotriazole) is a highly valuable synthetic intermediate. In this molecule, the tetrahydropyranyl (THP) acetal group masks the reactive N-H bond of the benzotriazole core, enabling aggressive downstream chemistry such as Grignard reactions or the use of strong bases.

However, the inherent biological activity of the benzotriazole core and the harsh acidic conditions required to remove the THP protecting group demand a rigorous, causality-driven safety and operational framework. This guide provides the essential logistical, operational, and disposal methodologies required to handle this compound safely and effectively.

Chemical Profile & Causality of Hazards

Understanding why a chemical is hazardous dictates how we protect ourselves. Handling THP-benzotriazole involves managing the risks of the parent compound, the protecting group, and the reagents used to manipulate them.

  • The Benzotriazole Core: Benzotriazole derivatives are severe eye irritants and are harmful if swallowed. More critically for laboratory logistics, they are1[1], meaning aqueous waste generated during workup cannot be sent to the municipal drain.

  • The THP Protecting Group: While stable to bases and nucleophiles, the THP group is 2[2].

  • Deprotection Hazards: Cleavage of the THP group typically requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[3]. This introduces secondary corrosive hazards and releases dihydropyran or 5-hydroxypentanal byproducts, which are volatile and flammable.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory latex or thin nitrile for the entire workflow. Your PPE must match the most hazardous component of the reaction mixture—which, in the case of THP-benzotriazole, is usually the deprotection acid.

Table 1: Quantitative PPE Selection & Breakthrough Data

PPE ComponentMaterial SpecificationBreakthrough Time (TFA/Acid)Operational Rationale
Primary Gloves Heavyweight Butyl Rubber (0.3 mm)> 480 minutesEssential for full-contact handling during acidic THP cleavage.
Secondary Gloves Nitrile (0.11 mm)< 10 minutes (Splash only)Used for weighing the dry THP-benzotriazole powder. Must be changed immediately if contaminated.
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/ABenzotriazole is a severe eye irritant; standard safety glasses are insufficient for liquid acid work.
Body Protection Flame-resistant (FR) Lab CoatN/AProtects against flammable dihydropyran byproducts and corrosive acid splashes.
Respirator NIOSH-approved N95 or P100N/APrevents inhalation of benzotriazole dust if bulk weighing must occur outside a ventilated enclosure.

Operational Handling & Experimental Workflows

The following diagram maps the logical progression of handling THP-benzotriazole from the initial safety checks through to waste segregation.

G Start PPE & Fume Hood Verification Weighing Weighing THP-Benzotriazole (Inert Atmosphere) Start->Weighing Approved Reaction Acidic Cleavage (e.g., TFA / DCM) Weighing->Reaction Add Acid Workup Neutralization & Extraction (NaHCO3 / Aq. Workup) Reaction->Workup Monitor via TLC/LCMS Product Isolated Benzotriazole Derivative Workup->Product Organic Layer Waste Aqueous & Organic Waste Segregation Workup->Waste Aqueous Layer

Workflow for the handling, reaction, and safe isolation of THP-benzotriazole derivatives.

Procedural Methodology: THP-Deprotection Protocol

This protocol is designed as a self-validating system : if the pH checks in Step 4 fail, the subsequent steps are paused, ensuring no hazardous acid is accidentally transferred to the rotary evaporator or waste streams.

Step 1: Preparation and Setup

  • Ensure the fume hood is operating at a face velocity of 80–100 fpm.

  • Don chemical splash goggles, an FR lab coat, and nitrile gloves (upgrade to butyl rubber before handling TFA).

Step 2: Reagent Handling

  • Weigh 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole (e.g., 10 mmol, ~2.03 g) in a static-free weigh boat strictly inside the fume hood to 1[1].

  • Transfer the solid to a round-bottom flask equipped with a magnetic stir bar and dissolve in anhydrous dichloromethane (DCM) (20 mL).

Step 3: Acidic Cleavage

  • Causality Note: The THP group is cleaved via oxocarbenium ion formation, requiring a strong acid to drive the equilibrium[3].

  • Cool the flask to 0 °C using an ice bath to control the exothermic nature of the acid addition.

  • Slowly add Trifluoroacetic Acid (TFA) (10 mL) dropwise over 5 minutes.

  • Stir the reaction at room temperature for 2 hours. Monitor completion via TLC (the deprotected benzotriazole core is highly UV active).

Step 4: Quenching (Self-Validating Step)

  • Critical Safety Check: Unquenched TFA will destroy vacuum pumps and pose a severe inhalation hazard during concentration.

  • Cool the reaction back to 0 °C.

  • Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise until the aqueous layer tests at pH 7-8 using pH indicator paper.

  • Validation: The absolute cessation of CO₂ evolution (bubbling) confirms complete neutralization. Do not proceed to extraction until bubbling has entirely stopped.

Step 5: Extraction and Isolation

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected benzotriazole.

Spill Response & Waste Disposal Plans

Spill Response:

  • Solid Spill (THP-Benzotriazole): Do not sweep dry, as this aerosolizes the irritant dust. Lightly moisten the spill with water or a suitable solvent, wipe up with absorbent pads, and place in a sealed hazardous waste container.

  • Liquid Spill (Acidic Reaction Mixture): Evacuate the immediate area. Don butyl rubber gloves and a face shield. Neutralize the spill with sodium bicarbonate powder or a commercial acid spill kit before absorbing.

Waste Disposal Logistics: Because benzotriazole derivatives are1[1], strict segregation is required:

  • Aqueous Waste: The neutralized NaHCO₃ layer contains trace benzotriazole. Do not pour down the drain. Collect in a clearly labeled "Aqueous Waste - Toxic to Aquatic Life (Benzotriazole)" carboy.

  • Organic Waste: DCM and dihydropyran byproducts must be collected in a "Halogenated Organic Waste" container.

  • Solid Waste: Contaminated gloves, weigh boats, and filter paper must be disposed of in a solid hazardous waste bin, destined for incineration by a certified waste management facility.

References

  • Source: nih.
  • Source: carlroth.
  • Source: organic-chemistry.

Sources

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